1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFYGMAAFDKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340685 | |
| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-20-4 | |
| Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Abstract
This guide provides a comprehensive, technically-grounded overview of the synthesis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are recognized as privileged structures due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This document details a robust and reproducible two-step synthetic pathway, beginning with the formation of the core 2-aminobenzimidazole scaffold, followed by its selective N-alkylation. We will explore the mechanistic underpinnings of each reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and characterization of the final product. This guide is intended for researchers and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
The target molecule, this compound, belongs to a class of compounds that has garnered substantial attention for its therapeutic potential.[2][3] Its structure combines the benzimidazole nucleus, a versatile pharmacophore, with a flexible piperidinylethyl side chain, which can significantly influence solubility, cell permeability, and receptor binding affinity.
Retrosynthetic Analysis:
A logical retrosynthetic disconnection of the target molecule breaks it down into two key building blocks: the 2-aminobenzimidazole core and the 1-(2-chloroethyl)piperidine side chain. This suggests a straightforward synthetic strategy based on N-alkylation.
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Disconnection 1 (C-N bond): The bond between the benzimidazole N1 nitrogen and the ethyl side chain is the most logical point for disconnection. This reveals the 2-aminobenzimidazole intermediate and an appropriate alkylating agent, such as 1-(2-chloroethyl)piperidine.
-
Disconnection 2 (Benzimidazole Ring): The 2-aminobenzimidazole ring itself can be retrosynthetically cleaved to reveal o-phenylenediamine and a one-carbon electrophile, such as cyanogen bromide, which is a classical and efficient method for this cyclization.
This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual reactions.
Selected Synthetic Pathway: Rationale and Mechanism
The chosen synthetic route proceeds in two primary stages:
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Step 1: Cyclization - Synthesis of 2-aminobenzimidazole from o-phenylenediamine.
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Step 2: N-Alkylation - Attachment of the piperidinylethyl side chain to the 2-aminobenzimidazole core.
The formation of the 2-aminobenzimidazole scaffold is most reliably achieved through the condensation of o-phenylenediamine with cyanogen bromide (BrCN).
Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This forms a guanidinium-like intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group, leads to the formation of the five-membered imidazole ring. A final tautomerization yields the stable 2-aminobenzimidazole product.
// Reactants OPD [label="o-Phenylenediamine"]; BrCN [label="Cyanogen Bromide (Br-C≡N)"];
// Intermediates & Product Int1 [label="Guanidinium Intermediate"]; Int2 [label="Cyclized Intermediate"]; Product [label="2-Aminobenzimidazole"];
// Reaction Flow OPD -> Int1 [label="+ BrCN\n(Nucleophilic Attack)", fontcolor="#34A853"]; Int1 -> Int2 [label="Intramolecular\nCyclization", fontcolor="#4285F4"]; Int2 -> Product [label="Tautomerization\n(-HBr)", fontcolor="#EA4335"];
// Styling OPD [fillcolor="#FBBC05"]; BrCN [fillcolor="#FBBC05"]; Product [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Fig. 1: Reaction mechanism for the synthesis of 2-aminobenzimidazole.", fontsize=10, fontcolor="#5F6368"];
This step involves the reaction of 2-aminobenzimidazole with 1-(2-chloroethyl)piperidine. The key challenge in this step is controlling the regioselectivity of the alkylation. 2-Aminobenzimidazole has three potential nucleophilic nitrogen atoms: the two ring nitrogens (N1 and N3) and the exocyclic amino group (N2).
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. Its primary function is to deprotonate the most acidic proton, which is on one of the ring nitrogens (N1/N3), forming a sodium salt. This significantly enhances the nucleophilicity of the ring nitrogen, directing the alkylation to that position. Weaker bases like potassium carbonate could also be used but may require higher temperatures or longer reaction times.[4]
-
Solvent: Anhydrous dimethylformamide (DMF) is an ideal solvent. It is polar and aprotic, which effectively solvates the sodium cation without interfering with the nucleophile. Its high boiling point also allows for heating if necessary to drive the reaction to completion.
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Alkylating Agent: 1-(2-chloroethyl)piperidine hydrochloride is commonly available and can be used directly or after neutralization. The chloro group serves as a good leaving group for the SN2 reaction.
Mechanism: The reaction proceeds via a classical SN2 mechanism. The deprotonated benzimidazole anion acts as the nucleophile, attacking the electrophilic carbon atom of the 1-(2-chloroethyl)piperidine and displacing the chloride ion. Alkylation preferentially occurs on the ring nitrogen (N1) rather than the exocyclic amino group due to the higher acidity of the N-H proton within the imidazole ring system.
Detailed Experimental Protocol
// Nodes Start [label="Starting Materials\n(o-Phenylenediamine, BrCN)", fillcolor="#FBBC05"]; Step1 [label="Step 1: Cyclization\n(Aqueous EtOH, Reflux)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate:\n2-Aminobenzimidazole", shape=box, style=rounded]; Step2 [label="Step 2: N-Alkylation\n(NaH, DMF, 1-(2-chloroethyl)piperidine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude [label="Crude Product"]; Purify [label="Purification\n(Column Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Final Product:\n1-(2-piperidin-1-ylethyl)-1H-\nbenzimidazol-2-amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Characterization\n(NMR, MS, HPLC)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Crude; Crude -> Purify; Purify -> Final; Final -> Analyze; } caption [label="Fig. 2: Step-by-step workflow for the synthesis and analysis.", fontsize=10, fontcolor="#5F6368"];
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Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Reaction Initiation: To the stirred solution, add a solution of cyanogen bromide (11.6 g, 0.11 mol) in water (50 mL) dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the solution by slowly adding aqueous ammonia until the pH is approximately 8-9.
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Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C.
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Yield: This procedure typically yields 2-aminobenzimidazole as a light-tan solid (approx. 11-12 g, 83-90% yield).
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Reagents & Setup: To a 250 mL three-neck flask, flame-dried and under a nitrogen atmosphere, add anhydrous DMF (80 mL). Add sodium hydride (60% dispersion in mineral oil, 2.0 g, 0.05 mol) portion-wise at 0 °C.
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Deprotonation: Add 2-aminobenzimidazole (5.32 g, 0.04 mol) in portions to the stirred suspension of NaH in DMF. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
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Alkylation: Dissolve 1-(2-chloroethyl)piperidine hydrochloride (7.36 g, 0.04 mol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction by TLC.
-
Quenching & Extraction: Carefully quench the reaction by the slow addition of ice-cold water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
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Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5) to afford the pure product.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.1 (m, 4H, Ar-H), ~5.5 (br s, 2H, NH₂), ~4.2 (t, 2H, N-CH₂), ~2.8 (t, 2H, CH₂-N-piperidine), ~2.5 (m, 4H, piperidine N-CH₂), ~1.6 (m, 4H, piperidine CH₂), ~1.4 (m, 2H, piperidine CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (C=N), ~140-110 (Ar-C), ~58 (N-CH₂), ~55 (CH₂-N-piperidine), ~54 (piperidine N-CH₂), ~45 (piperidine CH₂), ~26 (piperidine CH₂), ~24 (piperidine CH₂) |
| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 245.1764 |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | >95% |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced from literature values for similar structures.[5][6][7]
Troubleshooting and Safety Considerations
| Potential Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | Incomplete reaction; loss of product during neutralization. | Extend reflux time; ensure pH is carefully controlled during work-up to maximize precipitation. |
| Di-alkylation in Step 2 | Use of excess alkylating agent or overly harsh conditions. | Use a strict 1:1 stoichiometry of deprotonated benzimidazole to the alkylating agent.[8] |
| Alkylation on exocyclic amine | Suboptimal base selection; steric hindrance. | Ensure complete deprotonation of the ring nitrogen with NaH before adding the alkylating agent. |
| Difficult purification | Presence of unreacted starting materials or byproducts. | Monitor reaction completion carefully by TLC; optimize the solvent gradient for column chromatography. |
Safety Precautions:
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Cyanogen Bromide: Extremely toxic and volatile. Always handle in a certified chemical fume hood with appropriate gloves, lab coat, and eye protection. Have a quench solution (e.g., sodium hypochlorite) readily available.
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Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere (N₂ or Ar). Quench excess NaH carefully with a protic solvent like isopropanol before aqueous work-up.
-
Solvents: DMF is a skin irritant and should be handled with care. Dichloromethane and ethyl acetate are volatile and flammable. Ensure all operations are conducted in a well-ventilated area.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the cyclization of o-phenylenediamine followed by a regioselective N-alkylation. The protocol described herein is robust and scalable, providing a solid foundation for the production of this and related benzimidazole derivatives for further investigation in drug discovery programs. Careful control of reaction conditions, particularly during the alkylation step, is paramount to achieving high yield and purity.
References
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). Molecules. Available at: [Link]
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Review On Synthesis Of Benzimidazole From O-phenyldiamine. (2017). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. Available at: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
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1H-benzimidazol-2-amine | C7H7N3 - SpectraBase. SpectraBase. Available at: [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2020). Frontiers in Pharmacology. Available at: [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Molecules. Available at: [Link]
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An In-depth Technical Guide to the Chemical and Pharmacological Landscape of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine and its Congeners
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential pharmacological applications of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. The principles and methodologies described herein are grounded in the well-established chemistry of the 2-aminobenzimidazole scaffold.
Introduction: The 2-Aminobenzimidazole Core in Medicinal Chemistry
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including the essential Vitamin B12. The 2-aminobenzimidazole moiety, in particular, serves as a versatile pharmacophore, conferring upon molecules the ability to interact with a diverse range of biological targets. This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The strategic incorporation of a piperidinylethyl side chain at the N-1 position introduces additional physicochemical properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical and Structural Properties
Based on the core structure and related compounds, the anticipated physicochemical properties of this compound are summarized below. These values are predictive and serve as a baseline for experimental determination.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C14H20N4 | Based on structural components. |
| Molecular Weight | ~244.34 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Benzimidazole derivatives are typically crystalline solids. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Solubility in aqueous solutions may be pH-dependent due to the presence of basic amine groups. | General solubility of similar heterocyclic compounds. |
| pKa | The piperidine and 2-amino groups are basic and will have distinct pKa values, likely in the range of 7-10. | Based on the pKa of piperidine and aromatic amines. |
Synthesis and Characterization
Proposed Synthetic Pathway
The most logical approach involves a two-step process: N-alkylation of a suitable benzimidazole precursor followed by the introduction of the 2-amino group, or a convergent synthesis. A common and effective method is the reaction of an o-phenylenediamine derivative with cyanogen bromide or a cyanamide equivalent. A likely synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(2-(Piperidin-1-yl)ethyl)-2-nitroaniline
-
To a solution of o-nitroaniline in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
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Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Step 2: Synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine
-
Dissolve the N-alkylated nitroaniline from the previous step in a solvent like ethanol or ethyl acetate.
-
Perform catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or use a chemical reducing agent like stannous chloride (SnCl2) in acidic medium.
-
Monitor the reduction of the nitro group by TLC.
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After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure. The resulting diamine is often used in the next step without extensive purification.
Step 3: Synthesis of this compound
-
Dissolve the diamine from Step 2 in a suitable solvent.
-
Add cyanogen bromide or cyanamide and heat the mixture. The reaction conditions (acidic or basic) may need to be optimized.
-
Monitor the cyclization to form the 2-aminobenzimidazole ring.
-
After completion, neutralize the reaction mixture and extract the product.
-
Purify the final compound by recrystallization or column chromatography.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect to see characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts of the piperidine protons are typically observed in the aliphatic region.[3]
-
13C NMR: Signals corresponding to the carbon atoms of the benzimidazole core, the ethyl chain, and the piperidine ring would be observed. The C2 carbon of the benzimidazole ring, bonded to the amino group, would have a characteristic chemical shift.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (typically two bands in the 3400-3250 cm-1 region), C-N stretching, and aromatic C-H and C=C stretching.[4]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound would be expected. The fragmentation pattern could provide further structural information, potentially showing cleavage of the ethylpiperidine side chain.[5][6]
Potential Pharmacological Activities and Structure-Activity Relationships
The 2-aminobenzimidazole scaffold is a privileged structure in drug discovery. The introduction of a piperidinylethyl side chain can modulate properties such as solubility, cell permeability, and receptor binding affinity.
Anti-inflammatory Activity
Numerous 2-substituted benzimidazole derivatives have demonstrated significant anti-inflammatory properties.[1] For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide and TNF-α, key mediators of inflammation.[1] The mechanism often involves the inhibition of enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways. The piperidine moiety can play a crucial role in binding to the target protein.
Anticancer Activity
The benzimidazole core is present in several anticancer agents. Derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole have shown cytotoxic activity against various human cancer cell lines, including colorectal and liver cancer cells.[7] The proposed mechanisms can be diverse, including the inhibition of key enzymes like kinases or interaction with DNA. The specific substitution pattern on the benzimidazole and piperidine rings is critical for potency and selectivity.
Antihistaminic and Antiallergic Activity
Patents have described piperidine derivatives of benzimidazole with potent antihistaminic and antiallergic activities.[8][9][10] These compounds typically act as H1 receptor antagonists. The piperidine ring is a common feature in many antihistamines, and its combination with the benzimidazole scaffold can lead to potent and long-acting drugs.
Other Potential Activities
The versatility of the 2-aminobenzimidazole scaffold suggests a wide range of other potential biological activities, including:
-
Antimalarial: 2-Aminobenzimidazoles have been identified as a promising class of antimalarial agents.[11]
-
Antiviral and Antimicrobial: Various derivatives have shown activity against a range of viruses and bacteria.[1][2]
-
Neuroprotective: Some benzimidazole derivatives are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12]
Caption: Logical relationship of structural components to pharmacological activity.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader class of 2-aminobenzimidazole derivatives. While direct experimental data is limited, a robust understanding of its likely chemical properties, synthesis, and pharmacological potential can be inferred from the extensive research on related compounds. The combination of the privileged 2-aminobenzimidazole core with a piperidinylethyl side chain suggests the potential for diverse biological activities, particularly in the areas of inflammation, oncology, and infectious diseases.
Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening against a panel of relevant targets would be crucial to elucidate its specific pharmacological profile and to determine its potential as a lead compound for drug development. Structure-activity relationship studies, involving modifications to the piperidine and benzimidazole rings, would be a logical next step to optimize potency and selectivity.
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An In-depth Technical Guide to 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS Number: 435342-20-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 435342-20-4, scientifically known as 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This document serves as a detailed resource for researchers, offering insights into its chemical identity, synthesis, characterization, and potential biological significance. While specific biological data for this exact compound is limited in publicly accessible literature, this guide extrapolates potential activities based on the well-established profile of the 2-aminobenzimidazole class, providing a foundation for future research and development.
Chemical Identity and Physicochemical Properties
The compound with CAS number 435342-20-4 is unequivocally identified as this compound. Its molecular structure integrates a 2-aminobenzimidazole core with a piperidinylethyl substituent at the N1 position of the imidazole ring.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 435342-20-4 |
| IUPAC Name | 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-amine |
| Molecular Formula | C₁₄H₂₀N₄ |
| Molecular Weight | 244.34 g/mol |
| Canonical SMILES | C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |
| Synonyms | 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-ylamine |
Synthesis and Purification
The synthesis of this compound is detailed in the doctoral thesis of Senem Akkoç, which focuses on the synthesis and characterization of various derivatives of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzo[d]imidazole. While the full experimental protocol from this specific source is not publicly available, a general and plausible synthetic approach for this class of compounds can be outlined. The synthesis of 2-aminobenzimidazoles typically involves the cyclization of an o-phenylenediamine precursor.
General Synthetic Pathway
A logical synthetic route would involve a two-step process: N-alkylation of a suitable benzimidazole precursor followed by the introduction of the amino group, or a convergent synthesis where the substituted o-phenylenediamine is cyclized. A common method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide or a cyanamide derivative.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of N-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine.
-
To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add a base such as potassium carbonate or triethylamine.
-
Add 1-(2-chloroethyl)piperidine hydrochloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the N-substituted diamine from Step 1 in an appropriate solvent (e.g., ethanol).
-
Add a solution of cyanogen bromide in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification
Purification of the final compound is critical to ensure high purity for analytical and biological studies.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.
-
Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A gradient elution system, for example, with dichloromethane and methanol, can be employed to effectively separate the desired product from any impurities. The progress of the separation can be monitored by TLC.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethyl linker, and the protons of the piperidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the C2 carbon of the benzimidazole ring (which is typically deshielded due to the adjacent nitrogen atoms), and the aliphatic carbons of the piperidinylethyl side chain.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid), would be suitable for this analysis. A single, sharp peak would indicate a high degree of purity.
Table 2: Anticipated Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-7.5 ppm), signals for the ethyl linker and piperidine ring in the aliphatic region (δ 1.5-4.0 ppm). |
| ¹³C NMR | Aromatic signals (δ 110-150 ppm), a characteristic signal for the C2 carbon of the benzimidazole ring (δ ~160 ppm), and aliphatic signals (δ 20-60 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 245.1764 |
| HPLC | A single peak with a retention time dependent on the specific column and mobile phase conditions. |
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are not widely reported, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of 2-aminobenzimidazole have been reported to exhibit a wide range of pharmacological activities.
Anticipated Pharmacological Profile
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3][4] The proposed mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Antimicrobial Activity: The benzimidazole nucleus is present in several antimicrobial agents. These compounds can act against a broad spectrum of bacteria and fungi.
-
Anti-inflammatory Activity: Some benzimidazole derivatives have shown potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
-
Antiviral Activity: The structural similarity of the benzimidazole core to purine nucleosides has led to the development of antiviral agents that can interfere with viral replication.
The presence of the piperidine moiety can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are crucial for drug development.
Postulated Mechanism of Action
Based on the known activities of related compounds, the mechanism of action of this compound could involve:
Caption: Postulated mechanisms of action for benzimidazole derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its synthesis, characterization, and potential biological activities based on the established profile of its chemical class. Future research should focus on the specific synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its precise pharmacological profile and mechanism of action. The promising activities of related benzimidazole derivatives suggest that this compound could be a valuable lead for the development of new therapeutic agents.
References
- Akkoç, S. (2019). Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies of Derivatives of 1-(2-(Piperidin-1-yl)ethyl)
- Mondal, J., & Sivaramakrishna, A. (2024). Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells. In N-heterocyclic drugs and bioactive compounds.
- Tsogoeva, S. B., et al. (Eds.). (2018). Selected current methods for the synthesis of 2‐aminobenzimidazoles. Chemistry–A European Journal, 24(45), 11599-11600.
- Yurttaş, L., Çiftçi, G. A., Aksoy, M. O., & Demirayak, Ş. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
- Abdel-Wahab, B. F., et al. (2021). Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861.
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- PubMed. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry.
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- MDPI. (2019). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules, 24(18), 3349.
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- Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
- MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7354.
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1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Introduction
This compound is a heterocyclic compound featuring a bicyclic benzimidazole core fused from benzene and imidazole rings, linked to a piperidine moiety via an ethyl chain. This structure is of significant interest to medicinal chemists and drug development professionals due to the established pharmacological importance of the benzimidazole scaffold, which is found in numerous therapeutic agents.[1] A thorough understanding of the molecule's physicochemical properties, particularly its solubility and stability, is a non-negotiable prerequisite for advancing any compound through the development pipeline. These parameters profoundly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent.
This technical guide provides a comprehensive framework for characterizing this compound. It moves beyond simple data presentation to explain the causality behind experimental design, offering field-proven protocols that are inherently self-validating. We will explore predictive and experimental methodologies for determining its solubility profile and delineate a robust strategy for assessing its chemical stability through forced degradation studies, in alignment with international regulatory standards.
Core Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is essential for predicting its behavior. The structure of this compound—containing two basic nitrogen centers (piperidine and the 2-amino group)—suggests that its properties, especially solubility, will be highly dependent on pH.
| Property | Predicted/Estimated Value | Source & Rationale |
| Molecular Formula | C₁₄H₂₀N₄ | [2] Derived from chemical structure. |
| Molecular Weight | 244.34 g/mol | Calculated from the molecular formula. |
| Predicted XLogP3 | ~2.0 - 2.5 | Estimated based on structurally similar compounds like 1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine (XLogP3 = 1.4) and considering the larger piperidine ring.[3] LogP indicates moderate lipophilicity. |
| Predicted pKa | pKa₁: ~9.5-10.5pKa₂: ~6.5-7.5 | Estimated based on the respective pKa values of piperidine (~11.2) and 2-aminobenzimidazole (~7.5).[4][5] The piperidine nitrogen is expected to be the more basic site. |
| Appearance | White to off-white powder | Inferred from the appearance of related 2-aminobenzimidazole compounds.[6] |
Solubility Profile Assessment
The molecule's structure, possessing both lipophilic (benzimidazole, piperidine rings) and ionizable hydrophilic (amine) groups, predicts a classic amphiphilic character with pH-dependent aqueous solubility. At low pH, protonation of the nitrogen atoms will create cationic species, significantly enhancing aqueous solubility. Conversely, in neutral or basic media, the neutral form will predominate, favoring solubility in organic solvents.
Predicted Qualitative Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 2 (0.01 M HCl)pH 7.4 (PBS) | HighLow to Moderate | Protonation at acidic pH increases polarity and water solubility. The neutral form at physiological pH is less soluble. |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine groups. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | High | Favorable dipole-dipole interactions are expected. Benzimidazole derivatives show good solubility in DMSO.[7][8] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The molecule's polarity is too high for significant interaction with nonpolar solvents. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of the compound. The objective is to create a saturated solution and measure the concentration of the dissolved analyte.
Causality of Design: This method is chosen for its reliability and direct measurement of thermodynamic solubility. Using a constant temperature shaker ensures that equilibrium is reached efficiently and reproducibly, while the settling period prevents contamination of the supernatant with undissolved solid particles, a critical factor for accurate quantification.
-
Preparation of Vials: Add an excess amount of this compound solid into appropriately sized, sealable glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure the solution is saturated.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the desired test solvent or buffer into each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker with a temperature-controlled chamber set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment (at the same temperature as equilibration) for at least 2 hours. This allows for the sedimentation of undissolved particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any remaining microscopic particles. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[9] Calculate the solubility based on the concentration and the dilution factor.
Workflow for Solubility Determination
Caption: Shake-Flask method workflow for solubility.
Chemical Stability Profiling
Assessing the intrinsic stability of a drug candidate is a cornerstone of pharmaceutical development. Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies like the ICH to identify likely degradation products and establish the degradation pathways of a molecule.[10] This knowledge is critical for developing stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[11]
Experimental Protocol: Forced Degradation Studies
This protocol outlines the conditions for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active substance. Conditions may need to be adjusted (e.g., temperature, duration, reagent concentration) if degradation is excessive or negligible.[12]
Causality of Design: The conditions are chosen to be more severe than standard accelerated stability testing to intentionally promote degradation.[10] This allows for the rapid identification of potential liabilities in the molecular structure. Neutralizing samples post-stress is crucial to halt the degradation reaction, ensuring the analytical results reflect a specific endpoint.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before dilution for HPLC analysis.[13]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl before dilution for analysis.[13]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.[13]
-
-
Thermal Degradation:
-
Store a sample of the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.
-
Analyze samples at different time points. The solution sample is diluted for analysis, while the solid sample must first be dissolved and diluted.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a separate vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples.
-
Analytical Framework: Stability-Indicating HPLC-UV Method
A robust analytical method is required to resolve the parent compound from all process impurities and degradation products. A reverse-phase HPLC method is typically the most suitable.
-
HPLC System: A standard HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants and the more retained parent compound. For example:
-
Phase A: Acetate or phosphate buffer (e.g., 20 mM, pH 4.5).[7]
-
Phase B: Acetonitrile or Methanol.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is ideal for assessing peak purity).
-
Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as demonstrated by the analysis of the stressed samples. Peak purity analysis should be performed to confirm that the parent peak in the degraded samples is free from co-eluting impurities.
Workflow for Forced Degradation Studies
Caption: Forced degradation study workflow.
Conclusion
The systematic evaluation of the solubility and stability of this compound is a critical, data-driven process that informs every stage of its potential development. Its amphiphilic and basic nature dictates a pH-dependent solubility profile, which must be quantitatively determined to guide formulation. The intrinsic chemical stability, assessed through rigorous forced degradation studies, reveals the molecule's potential liabilities and is indispensable for the development of a validated, stability-indicating analytical method. The protocols and frameworks detailed in this guide provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to thoroughly characterize this promising benzimidazole derivative, enabling informed decisions and accelerating its path forward.
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A Guide to the Spectroscopic Characterization of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural elucidation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] As such, rigorous and accurate characterization of its derivatives is paramount for advancing drug discovery and development programs. This document details the theoretical basis and practical application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the definitive identification and purity assessment of the title compound. We delve into predictable fragmentation patterns, characteristic chemical shifts, and the causal reasoning behind the observed spectral features, providing researchers with a self-validating framework for analysis.
Introduction: The Analytical Imperative
This compound incorporates three key pharmacophoric elements: a 2-aminobenzimidazole core, a flexible ethyl linker, and a saturated piperidine ring. The interplay of these fragments defines its physicochemical and biological properties. Verifying the integrity of the molecular architecture, including the specific N-1 substitution pattern on the benzimidazole ring, is a non-trivial analytical challenge that requires a multi-technique approach. Mass spectrometry provides definitive molecular weight information, while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular skeleton and its electronic environment. This guide is structured to walk the researcher through the acquisition and, critically, the interpretation of this data with an emphasis on the underlying scientific principles.
Molecular Structure and Physicochemical Properties
A foundational step in any spectroscopic analysis is understanding the basic properties of the analyte.
-
Molecular Formula: C₁₄H₂₀N₄
-
Molecular Weight: 244.34 g/mol
-
Exact Mass: 244.1688 Da
The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling precise confirmation of the elemental composition.
Caption: Predicted ¹H-¹H COSY correlation for the ethyl linker.
¹³C NMR Spectral Interpretation (Predicted in DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments. The chemical shift of the C2 carbon is particularly diagnostic for 2-substituted benzimidazoles.
[2][3]Table 3: Predicted ¹³C NMR Assignments
| Carbon(s) (See Structure) | Predicted Shift (δ, ppm) | Rationale and Notes |
| C2 | ~158 - 162 | The guanidinic carbon, significantly deshielded by three attached nitrogen atoms. This is a key signature peak. |
| C3a, C7a | ~135 - 145 | Quaternary carbons of the fused rings. May appear as two distinct signals or be broadened depending on tautomerism, though N1-alkylation locks the tautomer. |
| C4, C5, C6, C7 | ~110 - 125 | Aromatic CH carbons. Four distinct signals are expected. |
| N1'-CH₂ (C10) | ~55 - 58 | Aliphatic carbon adjacent to the piperidine nitrogen. |
| Piperidine (C2', C6') | ~53 - 56 | Carbons alpha to the piperidine nitrogen. |
| N1-CH₂ (C9) | ~42 - 45 | Aliphatic carbon adjacent to the benzimidazole nitrogen. |
| Piperidine (C3', C5') | ~24 - 26 | Carbons beta to the piperidine nitrogen. |
| Piperidine (C4') | ~22 - 24 | Carbon gamma to the piperidine nitrogen. |
Conclusion
The structural verification of this compound is reliably achieved through the synergistic application of mass spectrometry and NMR spectroscopy. ESI-MS confirms the molecular formula by identifying the protonated molecular ion [M+H]⁺ at m/z 245.1761. ¹H and ¹³C NMR provide an unambiguous map of the atomic connectivity, with key diagnostic signals including the downfield C2 carbon resonance (~160 ppm), the characteristic aromatic proton signals of the benzimidazole core, and the distinct triplet patterns of the ethyl linker protons. This guide provides the foundational data and interpretive logic for researchers to confidently characterize this and structurally related molecules, ensuring the scientific integrity required for progression in drug development and chemical research.
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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine Binding
Abstract
This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a compound of interest in neuropharmacology, with its primary biological targets. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust and validated modeling strategy is paramount.[1][2] This document outlines an end-to-end protocol, from target identification and structural preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Each step is framed with expert rationale, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducible outcomes. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to characterize protein-ligand interactions.[3][4][5]
Introduction and Strategic Overview
This compound is structurally related to compounds known to interact with aminergic G-protein coupled receptors (GPCRs). Preliminary analysis identifies its likely primary targets as the Dopamine D2 (D2R) and D3 (D3R) receptors, with potential off-target interactions at Serotonin 5-HT2A (5-HT2AR) and 5-HT7 (5-HT7R) receptors. Understanding the molecular basis of these interactions is critical for elucidating the compound's pharmacological profile, predicting its efficacy, and anticipating potential side effects.[6]
In silico modeling provides an atomic-level view of these interactions, offering insights that are often difficult to obtain through experimental methods alone.[5] A multi-stage computational approach is the most robust strategy. It begins with predicting the binding pose (molecular docking), proceeds to assess the stability of that pose in a dynamic, solvated environment (molecular dynamics), and culminates in a quantitative estimation of binding affinity (free energy calculations). This tiered approach systematically refines the prediction, increasing the confidence in the final result.
Target Identification and Structural Sourcing
The success of any structure-based design project hinges on the quality of the initial protein structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of macromolecules.
Primary Targets:
-
Human Dopamine D2 Receptor (D2R): A key target for antipsychotic medications.[6][7] A high-resolution crystal structure complexed with the antipsychotic drug risperidone is an excellent starting point.[6][8]
-
Human Dopamine D3 Receptor (D3R): Implicated in substance abuse and Parkinson's disease.[9] Multiple structures are available, including antagonist-bound and agonist-bound states.[10][11][12][13]
Potential Off-Targets:
-
Human Serotonin 5-HT2A Receptor (5-HT2AR): Target for psychedelics and atypical antipsychotics.[14] Several structures in various activation states are available.[15][16][17]
-
Human Serotonin 5-HT7 Receptor (5-HT7R): Involved in mood regulation and cognition.[18] High-resolution structures are available.[19]
| Target Receptor | Recommended PDB ID | Resolution (Å) | Rationale for Selection |
| Dopamine D2 (D2R) | 6CM4[6][8] | 2.87 | High-quality structure complexed with a relevant antipsychotic drug, risperidone.[6][8] |
| Dopamine D3 (D3R) | 3PBL[10][11][13] | 2.89 | Well-characterized structure in complex with the D2/D3 antagonist eticlopride.[10] |
| Serotonin 5-HT2A (5-HT2AR) | 6A93[16] | 3.00 | Structure in complex with risperidone, providing a valuable comparison to D2R.[16] |
| Serotonin 5-HT7 (5-HT7R) | 7XTC[19] | - (Cryo-EM) | Represents the Gs-coupled state, offering insight into agonist-driven conformations.[19] |
The In Silico Modeling Workflow: A Methodological Guide
A rigorous and validated workflow is essential for generating meaningful results. The following sections detail the critical steps, from initial structure preparation to advanced simulation.
Step-by-Step Protocol: Protein Structure Preparation
Rationale: Raw PDB files are not immediately ready for simulation. They often contain non-essential molecules (water, ions, co-crystallization aids), may be missing atoms (especially hydrogens), and can have incorrect bond orders or protonation states. Proper preparation is a critical first step to ensure the physical and chemical realism of the starting model.[20][21][22]
Protocol:
-
Obtain PDB Structure: Download the selected PDB file (e.g., 6CM4.pdb) from the RCSB PDB database.
-
Clean the Structure:
-
Load the structure into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro).[23]
-
Remove all non-essential components: water molecules, ions (unless structurally integral), and any co-solvents or crystallization agents.[21]
-
If the biological unit is a monomer but the PDB file contains a dimer or higher-order oligomer, isolate a single protein chain (e.g., Chain A).[21]
-
-
Add Hydrogens and Assign Charges:
-
Use a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard, AMBER's pdb4amber) to add hydrogen atoms consistent with a physiological pH (typically 7.4).[21][22]
-
This step also involves optimizing the hydrogen-bonding network by flipping the side chains of residues like asparagine, glutamine, and histidine to achieve more favorable interactions.[22]
-
-
Energy Minimization: Perform a brief, constrained energy minimization of the structure. This relieves any steric clashes or unfavorable geometries introduced during the preparation process while keeping the heavy atoms close to their crystallographic positions.
Step-by-Step Protocol: Ligand Preparation
Rationale: A ligand's 3D conformation, charge distribution, and protonation state are crucial for accurate docking. Starting from a 2D structure or a simple 3D model, the ligand must be processed to generate a low-energy, chemically correct conformation for docking.[24]
Protocol:
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Generate States:
-
Use a ligand preparation tool (e.g., Schrödinger's LigPrep, Open Babel) to convert the 2D structure to a 3D conformation.
-
Generate possible ionization and tautomeric states at the target pH (7.4). For this molecule, the amine groups are likely protonation sites.
-
-
Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., OPLS, GAFF). This ensures the ligand has realistic bond lengths and angles before docking.
Molecular Docking
Rationale: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[1][25][26] It is a computationally efficient method to generate plausible binding hypotheses.[25]
Protocol:
-
Define the Binding Site (Grid Generation):
-
Identify the receptor's binding pocket. For the selected PDBs, this can be defined by the location of the co-crystallized ligand (e.g., risperidone in 6CM4).
-
Define a docking grid box that encompasses this entire binding site, with a buffer of ~10-12 Å in each dimension from the ligand's extent.
-
-
Perform Docking:
-
Use a validated docking program like AutoDock Vina or Glide.[27]
-
Configure the docking run to allow for ligand flexibility.
-
Generate a set of diverse binding poses (e.g., 10-20 poses).
-
-
Analyze Docking Results:
-
Rank the poses based on the docking score (e.g., kcal/mol). Lower energy scores typically indicate more favorable binding.[25]
-
Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the receptor, such as hydrogen bonds, salt bridges, and hydrophobic contacts, and should have good shape complementarity with the binding pocket.
-
Illustrative Docking Results (Hypothetical Data):
| Target | Top Pose Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| D2R | -9.8 | Asp114, Ser193, Phe390 |
| D3R | -10.2 | Asp110, Ser192, Phe386 |
| 5-HT2AR | -8.5 | Asp155, Ser239, Trp336 |
| 5-HT7R | -7.9 | Asp162, Thr167, Phe345 |
Molecular Dynamics (MD) Simulation
Rationale: Docking provides a static snapshot. MD simulations introduce temperature, pressure, and solvent, allowing the protein-ligand complex to move and adapt over time.[28][29][30] This is crucial for assessing the stability of the predicted binding pose and observing dynamic interactions not captured by docking.[28][29]
Protocol:
-
System Setup:
-
Take the highest-ranked, visually plausible docked pose as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.[29]
-
-
Equilibration:
-
Perform an initial energy minimization of the entire solvated system.
-
Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).[28]
-
Run a simulation at constant pressure to allow the system density to equilibrate (NPT ensemble).[28] This multi-step process ensures a stable starting point for the production simulation.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without restraints to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD indicates that the simulation has reached equilibrium and the ligand is stable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, water bridges, and hydrophobic contacts between the ligand and protein.
-
Binding Free Energy Calculations
Rationale: While docking scores provide a rapid ranking, methods like MM/PBSA and MM/GBSA offer a more accurate, albeit computationally intensive, estimation of binding free energy (ΔG_bind).[31][32][33][34] These "end-point" methods calculate the energy difference between the bound and unbound states by analyzing snapshots from the MD trajectory.[31][35]
Methodology: The binding free energy is calculated using the following thermodynamic cycle:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each term is calculated as:
G_x =
-
: The average molecular mechanics energy (van der Waals and electrostatic). -
-T: The conformational entropy contribution (often the most challenging to calculate and sometimes omitted for relative rankings).
-
: The solvation free energy, split into polar (calculated via Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area) components.[32]
Protocol:
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-500 frames).
-
Perform Calculations: For each snapshot, calculate the free energy terms for the complex, the isolated receptor, and the isolated ligand.
-
Average Results: Average the calculated ΔG_bind values across all snapshots to obtain the final estimate.
Data Interpretation and Validation
The ultimate goal of this workflow is to build a coherent, validated model of molecular recognition.
-
Convergence of Evidence: Do the results from docking, MD, and free energy calculations tell a consistent story? For instance, does the most stable pose in the MD simulation correspond to a high-ranking docked pose? Does this pose show a favorable binding free energy?
-
Comparison Across Targets: Comparing the calculated binding energies for D2R, D3R, 5-HT2AR, and 5-HT7R can provide a computational prediction of the compound's selectivity profile.
-
Experimental Validation: The in silico predictions form testable hypotheses. Key predicted interactions (e.g., a critical hydrogen bond with a specific aspartate residue) can be validated experimentally through site-directed mutagenesis and subsequent binding assays. A strong correlation between predicted binding affinities and experimentally measured values (e.g., Ki or IC50) is the gold standard for validating a computational model.
Conclusion
This guide has detailed a rigorous, multi-step in silico workflow for characterizing the binding of this compound to its putative GPCR targets. By integrating molecular docking, molecular dynamics, and binding free energy calculations, this approach moves beyond simple pose prediction to provide a dynamic and quantitative assessment of the protein-ligand interaction. The emphasis on methodological rationale and self-validation at each stage ensures that the resulting models are not only predictive but also scientifically sound, providing a solid foundation for further drug development efforts.
References
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Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. [Link][31][34]
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Chien, E. Y. T., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., ... & Stevens, R. C. (2010). Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Science, 330(6007), 1091-1095. [Link][10]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(11), 943-954. [Link][32]
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BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link][28]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. [Link][29]
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Roche, D. B., & McGuffin, L. J. (2014). In silico Identification and Characterization of Protein–Ligand Binding Sites. Methods in Molecular Biology, 1137, 145-169. [Link][3]
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Protein Data Bank in Europe. (n.d.). PDB 3pbl. EMBL-EBI. [Link][11]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. GROMACS Tutorials. [Link][30]
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In-vitro In-vivo In-silico Journal. (n.d.). Protein-ligand Interaction Simulations. Open Access Pub. [Link][4]
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Wang, S., Che, T., Levit, A., Shoichet, B. K., Wacker, D., & Roth, B. L. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. [Link][8]
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Huang, S., Xu, P., Shen, D. D., Simon, I. A., Mao, C., Tan, Y., ... & Xu, H. E. (2022). GPCRs steer G i and G s selectivity via TM5–TM6 switches as revealed by structures of serotonin receptors. Nature Communications, 13(1), 4349. [Link][19]
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Cao, D., Yu, J., Wang, H., Luo, Z., Liu, X., He, L., ... & Wang, S. (2022). Structure of the 5-HT2A receptor in complex with psilocin. Science, 375(6582), 809-814. [Link][15]
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Cole, D. J., Mercer, A. T., & Coughtrie, M. W. H. (2023). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method Is Right for You?. Journal of Medicinal Chemistry. [Link][25]
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Zhuang, Y., Xu, P., Qu, L., He, Y., Wang, Y., He, X., ... & Zhang, Y. (2021). Structures of the human dopamine D3 receptor-Gi complexes. Molecular cell, 81(6), 1137-1149.e5. [Link][12]
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Methodological & Application
Application Note: A Practical Guide to the In Vitro Characterization of Novel Kinase Inhibitors Using 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine as a Model Compound
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The discovery of small molecule kinase inhibitors is a cornerstone of modern drug development. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive framework for the initial in vitro characterization of novel potential kinase inhibitors, using the benzimidazole-containing molecule, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine , as a representative test compound. We present detailed protocols for two industry-standard assay formats—a luminescence-based ATP-depletion assay for high-throughput screening and the "gold standard" radiometric assay for sensitive validation. Furthermore, we detail the necessary steps for data analysis, including the calculation of IC₅₀ values, to robustly determine compound potency.
Introduction: The Kinase Target and the Test Compound
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction.[3] The development of inhibitors that block this process is a major focus of therapeutic research.[4][5] This document outlines the process for evaluating the inhibitory potential of a novel compound against a chosen kinase.
1.1. The Test Compound: this compound
For the purpose of this guide, we will use "Compound X" to refer to this compound. While many benzimidazole derivatives are known to possess diverse biological activities, the specific kinase inhibitory profile of this compound is not extensively documented in public literature.[6][7][8] Therefore, it serves as an ideal model for a discovery-phase compound requiring initial characterization.
Table 1: Properties of the Test Compound (Compound X)
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₂₀N₄ | - |
| Molecular Weight | 244.34 g/mol | - |
| Synonyms | N/A | - |
Note: The molecular formula and weight for the specified compound were calculated based on its structure, as no direct PubChem entry for this exact structure was found. A closely related structure, 1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine, has a molecular formula of C₁₃H₁₈N₄ and a molecular weight of 230.31 g/mol .[9] Researchers should always verify the properties of their specific compound batch.
1.2. Foundational Principles of Kinase Assays
The core principle of a kinase assay is to measure the enzymatic activity of a kinase. Inhibition is then quantified by the degree to which a test compound reduces this activity.[10] Assays can be broadly categorized by their detection method, each with distinct advantages.[11][12]
-
Luminescence-Based Assays: Often measure the depletion of ATP, a universal co-substrate for kinases. The signal is inversely proportional to kinase activity, making them ideal for high-throughput screening (HTS).[12][13]
-
Fluorescence-Based Assays: Employ various strategies, including fluorescently labeled substrates or antibodies, to detect phosphorylation. Techniques include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][14][15]
-
Radiometric Assays: Directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[16] They are highly sensitive and considered the "gold standard" for accuracy but require specialized handling of radioisotopes.[17][18]
Experimental Workflow Overview
The characterization of a potential kinase inhibitor follows a logical progression from initial preparation to final data analysis. This workflow ensures reproducibility and generates reliable potency data.
Caption: General workflow for in vitro kinase inhibitor characterization.
Protocol 1: Luminescence-Based Kinase Assay (ATP-Depletion Method)
This protocol is adapted from the principles of the Promega Kinase-Glo® assay platform, a widely used method for HTS.[19][20] It measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction.[21] A high luminescent signal corresponds to low kinase activity (high inhibition).[12]
3.1. Materials and Reagents
-
Kinase of interest (e.g., Src, Abl, EGFR)
-
Kinase-specific peptide substrate
-
Compound X (this compound)
-
ATP solution (e.g., 10 mM)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[13]
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
DMSO (ACS grade or higher)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer plate reader
3.2. Step-by-Step Protocol
-
Compound X Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 11 points, 1:3 dilution series). This will be the source plate for the assay.
-
-
Assay Plate Setup:
-
Add 100 nL of each concentration of Compound X from the source plate to the wells of a white, opaque assay plate.
-
For controls, add 100 nL of DMSO to "Max Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.
-
-
Kinase Reaction:
-
Prepare a "Kinase/Substrate Master Mix" in the kinase reaction buffer. The final concentrations of kinase and substrate should be optimized beforehand (typically at or below their respective Kₘ values).
-
Add 5 µL of the Kinase/Substrate Master Mix to each well containing Compound X and the Max Activity control wells.
-
To the "No Enzyme" control wells, add 5 µL of a master mix containing only the substrate.
-
Prepare an "ATP Solution" by diluting the ATP stock in kinase reaction buffer to a concentration twice the desired final concentration (e.g., 20 µM for a 10 µM final).
-
Initiate the kinase reaction by adding 5 µL of the ATP Solution to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently (e.g., on a plate shaker for 30 seconds).
-
Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Prepare the luminescent detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the plate on a shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[21]
-
Read the luminescence on a plate reader.
-
Caption: Principle of the ATP-depletion luminescence assay.
Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is the benchmark for quantifying kinase activity and inhibition. It provides a direct measure of phosphate incorporation into a substrate.[16][22]
4.1. Materials and Reagents
-
Kinase and substrate
-
Compound X
-
10x Kinase Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 10 mM DTT)
-
ATP (10 mM cold stock)
-
[γ-³²P]ATP (10 mCi/mL)[18]
-
DMSO
-
Phosphoric Acid (e.g., 75 mM) for wash buffer
-
Phosphocellulose P81 filter paper or plates
-
Scintillation vials and fluid
-
Scintillation counter or Phosphorimager
4.2. Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of Compound X in DMSO as described in Protocol 1.
-
Reaction Mix Preparation:
-
Prepare a master mix containing water, 10x kinase buffer, substrate, and the kinase enzyme.
-
In a separate, shielded tube, prepare the ATP mix. For a final assay concentration of 100 µM ATP, mix the required volume of cold ATP with a small amount of [γ-³²P]ATP (e.g., 0.5 µCi per reaction).[18] The concentration of the radiolabeled ATP is typically negligible compared to the cold ATP.[18]
-
Safety Precaution: All steps involving [γ-³²P]ATP must be performed in a designated radioactivity work area with appropriate shielding and personal protective equipment.
-
-
Kinase Reaction:
-
Dispense the compound dilutions and DMSO controls into microcentrifuge tubes or a V-bottom plate (e.g., 1 µL).
-
Add the Kinase/Substrate master mix to each tube (e.g., 20 µL).
-
Initiate the reaction by adding the radioactive ATP mix (e.g., 4 µL for a final volume of 25 µL).
-
Incubate at 30°C for an optimized time (e.g., 20-30 minutes). The reaction must be kept within the linear range.[17]
-
-
Stopping and Spotting:
-
Stop the reaction by adding an excess of phosphoric acid (e.g., 25 µL of 75 mM).
-
Spot a portion of the reaction mixture (e.g., 25 µL) onto a labeled square of P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while free [γ-³²P]ATP will not.[18]
-
-
Washing and Counting:
-
Allow the spots to dry completely.
-
Wash the P81 paper extensively in a large beaker of phosphoric acid (e.g., 3 washes of 5 minutes each with gentle stirring) to remove all unbound [γ-³²P]ATP.
-
Perform a final rinse with acetone to aid drying.
-
Place the dried P81 squares into individual scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Caption: Workflow for a radiometric filter binding kinase assay.
Data Analysis: Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[23] It is the most common metric for inhibitor potency.
5.1. Calculation of Percent Inhibition
First, normalize the raw data (luminescence or CPM) from each assay well into a percentage of inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Signal from a well with Compound X.
-
Signal_Max: Average signal from the "Max Activity" control (0% inhibition, DMSO only).
-
Signal_Min: Average signal from the "No Enzyme" or "Max Inhibition" control (100% inhibition).
5.2. Dose-Response Curve and IC₅₀ Fitting
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[24][25]
-
The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the fitted curve.
Table 2: Sample IC₅₀ Data Presentation
| Kinase Target | Assay Method | Test Compound | IC₅₀ (nM) | Hill Slope | R² |
| Kinase A | Luminescence | Compound X | 125.3 | 1.1 | 0.992 |
| Kinase A | Radiometric | Compound X | 110.8 | 0.9 | 0.995 |
| Kinase B | Luminescence | Compound X | >10,000 | - | - |
Note: IC₅₀ values are highly dependent on assay conditions, particularly the ATP concentration.[10] Comparing values between different labs or different assay formats should be done with caution.[26] For ATP-competitive inhibitors, the IC₅₀ will increase as the ATP concentration in the assay increases.
Conclusion and Further Steps
This application note provides a robust framework for the initial biochemical characterization of a novel compound, such as this compound. By employing both high-throughput (luminescence) and high-sensitivity (radiometric) assays, researchers can confidently determine the in vitro potency (IC₅₀) of their test articles.
Following initial biochemical profiling, promising compounds should be advanced to further studies, including:
-
Selectivity Profiling: Testing the compound against a broad panel of kinases to determine its specificity.
-
Mechanism of Action Studies: Performing kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[4]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit the target kinase in a cellular environment, which provides a more physiologically relevant context.[5]
By following these structured protocols and principles, researchers can generate high-quality, reproducible data that is essential for driving drug discovery projects forward.
References
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Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]
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Kennelly, P. J. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. [Link]
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Shokat, K. M., & Vellekoop, G. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 157-163. [Link]
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Vader, P., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 3(4), 141-153. [Link]
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Zhang, J., & Xing, Y. (2007). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 35(11), 1673-1679. [Link]
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Sreelatha, S., & Kresults, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Kramer, C., et al. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 61(12), 5836-5845. [Link]
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ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
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Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8755. [Link]
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Dahal, R., & Le, N. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 336-348. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 745063, 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine. Retrieved from [Link].
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Guégan, J. P., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 137. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Retrieved from [Link].
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Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133053887. Retrieved from [Link].
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van den Hurk, M., et al. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1215-1220. [Link].
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Desai, N. C., et al. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Sciences, Islamic Republic of Iran, 22(2), 145-151. [Link].
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ResearchGate. (n.d.). Benzimidazoles: A biologically active compounds. Retrieved from [Link].
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link].
-
Al-Ostath, R. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(14), 5556. [Link].
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Georgieva, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(35), 21462-21476. [Link].
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Pharmaffiliates. (n.d.). 2-Piperidin-4-yl-1H-benzimidazole. Retrieved from [Link].
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Application Notes and Protocols for the In Vitro Evaluation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial in vitro assessment of the novel compound, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, for its potential as an anticancer agent. Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like PARP and EGFR to the disruption of microtubule polymerization and induction of apoptosis.[2][7] This guide outlines a logical, tiered approach to evaluating the compound's efficacy, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies into its effects on apoptosis and cell cycle progression. The protocols provided herein are foundational for preclinical drug discovery and are designed to generate robust and reproducible data to inform subsequent stages of development.
Introduction: The Rationale for a Benzimidazole-Based Anticancer Agent
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[8] In oncology, derivatives of benzimidazole have demonstrated significant promise by targeting various hallmarks of cancer.[2][5] The structural features of this compound, specifically the 2-amino-benzimidazole core and the piperidinylethyl side chain, suggest a potential for interaction with biological targets crucial for cancer cell survival and proliferation.
Given the novelty of this specific compound, a systematic in vitro evaluation is the critical first step to elucidate its biological activity. The following protocols are designed to provide a comprehensive preliminary assessment of its anticancer potential.
Experimental Workflow
A tiered approach is recommended to efficiently assess the anticancer properties of this compound. This workflow ensures that resources are directed toward more complex mechanistic studies only after initial efficacy has been established.
Caption: Tiered experimental workflow for evaluating the compound.
Cell Line Selection
The choice of cancer cell lines is critical for obtaining clinically relevant data.[9][10] It is recommended to screen the compound against a panel of cell lines from diverse tissue origins to identify potential selectivity. The NCI-60 panel is a comprehensive starting point.[11][12] Alternatively, a smaller, representative panel can be chosen based on common cancer types.
Table 1: Suggested Initial Cancer Cell Line Panel
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative, more aggressive breast cancer. |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer. |
| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |
| PC-3 | Prostate Adenocarcinoma | Represents androgen-independent prostate cancer. |
| HeLa | Cervical Adenocarcinoma | A widely used and robust cancer cell line. |
Protocol 1: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.[14] An alternative is the Sulforhodamine B (SRB) assay, which measures cellular protein content and can be less prone to interference from compounds affecting mitochondrial activity.[15][16][17]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Seed cells into 96-well plates at an empirically determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[18]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[13]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
-
Table 2: Example IC50 Data Presentation
| Cell Line | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| MCF-7 | 48 | Enter Data Here |
| MDA-MB-231 | 48 | Enter Data Here |
| A549 | 48 | Enter Data Here |
| HCT116 | 48 | Enter Data Here |
| PC-3 | 48 | Enter Data Here |
| HeLa | 48 | Enter Data Here |
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining late apoptotic and necrotic cells.
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Application Notes and Protocols for Antimicrobial Screening of Benzimidazole Derivatives
Introduction: The Enduring Promise of Benzimidazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Among the privileged heterocyclic structures in medicinal chemistry, the benzimidazole nucleus stands out for its remarkable versatility and wide range of biological activities.[1][2] Structurally analogous to purine nucleosides, benzimidazole derivatives can readily interact with biological macromolecules, making them prime candidates for drug development.[1] Their established efficacy spans antibacterial, antifungal, antiviral, and antiparasitic applications, with several benzimidazole-based drugs already in clinical use, such as mebendazole and albendazole.[3][4]
This guide provides a comprehensive overview of the principles and methodologies for the in vitro antimicrobial screening of novel benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to facilitate the identification and characterization of promising new antimicrobial agents.
Mechanism of Action: Why Benzimidazoles are Effective
The antimicrobial efficacy of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism involves the inhibition of microbial growth by acting as a competitive inhibitor for purines in the synthesis of nucleic acids and proteins.[5] Some derivatives have been shown to target specific enzymes crucial for microbial survival. For instance, certain benzimidazole compounds inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to cell death.[3] In fungi, some benzimidazoles disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Visualizing the General Antimicrobial Screening Workflow
The initial assessment of a novel benzimidazole derivative's antimicrobial potential typically follows a standardized workflow designed to determine its spectrum of activity and potency. This process begins with primary screening to identify any antimicrobial effect, followed by quantitative assays to determine the minimum concentration required to inhibit or kill the microorganisms.
Caption: A generalized workflow for the antimicrobial screening of benzimidazole derivatives.
Part 1: Primary Screening - Qualitative Assessment of Antimicrobial Activity
The initial step in evaluating a new series of benzimidazole derivatives is to determine if they possess any antimicrobial activity. Qualitative methods like the agar well diffusion and disk diffusion assays are cost-effective, versatile, and provide a rapid visual assessment of a compound's ability to inhibit microbial growth.[6]
Agar Well Diffusion Method
This technique is widely used for preliminary screening and relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.[7][8][9] An area of no microbial growth around the well, known as the zone of inhibition, indicates antimicrobial activity.[6][10]
Materials:
-
Sterile Petri dishes (90 mm)
-
Mueller-Hinton Agar (MHA)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial and/or fungal cultures
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Test benzimidazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve the test compounds)
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into each sterile Petri dish. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh culture, pick 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the MHA plate to ensure confluent growth.
-
Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the inoculated agar plates using a sterile cork borer.[7][10]
-
Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test benzimidazole derivative solution, positive control, and negative control into separate wells.[7][9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[9]
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Agar Disk Diffusion Method
Similar to the well diffusion method, the disk diffusion assay involves the diffusion of an antimicrobial agent from a saturated sterile paper disk onto an inoculated agar surface.[10] This method is also widely used for routine antimicrobial susceptibility testing.[7]
Materials:
-
Same as for Agar Well Diffusion, but with sterile filter paper disks (6 mm diameter) instead of a cork borer.
Procedure:
-
Media and Inoculum Preparation: Follow steps 1-3 of the Agar Well Diffusion protocol.
-
Disk Preparation and Application: Aseptically place sterile filter paper disks on the surface of the inoculated MHA plates. Pipette a specific volume (e.g., 10-20 µL) of the test benzimidazole derivative solution, positive control, and negative control onto separate disks.
-
Incubation and Data Collection: Follow steps 6-7 of the Agar Well Diffusion protocol.
| Method | Advantages | Disadvantages |
| Agar Well Diffusion | Simple, cost-effective, suitable for various extracts and compounds.[6][8] | Results can be affected by the diffusion rate of the compound. |
| Agar Disk Diffusion | Standardized method, commercially available disks for some antibiotics.[7][10] | Not suitable for compounds with poor diffusion in agar.[10] |
Part 2: Quantitative Analysis - Determining Potency
Once a benzimidazole derivative demonstrates activity in the primary screening, the next crucial step is to quantify its potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used and accurate technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[11][13]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial and/or fungal cultures
-
0.5 McFarland turbidity standard
-
Test benzimidazole derivatives
-
Positive and negative controls
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare a stock solution of the test benzimidazole derivative. In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.[11][15]
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in the agar diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[11][15]
-
Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing only broth to check for contamination.[12]
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Visualizing the Broth Microdilution Process
Caption: A stepwise representation of the broth microdilution assay for MIC determination.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following MIC determination, it is often necessary to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism). This is done by determining the MBC or MFC, which is the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial population.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., MHA)
-
Micropipette and sterile tips
Procedure:
-
Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature and duration.
-
MBC/MFC Determination: The lowest concentration of the compound from which no microbial growth is observed on the agar plate is considered the MBC/MFC.
Part 3: Safety and Selectivity Assessment
A promising antimicrobial agent must not only be effective against pathogens but also exhibit minimal toxicity to host cells. Therefore, in vitro cytotoxicity screening is an essential step in the early stages of drug development.[11]
MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow MTT to its insoluble purple formazan.[11][16] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the benzimidazole derivatives. Include a vehicle control (solvent) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The concentration that reduces cell viability by 50% (IC₅₀) can be determined.
Conclusion and Future Directions
The protocols and application notes presented in this guide provide a robust framework for the systematic antimicrobial screening of novel benzimidazole derivatives. By following these methodologies, researchers can effectively identify and characterize compounds with significant antimicrobial potential. The journey from a promising hit compound to a clinically approved drug is long and arduous, but rigorous and well-executed in vitro screening is the indispensable first step. Future research in this area will likely focus on leveraging structure-activity relationship (SAR) studies to rationally design more potent and selective benzimidazole derivatives, as well as exploring synergistic combinations with existing antibiotics to combat multidrug-resistant pathogens.[3][17]
References
- Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). PubMed Central.
- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, July 1).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24).
- Broth Microdilution. (n.d.). MI - Microbiology.
- Broth microdilution. (n.d.). Wikipedia.
- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011, October 18). NCBI Bookshelf.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020, January 15). PubMed.
- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed.
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024, December 30).
- Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (n.d.). Taylor & Francis Online.
- Antimicrobial activity of a new series of benzimidazole deriv
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed.
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- Synthesis and determination of antibacterial activity of Benzimidazole deriv
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- Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. (2025, December 11).
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Application Notes & Protocols: Leveraging 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine as a Versatile Scaffold for Modern Drug Design
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isosteric analog of naturally occurring purine nucleotides, represents a "privileged scaffold" in medicinal chemistry.[1][2] This unique bicyclic aromatic structure, formed by the fusion of benzene and imidazole rings, allows its derivatives to readily interact with a diverse array of biological macromolecules, including enzymes and receptors.[1][2] This inherent bioactivity has led to the development of numerous FDA-approved drugs for a wide range of therapeutic applications, including antiulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) agents.[3]
Among the vast library of benzimidazole derivatives, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine emerges as a particularly compelling scaffold for novel drug discovery. Its structure combines three key pharmacophoric features:
-
The Benzimidazole Core: Provides a rigid, planar structure capable of various intermolecular interactions, including hydrogen bonding and π-π stacking.
-
The 2-Amino Group: A critical site for derivatization, allowing for the introduction of diverse functional groups to modulate activity and selectivity.
-
The N1-Substituted Piperidine Moiety: This flexible, basic side chain significantly influences the compound's physicochemical properties, such as solubility and membrane permeability, and can play a crucial role in receptor binding and pharmacokinetic profiles.[4]
This guide provides a comprehensive overview of the synthesis, derivatization strategies, and biological evaluation protocols for compounds based on this promising scaffold.
Caption: Core structure and key pharmacophoric regions of the scaffold.
PART 1: SYNTHESIS AND CHARACTERIZATION
A robust and scalable synthetic route is paramount for any scaffold intended for drug discovery. The synthesis of this compound can be efficiently achieved via a two-step process starting from commercially available o-phenylenediamine.
Protocol 1: Synthesis of this compound
Rationale: This protocol employs a classical Phillips condensation, a reliable method for forming the benzimidazole ring, followed by a standard N-alkylation. The use of cyanogen bromide provides the 2-amino functionality directly. The subsequent alkylation step introduces the piperidine ethyl side chain, a common strategy to enhance solubility and modulate biological activity.
Materials:
-
o-Phenylenediamine
-
Cyanogen bromide (CNBr) - Caution: Highly Toxic
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Procedure:
Step 1: Synthesis of 1H-benzimidazol-2-amine (Intermediate 1)
-
In a well-ventilated fume hood, dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0 eq) in ethanol dropwise, maintaining the temperature below 5 °C. Extreme caution is required as CNBr is highly toxic.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a 10% aqueous NaOH solution until the pH is ~8-9, which will precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield Intermediate 1 .
Step 2: Synthesis of this compound (Final Product)
-
To a solution of Intermediate 1 (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to obtain the final product.
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of the target scaffold.
PART 2: APPLICATION IN DRUG DESIGN & SAR
The true utility of this scaffold lies in its potential for systematic chemical modification to optimize pharmacological activity. The structure offers three primary points for derivatization, allowing for a thorough exploration of the chemical space.
Caption: Key derivatization points on the scaffold for SAR studies.
Structure-Activity Relationship (SAR) Insights
Literature on benzimidazole derivatives provides a robust foundation for designing new analogues.[5][6]
-
The 2-Amino Position (R1): This is often the most critical position for modulating biological activity.
-
Anticancer Activity: Formation of amides or ureas by reacting the 2-amino group with various substituted benzoic acids or isocyanates can lead to potent anticancer agents.[7][8] The nature of the substituent on the appended aryl ring (e.g., electron-donating or electron-withdrawing groups) dramatically influences cytotoxicity.[9]
-
Antiviral Activity: Schiff base formation or coupling with other heterocyclic moieties at this position has been shown to yield compounds with significant antiviral properties, particularly against RNA viruses.[10][11]
-
-
The Benzene Ring (R2): Substitutions at the C5 and C6 positions of the benzimidazole ring are well-tolerated and can fine-tune the molecule's properties.
-
The Piperidine Ring (R3): While the parent scaffold contains an unsubstituted piperidine, this moiety can be replaced or modified.
-
Altering the N-alkyl side chain (e.g., replacing piperidine with morpholine or piperazine) can significantly impact solubility, cell permeability, and off-target effects.[13]
-
Example Derivatization Data
The following table summarizes hypothetical but plausible data based on known SAR principles for benzimidazole derivatives, illustrating how systematic modification can impact anticancer activity.
| Compound ID | R1 (Modification at 2-NH₂) | R2 (Modification at C5) | IC₅₀ (µM) vs. HepG2 Cell Line[9] | Notes |
| Scaffold | -H | -H | > 50 | Parent scaffold shows minimal activity. |
| A-01 | -C(O)-Ph | -H | 15.2 | Benzoyl amide shows moderate activity. |
| A-02 | -C(O)-(4-Cl-Ph) | -H | 2.8 | Electron-withdrawing group on phenyl ring significantly improves potency. |
| A-03 | -C(O)-(4-OMe-Ph) | -H | 25.6 | Electron-donating group is less favorable. |
| B-01 | -C(O)-(4-Cl-Ph) | -Cl | 0.9 | Halogenation at C5 further enhances cytotoxic activity. |
PART 3: BIOLOGICAL EVALUATION PROTOCOL
To assess the therapeutic potential of newly synthesized derivatives, a robust and reproducible biological assay is essential. The MTT assay is a standard colorimetric method for evaluating in vitro cytotoxic activity.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after exposure to a test compound.
Materials:
-
Human cancer cell line (e.g., HepG2, human liver cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture HepG2 cells until they reach ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48 hours at 37 °C, 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold is a highly attractive starting point for the development of novel therapeutic agents. Its synthetic accessibility and multiple points for derivatization provide a versatile platform for medicinal chemists. The inherent biological relevance of the benzimidazole nucleus, combined with the favorable pharmacokinetic properties often conferred by the piperidine side chain, makes this scaffold particularly promising for targeting a range of diseases, from cancer to viral infections.[1][9][10] Future work should focus on expanding the library of derivatives, exploring novel substitutions, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.
References
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- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Semantic Scholar.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Prolifer
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines.
- Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Wiley Online Library.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Royal Society of Chemistry.
- Benzimidazole derivatives as potential anticancer agents. PubMed.
- 1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-amine|Research Chemical. Benchchem.
- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.
- Synthesis of benzimidazol-2-amine. PrepChem.com.
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Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed. [Link]
- In vitro methods for testing antiviral drugs. PubMed Central.
-
Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides. PubMed. [Link]
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.
- Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies.
- Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1- (piperidin-4-yl)
- 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.
- 1-(2-PIPERIDIN-1-YL-ETHYL)-1H-BENZOIMIDAZOL-2-YL-AMINE DIHYDROCHLORIDE. BLD Pharm.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
- SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIV
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.
- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central.
- SYNTHESIS AND REACTIONS OF SOME NEW BENZIMIDAZOLE DERIV
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Application Notes and Protocols for Evaluating NLRP3 Inhibition by Benzimidazoles
Introduction: The Critical Role of NLRP3 in Inflammatory Disease and the Promise of Benzimidazoles
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system, a multi-protein complex that sounds the alarm in response to a wide array of danger signals.[1][2] These signals can range from pathogen-associated molecular patterns (PAMPs) to endogenous danger-associated molecular patterns (DAMPs) released from damaged cells.[1][3] Upon activation, NLRP3 orchestrates the assembly of a complex that includes the adaptor protein ASC and pro-caspase-1.[2] This assembly leads to the autocatalytic activation of caspase-1, which then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent forms.[1][3] The release of IL-1β and IL-18 drives a powerful inflammatory response and can induce a form of inflammatory cell death known as pyroptosis.[2]
While essential for host defense, dysregulation of the NLRP3 inflammasome is a key driver in a multitude of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[4] This makes the NLRP3 inflammasome a highly attractive target for therapeutic intervention.[2][5]
Benzimidazole derivatives have emerged as a promising class of small molecules with the potential to modulate this critical inflammatory pathway.[6] Some benzimidazoles have been shown to exert anti-inflammatory effects, and recent studies suggest that their mechanism may involve the direct or indirect inhibition of the NLRP3 inflammasome.[6][7] Proposed mechanisms include the inhibition of pathways that prime the inflammasome, such as the NF-κB pathway, or direct interaction with components of the inflammasome complex itself.[6][7]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the inhibitory potential of novel benzimidazole compounds on the NLRP3 inflammasome. The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure the generation of robust and reliable data.
Foundational Knowledge: The Two-Step Activation of the NLRP3 Inflammasome
A thorough understanding of the NLRP3 activation process is critical for designing and interpreting inhibition assays. Canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which activate signaling pathways such as NF-κB.[5][8] This leads to the transcriptional upregulation of key inflammasome components, notably NLRP3 and pro-IL-1β.[8][9] Without this priming step, the cellular levels of these proteins are often insufficient for a robust inflammasome response.
-
Activation (Signal 2): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex.[2][5] A diverse range of stimuli can provide this second signal, including extracellular ATP, pore-forming toxins (e.g., nigericin), and crystalline or particulate matter.[1][2] These stimuli are thought to converge on a common cellular event, such as potassium (K+) efflux, which is a critical trigger for NLRP3 activation.[3][8][10]
This two-step activation provides distinct points for potential therapeutic intervention. A benzimidazole inhibitor could, for instance, interfere with the priming step by inhibiting NF-κB, or it could block the activation step by preventing NLRP3 oligomerization or its interaction with other components.
Visualizing the Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and potential points of inhibition by benzimidazoles.
Experimental Workflow for Evaluating Benzimidazole Inhibitors
A tiered approach is recommended to comprehensively assess the inhibitory activity of benzimidazole compounds. This workflow progresses from primary screening assays to more detailed mechanistic and validation studies.
Caption: A tiered experimental workflow for the evaluation of NLRP3 inhibitors.
PART 1: Primary Screening - IL-1β Secretion Assay
The most common and robust method for assessing NLRP3 inflammasome activity is to measure the secretion of mature IL-1β.[2] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a sensitive and quantitative readout.
Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition in THP-1 Cells
This protocol details the use of the human monocytic cell line, THP-1, which is a well-established model for studying the NLRP3 inflammasome.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
Benzimidazole compound of interest
-
DMSO (vehicle control)
-
Known NLRP3 inhibitor (e.g., MCC950) as a positive control
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Step-by-Step Procedure:
-
Cell Differentiation:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Differentiate the cells into a macrophage-like phenotype by treating with PMA (50-100 ng/mL) for 24-48 hours.[2]
-
After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium. Rest the cells for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the benzimidazole test compound and the positive control inhibitor (MCC950).
-
Pre-incubate the differentiated THP-1 cells with the compounds or vehicle (DMSO) for 30-60 minutes.
-
-
Priming (Signal 1):
-
Activation (Signal 2):
-
Sample Collection:
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
Store supernatants at -80°C until analysis.
-
-
IL-1β Quantification (ELISA):
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the IL-1β concentration against the inhibitor concentration to generate a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value for the benzimidazole compound.
| Experimental Condition | Expected IL-1β Secretion | Purpose |
| Untreated Cells | Baseline/Undetectable | Negative Control |
| LPS only | Low | Assesses priming efficiency |
| ATP/Nigericin only | Low | Control for non-specific activation |
| LPS + ATP/Nigericin | High | Positive Control for Activation |
| LPS + ATP/Nigericin + Test Compound | Reduced (dose-dependent) | Measures inhibitory effect |
| LPS + ATP/Nigericin + MCC950 | Significantly Reduced | Positive Inhibition Control |
PART 2: Secondary Mechanistic Assays
To gain deeper insight into the mechanism of inhibition, it is crucial to examine upstream events in the inflammasome cascade.
Protocol: Caspase-1 Activity Assay
Detecting the activity of cleaved caspase-1 is a direct indicator of inflammasome assembly and activation.[2] Commercially available kits, such as those based on luminescence (Caspase-Glo® 1), provide a sensitive and straightforward method.[12][13]
Procedure:
-
Follow the cell culture, inhibitor treatment, priming, and activation steps as described in the IL-1β secretion assay.
-
After the activation step, collect the cell culture supernatant.
-
Measure caspase-1 activity in the supernatant using a luminescent assay kit according to the manufacturer's protocol.[13][14] Many kits allow for the measurement directly in the cell culture plate or from transferred supernatant.[12][15]
-
To ensure specificity, run parallel reactions with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[12]
Expected Outcome: An effective benzimidazole inhibitor should dose-dependently reduce caspase-1 activity in the cell supernatant.
Protocol: ASC Speck Formation Assay by Immunofluorescence
Upon NLRP3 activation, the adaptor protein ASC oligomerizes into a large, single, perinuclear structure known as an "ASC speck".[16][17][18] Visualizing these specks via microscopy is a powerful upstream readout for inflammasome assembly.[19]
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Step-by-Step Procedure:
-
Seed and treat cells with the benzimidazole compound, LPS, and an activator as previously described.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with a suitable buffer for 10 minutes.
-
Blocking: Wash and block non-specific antibody binding with blocking buffer for 1 hour.
-
Staining:
-
Incubate with the primary anti-ASC antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI to visualize the nuclei.
-
-
Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.
Data Analysis:
-
Quantify the percentage of cells containing an ASC speck in each treatment condition.
-
An effective inhibitor will significantly reduce the number of ASC speck-forming cells compared to the activated control.
PART 3: Validation and Specificity Assays
A critical aspect of characterizing any inhibitor is to ensure its specificity and rule out confounding factors like cytotoxicity.
Protocol: Cytotoxicity Assay (LDH Release)
Since NLRP3 activation can lead to pyroptotic cell death, it is essential to distinguish between a true inhibition of the inflammasome and general cytotoxicity caused by the benzimidazole compound. Measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the supernatant is a common method for assessing cell membrane integrity and cell death.[20][21]
Procedure:
-
Use the same experimental setup and treatment conditions as the primary IL-1β assay.
-
Collect the cell culture supernatants.
-
Measure LDH activity using a commercially available colorimetric assay kit.
-
Include a positive control for maximum LDH release by completely lysing a set of untreated cells.
Interpretation:
-
A specific NLRP3 inhibitor should reduce IL-1β secretion without causing a significant increase in LDH release at its effective concentrations.
-
If the benzimidazole compound shows high LDH release at concentrations that also inhibit IL-1β, it may indicate a cytotoxic effect rather than specific NLRP3 inhibition.
Protocol: Selectivity Profiling Against Other Inflammasomes
To confirm that the benzimidazole compound is specific to NLRP3, it should be tested against other inflammasome pathways, such as AIM2 and NLRC4.[11]
Procedure:
-
Use bone marrow-derived macrophages (BMDMs) from wild-type mice.
-
Prime the cells with LPS as previously described.
-
Treat with the benzimidazole compound at a concentration that effectively inhibits NLRP3 (e.g., 5-10 times the IC50).
-
Activate specific inflammasomes using their respective activators:
-
AIM2: Transfection with poly(dA:dT).
-
NLRC4: Infection with Salmonella typhimurium.
-
-
Measure IL-1β secretion by ELISA.
Expected Outcome: A highly specific NLRP3 inhibitor will not significantly inhibit IL-1β secretion induced by AIM2 or NLRC4 activators.
Conclusion: Synthesizing the Data for a Comprehensive Profile
By following this structured, multi-faceted approach, researchers can build a comprehensive profile of a benzimidazole compound's activity on the NLRP3 inflammasome. The combination of a primary screen, mechanistic follow-ups, and rigorous validation assays provides a self-validating system. Positive results across these assays—demonstrated by a dose-dependent reduction in IL-1β secretion, decreased caspase-1 activity, and inhibition of ASC speck formation, all in the absence of cytotoxicity and with selectivity over other inflammasomes—provide strong evidence for the compound's potential as a specific NLRP3 inhibitor. This robust preclinical data package is essential for advancing promising benzimidazole candidates in the drug development pipeline for a wide range of inflammatory diseases.
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The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]
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The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]
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The NLRP3 inflammasome: activation and regulation. Nature Reviews Immunology. [Link]
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NLRP3 inflammasome activation is divided into three pathways. ResearchGate. [Link]
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The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. PubMed Central. [Link]
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Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Protocols.io. [Link]
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Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Springer Link. [Link]
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Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation. MDPI. [Link]
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Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking. Europe PMC. [Link]
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Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Springer Nature Experiments. [Link]
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Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome. PubMed Central. [Link]
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Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. PubMed Central. [Link]
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A comprehensive guide for studying inflammasome activation and cell death. PubMed Central. [Link]
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Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate. STAR Protocols. [Link]
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NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism. PubMed Central. [Link]
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NLRP3 Inflammasome Activation Model. Charles River Laboratories. [Link]
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Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. PubMed Central. [Link]
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A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. ResearchGate. [Link]
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Validating the specificity of commercially available anti-NLRP3... ResearchGate. [Link]
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NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs. YouTube. [Link]
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Assaying NLRP3-mediated LDH and IL-1β release. Protocols.io. [Link]
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Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. PubMed Central. [Link]
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Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells. JoVE. [Link]
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Inflammasome assays in vitro and in mouse models. PubMed. [Link]
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Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. ACS Publications. [Link]
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Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants. Monash University. [Link]
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Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. [Link]
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Application Notes & Protocols: High-Throughput Screening for Novel Dopamine D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine Analogues
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The specific analogue class, this compound, has garnered significant interest for its potent interaction with G-protein coupled receptors (GPCRs), particularly the dopamine D2 receptor (D2R).[1][2] Antagonists of the D2R are the cornerstone of treatments for a range of neuropsychiatric disorders, most notably schizophrenia.[3] The development of novel D2R antagonists with improved efficacy and side-effect profiles remains a critical goal in drug discovery.
This guide provides a comprehensive, field-tested framework for establishing a high-throughput screening (HTS) cascade to identify and characterize novel D2R antagonists from a library of this compound analogues. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and logically sound screening strategy.
Chapter 1: Understanding the Target - Dopamine D2 Receptor Signaling
To design effective assays, one must first understand the target's mechanism. The D2R is a canonical member of the Gi/o-coupled GPCR family.[1][4][5] Upon binding its endogenous ligand, dopamine, the receptor activates the inhibitory G-protein, Gαi. This activation triggers a downstream signaling cascade, the most prominent effect of which is the inhibition of the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][6]
An antagonist compound will bind to the D2R but will not activate it. Instead, it will block dopamine (or another agonist) from binding, thereby preventing the downstream decrease in cAMP. This principle is the foundation of our primary functional assay.
Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 Receptor.
Chapter 2: The Screening Cascade: From Primary Hits to Confirmed Leads
A successful HTS campaign is not a single experiment but a multi-stage process designed to efficiently identify true hits and discard false positives. Our strategy employs a primary functional assay to cast a wide net, followed by a direct binding assay for confirmation and a robust orthogonal assay to ensure the mechanism of action.
Caption: High-throughput screening cascade for D2R antagonist identification.
Chapter 3: Primary Screening - Functional Antagonism Assay
Principle: We will use a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to measure intracellular cAMP levels.[7][8][9] Because D2R is Gi-coupled, an agonist (like dopamine) will decrease cAMP. To measure this decrease accurately, we first stimulate all cells with forskolin, a direct activator of adenylyl cyclase, to raise the basal cAMP level to a detectable range.[6][8][10] Our test compounds (the benzimidazole analogues) are then added along with a D2R agonist. True antagonists will block the agonist's effect, resulting in a higher cAMP level (and thus a lower HTRF signal) compared to wells with the agonist alone.
The HTRF assay uses an anti-cAMP antibody labeled with a Europium cryptate (donor) and a cAMP molecule labeled with d2 (acceptor).[11][12] Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for antibody binding. When the donor and acceptor are close, FRET occurs. A high level of cellular cAMP disrupts this interaction, leading to a low FRET signal. The signal is inversely proportional to the cAMP concentration.[9][13]
Protocol: HTRF cAMP Assay for D2R Antagonists (384-well format)
-
Cell Plating:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor (HEK-D2R) to ~80% confluency.
-
Harvest cells and resuspend in an appropriate assay buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA).
-
Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the benzimidazole analogue library in 100% DMSO. Further dilute to a 4X final concentration in assay buffer containing 8 µM Forskolin (final concentration will be 2 µM) and 4X the EC80 concentration of a D2R agonist (e.g., Dopamine).
-
Using an automated liquid handler, add 5 µL of the compound/agonist/forskolin mix to the cell plates.
-
For controls, add:
-
Negative Control (High cAMP): 5 µL of assay buffer with 8 µM Forskolin only.
-
Positive Control (Low cAMP): 5 µL of assay buffer with 8 µM Forskolin and 4X EC80 agonist.
-
-
-
Incubation:
-
Incubate the plates at room temperature for 30 minutes to allow for receptor modulation of cAMP levels.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol (e.g., Revvity HTRF cAMP Gi Detection Kit).[11] This typically involves mixing the d2-labeled cAMP and the Europium cryptate-labeled antibody in the supplied lysis buffer.
-
Dispense 10 µL of the combined lysis/detection reagent mix into all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Data Analysis & Hit Criteria
The activity of each compound is calculated as a percentage of inhibition of the agonist response:
% Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
A primary hit is typically defined as a compound exhibiting >50% inhibition at a single screening concentration (e.g., 10 µM).
| Parameter | Example Value | Rationale |
| Cell Line | HEK293-hD2R | Stable, recombinant line ensures high receptor expression and a robust signal window. |
| Plate Format | 384-well, low volume | Standard for HTS, balances throughput with reagent costs. |
| Forskolin Conc. | 2 µM | Stimulates adenylyl cyclase to produce a measurable baseline of cAMP.[10] |
| Agonist Conc. | EC80 of Dopamine | Provides a submaximal stimulation that is sensitive to inhibition by an antagonist. |
| Hit Threshold | >50% Inhibition | A common starting point to balance finding hits against a high false-positive rate. |
Chapter 4: Confirmatory & Orthogonal Assays
Hits from the primary screen must be validated. A change in assay format helps eliminate technology-specific artifacts.
Confirmatory Protocol: Radioligand Binding Assay
Principle: This assay directly measures the ability of a test compound to displace a known radioactive ligand ([³H]-Spiperone) from the D2 receptor in a membrane preparation.[14] It confirms that the compound physically interacts with the target, ruling out downstream or off-target effects that may have appeared in the functional assay.
-
Membrane Preparation: Prepare cell membranes from a high-density culture of HEK-D2R cells.[15]
-
Assay Setup: In a 96-well filter plate, combine D2R membranes, a fixed concentration of [³H]-Spiperone (near its Kd), and serial dilutions of the hit compound.[15][16]
-
Incubation: Incubate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the plate contents through a glass fiber filter, washing with ice-cold buffer to separate bound from unbound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Analysis: The data is used to generate an IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, providing a quantitative measure of binding affinity.[14]
Orthogonal Protocol: Calcium Flux Assay
Principle: While D2R is natively Gi-coupled, it can be engineered to signal through the Gq pathway by co-expressing a promiscuous G-protein, such as Gα16.[3][17] Gq activation leads to the release of intracellular calcium (Ca²⁺), which can be detected using a calcium-sensitive fluorescent dye.[18][19][20] This provides a completely different functional readout from the cAMP assay, significantly increasing confidence in the hit compounds.
-
Cell Plating: Plate HEK293 cells co-expressing D2R and Gα16 in 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[17]
-
Compound Addition: Add serial dilutions of the hit compounds to the plate.
-
Signal Detection: Place the plate in a fluorometric imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, inject a D2R agonist (e.g., Dopamine) and immediately measure the resulting spike in fluorescence.[3]
-
Analysis: Antagonists will produce a dose-dependent reduction in the agonist-induced calcium signal, from which an IC50 can be calculated.
Conclusion
This structured, multi-assay approach provides a robust and reliable pathway for the discovery of novel this compound analogues as antagonists of the dopamine D2 receptor. By integrating a high-throughput functional primary screen with orthogonal confirmatory assays that probe both direct binding and an alternative signaling pathway, this cascade minimizes false positives and provides high-quality, actionable data for progression into lead optimization.
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Title: High-Throughput GPCR Assay Development Source: Agilent URL: [Link]
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Title: A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP Source: PubMed URL: [Link]
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Title: Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay Source: Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf URL: [Link]
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Title: High-throughput calcium flux assays: luminescent versus fluorescent readout Source: Drug Target Review URL: [Link]
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Title: Forskolin-free cAMP assay for Gi-coupled receptors Source: PubMed URL: [Link]
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Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]
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Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: NIH URL: [Link]
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Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: PubMed URL: [Link]
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Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL: [Link]
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Title: G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology Source: Semantic Scholar URL: [Link]
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Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors Source: ResearchGate URL: [Link]
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Title: Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 Source: NIH URL: [Link]
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Application Note & Protocols: A Systematic Approach to Developing Cell-Based Assays for 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive, step-by-step framework for the development and validation of a robust cell-based assay cascade for a novel benzimidazole derivative, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. Authored from the perspective of a senior application scientist, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We present a tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by primary functional screening strategies for target identification, and culminating in specific mechanistic assays to elucidate the compound's mode of action. This application note is designed for researchers, scientists, and drug development professionals seeking to characterize novel small molecules in a cellular context, ensuring scientific integrity through integrated validation and quality control metrics.
Introduction
The compound this compound belongs to a class of molecules that has demonstrated significant therapeutic potential, with related structures showing promise as anticancer agents through cytotoxic mechanisms.[1][2] A systematic and logical progression of cell-based assays is paramount to successfully characterizing its biological activity, distinguishing targeted pharmacology from non-specific toxicity, and identifying its mechanism of action (MOA). A well-designed assay cascade not only provides reliable data but also accelerates the drug discovery process by enabling informed, data-driven decisions.[3][4]
This guide outlines a three-tiered strategy:
-
Foundational Viability & Cytotoxicity Assays: To determine the precise concentrations at which the compound affects cell health.
-
Primary Functional & Target Engagement Assays: To generate hypotheses and identify the compound's molecular target(s).
-
Mechanistic & Pathway-Specific Assays: To validate the proposed target and understand its downstream cellular consequences.
Throughout this process, we emphasize the principles of assay validation to ensure that the generated data is robust, reproducible, and suitable for high-throughput screening (HTS) applications.[5][6]
Tier 1: Foundational Assays - Cytotoxicity & Therapeutic Window
Rationale: The initial and most critical step is to assess the compound's effect on cell viability and proliferation. This is essential to differentiate between a specific, intended biological effect and general cytotoxicity.[7] These assays establish a concentration range for all subsequent experiments, ensuring that observed effects are not simply artifacts of cell death. We recommend using orthogonal assays that measure different aspects of cell health, such as metabolic activity and membrane integrity, to build a more complete picture.[8]
Protocol 1.1: ATP-Based Luminescent Cell Viability Assay
This method quantifies ATP, a key indicator of metabolically active cells, providing a highly sensitive "gold standard" readout of cell viability.[9]
Principle: In the presence of luciferase, ATP and luciferin react to produce light. The resulting luminescent signal is directly proportional to the amount of ATP present, and thus to the number of viable cells in culture.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., DLD-1 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma[1]) and a non-cancerous control cell line (e.g., Beas-2B) into a white, clear-bottom 96-well or 384-well plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%).
-
Cell Treatment: Remove the old medium from the cell plate and add the prepared compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) controls and "maximum kill" controls (e.g., a high concentration of a known cytotoxic agent like staurosporine).
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Equilibrate the plate and a commercial ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature. Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Signal Stabilization & Measurement: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and the maximum kill control (0% viability). Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay
This assay provides a complementary endpoint by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9]
Principle: LDH released into the culture medium catalyzes the conversion of a substrate into a colored (colorimetric) or fluorescent product. The signal is directly proportional to the number of dead or damaged cells.[9]
Step-by-Step Protocol:
-
Assay Setup: Follow steps 1-4 from Protocol 1.1 using a clear 96-well plate.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Reagent Preparation & Addition: Prepare the LDH reaction mixture from a commercial kit (e.g., LDH-Glo™ Cytotoxicity Assay) according to the manufacturer's protocol. Add the mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 30 minutes), protected from light.
-
Data Acquisition: Measure absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to controls and calculate the CC₅₀ (cytotoxic concentration 50) value.
Data Presentation: Example Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (ATP Assay) | CC₅₀ (LDH Assay) | Therapeutic Index (CC₅₀/IC₅₀) |
| DLD-1 | Colorectal Carcinoma | 15.6 µM | >100 µM | >6.4 |
| HepG2 | Hepatocellular Carcinoma | 15.2 µM | >100 µM | >6.6 |
| Beas-2B | Normal Bronchial Epithelial | 85.1 µM | >100 µM | >1.2 |
Note: Data are hypothetical and for illustrative purposes only, inspired by findings for related compounds.[1]
Tier 2: Primary Functional Screening & Target Deconvolution
Rationale: With a defined non-cytotoxic concentration range, the next step is to identify the compound's molecular target. Since the benzimidazole scaffold is associated with multiple target classes, including kinases, a broad, unbiased approach is often most effective.[10][11] The goal is to generate a testable hypothesis about the compound's MOA.
Caption: High-level workflow for small molecule characterization.
Protocol 2.1: Cellular Phosphorylation Assay for Kinase Profiling
This approach assesses the compound's effect on the phosphorylation of a known kinase substrate within the cell, providing a direct measure of kinase activity.[12] This can be performed in a high-throughput format against a panel of cell lines engineered to report on specific kinase pathways.
Principle: This assay quantifies the level of a specific phosphorylated substrate protein in cell lysates. A decrease in phosphorylation upon compound treatment indicates inhibition of an upstream kinase.[12][13] Detection is often achieved via sensitive immunoassays like ELISA or AlphaLISA.
Step-by-Step Protocol (AlphaLISA format):
-
Cell Seeding & Treatment: Seed cells expressing the kinase of interest and its substrate in a 96- or 384-well plate. After adherence, starve cells of serum for 4-6 hours to reduce basal pathway activation. Pre-treat with serial dilutions of the test compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor or activator (e.g., EGF for EGFR pathway) for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Remove the medium and add a prepared lysis buffer containing protease and phosphatase inhibitors. Incubate on ice or a shaker to ensure complete lysis.
-
Assay Plate Preparation: Add the cell lysate to a 384-well shallow ProxiPlate.
-
Bead Addition: Add a mixture of AlphaLISA Acceptor beads conjugated to an antibody recognizing the total substrate protein and Alpha Donor beads conjugated to an antibody recognizing the phosphorylated form of the substrate.
-
Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader (e.g., EnVision).
-
Data Analysis: Calculate the percent inhibition relative to stimulated and unstimulated controls. Determine the cellular IC₅₀ for the inhibition of substrate phosphorylation.
Tier 3: Mechanistic & Pathway-Specific Assays
Rationale: Once a primary target is identified (e.g., a specific kinase from Tier 2 screening), confirmatory assays are required to validate this finding and elucidate the downstream consequences. These assays should provide orthogonal evidence of target engagement and pathway modulation.
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="1-(2-piperidin-1-ylethyl)\n-1H-benzimidazol-2-amine", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> RAS [label=" P"]; RAS -> RAF [label=" GTP"]; RAF -> MEK [label=" P"]; MEK -> ERK [label=" P"]; ERK -> TF [label=" P"]; TF -> Proliferation [style=dashed];
// Inhibition Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=bold];
// Pathway Legend {rank=same; GF; Receptor; RAS; RAF; MEK; ERK; TF; Proliferation;} }
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol 3.1: Western Blot for Pathway Analysis
Western blotting is a classic, semi-quantitative method to confirm the effect of an inhibitor on the phosphorylation status of multiple proteins within a signaling cascade.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀ from the primary assay) for the desired time. Include vehicle and positive controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Tier 4: Assay Validation for High-Throughput Screening
Rationale: Before transitioning any assay to a higher throughput format, its performance and robustness must be statistically validated.[14] This ensures that the assay can reliably distinguish between active "hits" and noise. The Z'-factor is a widely accepted statistical parameter for this purpose.[5][15]
Protocol 4.1: Z'-Factor Determination
Principle: The Z'-factor is a measure of the statistical effect size that reflects both the signal dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][13][15]
Step-by-Step Protocol:
-
Plate Layout: On a single assay plate (e.g., 384-well), designate half the wells for the positive control (e.g., vehicle-treated, stimulated cells; maximum signal) and the other half for the negative control (e.g., cells treated with a known, potent inhibitor; minimum signal).
-
Assay Execution: Perform the entire assay protocol (e.g., Protocol 2.1) on this validation plate.
-
Data Acquisition: Measure the signal from all wells.
-
Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - [(3 * (σ_p + σ_n)) / |μ_p - μ_n|] Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
-
Acceptance: If Z' ≥ 0.5, the assay is considered robust and suitable for HTS.[5]
Data Presentation: Example Assay Validation Parameters
| Parameter | Value | Acceptance Criteria | Status |
| Z'-Factor | 0.72 | ≥ 0.5 | Pass |
| Signal-to-Background (S/B) | 8.5 | ≥ 5 | Pass |
| Coefficient of Variation (CV%) | <10% | ≤ 15% | Pass |
Conclusion
The development of cell-based assays for a novel compound like this compound requires a methodical, multi-tiered approach. By first establishing a non-cytotoxic working concentration range, researchers can confidently proceed to functional screens to identify putative targets and subsequently validate these findings with specific mechanistic assays. Integrating robust quality control measures, such as Z'-factor determination, at every stage is non-negotiable for ensuring data integrity and the ultimate success of a drug discovery campaign. This structured workflow provides a reliable and efficient path from initial compound characterization to a validated, screen-ready cell-based assay.
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Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. [Link]
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ResearchGate. High Throughput Screening: Methods and Protocols. [Link]
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National Center for Biotechnology Information. The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. [Link]
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U.S. Food and Drug Administration. Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. [Link]
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Regulations.gov. Guidance for Industry. [Link]
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Application Notes and Protocols for the Evaluation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a novel benzimidazole derivative, in established animal models of inflammation. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] These application notes and detailed protocols are designed to equip researchers with the necessary methodologies to investigate the anti-inflammatory potential of this compound. The protocols for carrageenan-induced paw edema, collagen-induced arthritis, and lipopolysaccharide-induced systemic inflammation are detailed, providing a framework for assessing efficacy and elucidating potential mechanisms of action.
Introduction to this compound and its Therapeutic Rationale
Benzimidazole derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged structures in drug discovery.[4] Several studies have highlighted the anti-inflammatory properties of various substituted benzimidazoles, suggesting their potential as therapeutic agents for a range of inflammatory disorders.[3][5][6][7][8] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and interference with leukocyte migration.[3][6]
This compound incorporates the core benzimidazole structure with a piperidinylethyl substituent, a modification that may enhance its pharmacokinetic profile and target engagement. The rationale for evaluating this specific compound in animal models of inflammation is based on the established anti-inflammatory potential of the broader benzimidazole class. These studies are critical for determining its in vivo efficacy, understanding its dose-response relationship, and gathering preliminary safety data.
Key Animal Models for Assessing Anti-Inflammatory Activity
The selection of an appropriate animal model is crucial for delineating the anti-inflammatory profile of a test compound. The following models are widely used and represent different facets of the inflammatory response:
-
Carrageenan-Induced Paw Edema: A model of acute, localized inflammation, ideal for rapid screening of potential anti-inflammatory agents.[9][10][11]
-
Collagen-Induced Arthritis (CIA): A well-established model of autoimmune arthritis that shares many pathological and immunological features with human rheumatoid arthritis.[12][13][14]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model that mimics the systemic inflammatory response associated with bacterial infections and sepsis, characterized by a robust release of pro-inflammatory cytokines.[15][16][17][18]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This model is a cornerstone for the primary evaluation of acute anti-inflammatory activity.[9][10][11]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase involves the production of prostaglandins and cytokines, with significant neutrophil infiltration.[9][19]
Protocol:
-
Animal Selection: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping:
-
Group I: Vehicle Control (e.g., saline, 0.5% carboxymethyl cellulose)
-
Group II: Positive Control (e.g., Indomethacin, Diclofenac sodium)
-
Group III-V: Test Compound (this compound) at varying doses.
-
-
Dosing: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[10][19]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan administration.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100
-
Vc = Average paw volume of the control group
-
Vt = Average paw volume of the treated group
-
-
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Collagen-Induced Arthritis (CIA) in Mice
This model is highly relevant for studying the efficacy of compounds in a chronic, autoimmune inflammatory condition.[12][13][14]
Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant leads to the development of an erosive polyarthritis that mimics human rheumatoid arthritis.[13][14]
Protocol:
-
Animal Selection: DBA/1 mice are highly susceptible to CIA.[13][14]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the emulsion.
-
-
Treatment Regimen:
-
Initiate treatment with this compound, vehicle, or a positive control (e.g., Methotrexate) upon the first signs of arthritis (prophylactic) or after disease establishment (therapeutic).
-
-
Clinical Assessment:
-
Monitor animals daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow for Collagen-Induced Arthritis (CIA)
Caption: Experimental timeline for the Collagen-Induced Arthritis model.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the ability of a compound to suppress a systemic inflammatory response.[15][16][17][18]
Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the circulation.[15][16][17]
Protocol:
-
Animal Selection: C57BL/6 or BALB/c mice are commonly used.
-
Grouping and Dosing:
-
Group I: Saline + Vehicle
-
Group II: LPS + Vehicle
-
Group III: LPS + Positive Control (e.g., Dexamethasone)
-
Group IV-VI: LPS + Test Compound (this compound) at varying doses.
-
-
Administration: Administer the test compound or controls 30-60 minutes prior to the LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1-5 mg/kg, i.p.). The dose may need to be optimized.[18]
-
Sample Collection: Collect blood via cardiac puncture or retro-orbital bleeding at a peak time point for cytokine release (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6).
-
Cytokine Analysis: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA or multiplex assays.
Signaling Pathway in LPS-Induced Inflammation
Caption: Potential inhibitory action on the LPS-induced inflammatory pathway.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| Test Compound | 10 | 0.68 ± 0.06 | 20.0% |
| Test Compound | 30 | 0.45 ± 0.04 | 47.1% |
| Test Compound | 100 | 0.35 ± 0.03 | 58.8% |
Table 2: Representative Clinical Scoring in the Collagen-Induced Arthritis Model
| Treatment Group | Mean Arthritis Score (Day 35) (Mean ± SEM) |
| Vehicle Control | 10.5 ± 1.2 |
| Methotrexate (1 mg/kg) | 4.2 ± 0.8 |
| Test Compound (50 mg/kg) | 6.8 ± 1.0 |
Table 3: Effect on Serum Cytokine Levels in LPS-Induced Systemic Inflammation
| Treatment Group | Serum TNF-α (pg/mL) (Mean ± SEM) | % Inhibition of TNF-α |
| Saline + Vehicle | 50 ± 10 | - |
| LPS + Vehicle | 2500 ± 200 | - |
| LPS + Dexamethasone (10 mg/kg) | 450 ± 50 | 82.0% |
| LPS + Test Compound (50 mg/kg) | 1200 ± 150 | 52.0% |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical assessment of this compound as a potential anti-inflammatory agent. Positive results in these models, particularly a dose-dependent reduction in inflammation and associated biomarkers, would warrant further investigation. Future studies could focus on elucidating the precise molecular mechanism of action, exploring its efficacy in other chronic inflammation models, and conducting comprehensive pharmacokinetic and toxicology studies to establish a complete preclinical profile. The versatility of the benzimidazole scaffold suggests that this compound could hold significant therapeutic promise.
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- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
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- 19. researchgate.net [researchgate.net]
Application Note: Formulation Strategies for In Vivo Administration of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Abstract
This guide provides a comprehensive framework for the formulation of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a weakly basic and likely poorly soluble compound, for in vivo studies. Recognizing that over 70% of new chemical entities exhibit poor aqueous solubility, this document outlines a systematic, science-driven approach based on Quality by Design (QbD) principles to overcome these challenges.[1] We detail a pre-formulation assessment workflow, followed by step-by-step protocols for developing aqueous, co-solvent, cyclodextrin-based, and lipid-based formulations. The causality behind experimental choices, quality control measures, and considerations for preclinical administration are explained to ensure the development of robust, safe, and effective formulations for toxicological and pharmacological evaluation.
Introduction: The Formulation Challenge
The principles of Quality by Design (QbD), as outlined in the ICH Q8 guidelines, advocate for a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding.[5][6][7][8] This application note adopts the QbD framework to guide the formulation of this specific benzimidazole derivative, ensuring that the final vehicle is both scientifically sound and fit-for-purpose.
Pre-Formulation Assessment: Building the Foundation
A thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is the foundation of rational formulation design.[9] For this compound, the following parameters are critical.
Physicochemical Characterization
-
Aqueous Solubility: Determine the solubility at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of the amine groups on solubility. As a weak base, higher solubility is expected at lower pH due to protonation.[2]
-
pKa Determination: The pKa will dictate the ionization state of the molecule at different physiological pHs, which is crucial for predicting absorption and selecting appropriate formulation strategies.
-
LogP/LogD: The octanol-water partition coefficient provides insight into the compound's lipophilicity, which helps in deciding between aqueous or lipid-based formulation approaches.[10]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to determine the melting point, crystallinity, and identify any polymorphs. Metastable polymorphs can exhibit higher solubility but may convert to a more stable, less soluble form over time.[1]
Formulation Strategy Selection Workflow
The data from the pre-formulation assessment guides the selection of the most appropriate formulation strategy. The following workflow provides a logical decision-making process.
Caption: Formulation selection workflow for this compound.
Detailed Formulation Protocols
The following protocols provide step-by-step methodologies for preparing various formulations. All excipients should be of high purity and sourced from reputable suppliers. Researchers should consult the FDA Inactive Ingredient Database for guidance on excipients approved for the intended route of administration.[11][12][13][14][15]
Protocol 1: Aqueous Vehicle (pH Modification)
This is the simplest approach, suitable if the compound shows sufficient solubility in an acidic environment and the required dose volume is acceptable.
-
Rationale: The amine functionalities of the target compound will be protonated at low pH, forming a more soluble salt in situ. This method is preferred for initial screens due to its simplicity and physiological relevance.
-
Methodology:
-
Weigh the required amount of this compound into a sterile container.
-
Add a small volume of 0.1 N Hydrochloric Acid (HCl) dropwise while stirring or vortexing until the compound is fully dissolved.
-
Add a buffering agent (e.g., citrate buffer) to achieve a final pH between 3.0 and 4.0. Avoid extreme pH values that can cause irritation upon administration.
-
If needed, add a tonicity-adjusting agent like saline to make the solution isotonic.
-
Bring the solution to the final required volume with sterile water for injection or purified water.
-
Visually inspect for clarity. Filter through a 0.22 µm syringe filter if parenteral administration is intended.
-
Protocol 2: Co-Solvent System
This method is employed when aqueous solubility is insufficient even with pH adjustment.
-
Rationale: Co-solvents reduce the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[16]
-
Methodology:
-
Prepare the co-solvent blend. A common starting point for oral gavage is a mixture of PEG 400 and water (e.g., 40:60 v/v). The final concentration of organic solvent should be minimized to reduce potential toxicity.[17]
-
Weigh the API and add it to the organic co-solvent portion (e.g., PEG 400).
-
Gently warm (not exceeding 40°C) and sonicate the mixture to facilitate dissolution. Benzimidazole structures can be heat-labile, so excessive heat should be avoided.[3]
-
Once the API is fully dissolved, slowly add the aqueous component (e.g., water or saline) dropwise while vigorously stirring.
-
Observe the solution for any signs of precipitation. If the solution remains clear, it is suitable for further characterization.
-
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their internal cavity, enhancing their aqueous solubility.[18][19]
-
Rationale: The hydrophobic benzimidazole portion of the molecule can form an inclusion complex with the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[18][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[18]
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in a suitable buffer (e.g., pH 4.5 citrate buffer).
-
Slowly add the powdered API to the cyclodextrin solution while stirring.
-
Seal the container and allow it to equilibrate by stirring or shaking at room temperature for 24-48 hours to ensure maximum complexation.
-
After equilibration, visually inspect the solution. If undissolved material remains, filter or centrifuge the solution to obtain a clear supernatant.
-
Determine the concentration of the dissolved drug in the supernatant via a validated analytical method (e.g., HPLC-UV) to confirm the solubility enhancement.
-
Protocol 4: Lipid-Based Formulation (SMEDDS)
For highly lipophilic compounds (High LogP), lipid-based systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[10][21][22]
-
Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media (like the GI tract).[23][24] This presents the drug in a solubilized state, which can enhance absorption.[25][26]
-
Methodology:
-
Excipient Screening: Determine the solubility of the API in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).
-
Formulation Development: Based on solubility data, select an oil, surfactant, and co-solvent. Prepare various ratios of these components to construct a ternary phase diagram and identify the region that forms stable microemulsions upon aqueous dispersion.
-
Preparation: Weigh and mix the selected oil, surfactant, and co-solvent. Gently warm (30-40°C) to ensure homogeneity.
-
Add the API to the excipient mixture and stir until completely dissolved.
-
Characterization: Test the formulation by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. A successful SMEDDS formulation will rapidly form a clear or slightly bluish, transparent microemulsion.
-
Quality Control and Validation
A prepared formulation must be validated before in vivo use to ensure consistency and reliability.
| Parameter | Specification | Method | Rationale |
| Appearance | Clear, colorless solution, free of visible particulates | Visual Inspection | Ensures complete dissolution and absence of precipitation. |
| pH | Within ± 0.2 units of target pH | Calibrated pH meter | Ensures consistency and minimizes potential for physiological irritation. |
| Drug Concentration | 95.0% - 105.0% of target concentration | HPLC-UV or LC-MS/MS | Confirms accurate dosing. |
| Short-Term Stability | No precipitation or change in concentration after 24h at RT | Visual & HPLC | Ensures the formulation remains stable for the duration of the study preparation and administration. |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and appropriate formulation. There is no single "best" formulation; the optimal choice depends on the compound's specific physicochemical properties, the required dose, and the intended route of administration. By following a systematic approach that begins with thorough pre-formulation characterization and progresses through a logical selection workflow, researchers can develop a fit-for-purpose vehicle. The protocols detailed herein provide a practical starting point for creating aqueous, co-solvent, cyclodextrin, or lipid-based formulations, enabling accurate and reproducible preclinical studies.
References
- ICH Q8 Guidelines. (n.d.). Vertex AI Search. Retrieved January 13, 2026.
-
Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox. Retrieved January 13, 2026, from [Link]
-
ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (n.d.). IntuitionLabs. Retrieved January 13, 2026, from [Link]
-
ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech®. Retrieved January 13, 2026, from [Link]
-
Drugs Inactive Ingredients Database. (n.d.). John Snow Labs. Retrieved January 13, 2026, from [Link]
-
Inactive Ingredient Search for Approved Drug Products. (n.d.). The IMPT. Retrieved January 13, 2026, from [Link]
- Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Drug Development & Delivery. Retrieved January 13, 2026.
-
ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009, June 1). European Medicines Agency (EMA). Retrieved January 13, 2026, from [Link]
-
Inactive Ingredients Database Download. (2025, October 22). FDA. Retrieved January 13, 2026, from [Link]
-
Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. (2022, January 26). FDA. Retrieved January 13, 2026, from [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved January 13, 2026.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 13, 2026, from [Link]
- Benzimidazole - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 13, 2026.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved January 13, 2026.
- Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 13, 2026.
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
- Oral Lipid-Based Formulations: Unlocking Value in Early-Stage Pharmaceutical Development. (2024, September 27). Pharmaceutical Technology. Retrieved January 13, 2026.
-
Benzimidazole | C7H6N2. (n.d.). PubChem - NIH. Retrieved January 13, 2026, from [Link]
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016, October 12). ACS Central Science. Retrieved January 13, 2026.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.).
-
Lipid-based formulations. (n.d.). Gattefossé. Retrieved January 13, 2026, from [Link]
- Lipid-based formulations for oral delivery of lipophilic drugs. (n.d.). SciSpace. Retrieved January 13, 2026.
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). IOP Conference Series: Materials Science and Engineering. Retrieved January 13, 2026.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026.
-
Cyclodextrin. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
- Impact of Pharmaceutical Excipients on Oral Drug Absorption: A Focus on Intestinal Drug Transporters. (n.d.).
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 13, 2026.
- Special Issue : Effects of Excipients in Oral Drug Absorption. (n.d.). MDPI. Retrieved January 13, 2026.
-
In vivo toxicology of excipients commonly employed in drug discovery in rats. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
- Design and Evaluation of Cyclodextrin-Based Drug Formulation. (n.d.). J-Stage. Retrieved January 13, 2026.
- Creating rational designs for cyclodextrin-based formulations. (2022, October 21). European Pharmaceutical Review. Retrieved January 13, 2026.
- Prodrugs for Amines. (n.d.). PMC - NIH. Retrieved January 13, 2026.
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- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastercontrol.com [mastercontrol.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine
Welcome to the technical support guide for the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The information provided herein is based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in multi-step organic syntheses. Several factors can contribute to this issue, from reagent quality to reaction conditions.[1][2]
Potential Causes:
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or 1-(2-chloroethyl)piperidine can interfere with the reaction.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction progress.[1]
-
Inefficient Cyclization: The final ring-closing step to form the benzimidazole core may be incomplete.
-
Incomplete N-Alkylation: The reaction of 2-aminobenzimidazole with 1-(2-chloroethyl)piperidine may not have gone to completion.
Recommended Solutions:
-
Reagent Purity:
-
Ensure the purity of starting materials. If necessary, purify o-phenylenediamine by recrystallization.
-
Verify the integrity of 1-(2-chloroethyl)piperidine, as it can degrade over time.
-
-
Reaction Condition Optimization:
-
Temperature Control: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Solvent Selection: While DMF is commonly used, exploring other polar aprotic solvents like DMSO could be beneficial.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.[2] Prolonged reaction times at high temperatures can lead to degradation.[1]
-
-
Catalyst Use: While not always necessary, the addition of a non-nucleophilic base like potassium carbonate can facilitate the N-alkylation step.
Issue 2: Formation of Multiple Products/Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.[2]
Potential Causes:
-
N,N'-Dialkylation: The piperidinylethyl group can potentially react with both nitrogen atoms of the benzimidazole ring, especially if an excess of the alkylating agent is used.
-
Oxidation of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can result in colored impurities.[2]
-
Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[2]
Recommended Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of 2-aminobenzimidazole to 1-(2-chloroethyl)piperidine to minimize dialkylation.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of o-phenylenediamine.[2]
-
Stepwise Synthesis: Consider a two-step synthesis. First, synthesize 2-aminobenzimidazole, purify it, and then perform the N-alkylation. This can provide better control over the reaction.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes:
-
Similar Polarity of Product and Impurities: The desired product and any side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[2]
-
Product Solubility: The product may have limited solubility in common recrystallization solvents.
Recommended Solutions:
-
Column Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Consider using a different stationary phase if silica gel is not effective.
-
-
Recrystallization:
-
Screen a variety of solvents or solvent mixtures for recrystallization.
-
If the product is a free base, converting it to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine?
The most common approach involves a two-step process. First, 2-aminobenzimidazole is synthesized by reacting o-phenylenediamine with cyanogen bromide or cyanamide.[3] The second step is the N-alkylation of 2-aminobenzimidazole with 1-(2-chloroethyl)piperidine in the presence of a base.
Q2: What is the role of the base in the N-alkylation step?
The base, typically a non-nucleophilic base like potassium carbonate or sodium hydride, is used to deprotonate the N-H of the benzimidazole ring, making the nitrogen a more potent nucleophile to attack the electrophilic carbon of 1-(2-chloroethyl)piperidine.
Q3: Can I perform this synthesis as a one-pot reaction?
While one-pot syntheses of N-substituted 2-aminobenzimidazoles have been developed, they often require specific catalysts and conditions.[4][5] For this particular molecule, a stepwise approach is generally more reliable for achieving a good yield and purity, especially on a lab scale.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
-
Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[3]
-
o-Phenylenediamine is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).
-
Solvents like DMF and DMSO are skin-absorbent; always wear gloves.
III. Optimized Experimental Protocol
This protocol outlines a reliable, step-by-step method for the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine.
Step 1: Synthesis of 2-Aminobenzimidazole
This foundational step involves the cyclization of o-phenylenediamine.
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| o-Phenylenediamine | 108.14 | 10.8 g | 0.1 |
| Cyanogen Bromide | 105.92 | 10.6 g | 0.1 |
| Water | 18.02 | 100 mL | - |
| Ammonia (aq) | - | As needed | - |
Procedure:
-
In a well-ventilated fume hood, prepare an aqueous suspension of o-phenylenediamine (10.8 g, 0.1 mol) and cyanogen bromide (10.6 g, 0.1 mol) in 100 mL of water.[3]
-
Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of 2-aminobenzimidazole hydrobromide.[3]
-
After the reaction is complete (typically a few hours, monitor by TLC), neutralize the reaction mixture with aqueous ammonia until the pH is basic.[3]
-
The free base of 2-aminobenzimidazole will precipitate. Collect the solid by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-aminobenzimidazole.[3]
Step 2: N-Alkylation to form 1-(2-(Piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Aminobenzimidazole | 133.16 | 13.3 g | 0.1 |
| 1-(2-Chloroethyl)piperidine HCl | 184.11 | 18.4 g | 0.1 |
| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |
| Dimethylformamide (DMF) | 73.09 | 150 mL | - |
Procedure:
-
To a solution of 2-aminobenzimidazole (13.3 g, 0.1 mol) in 150 mL of DMF, add potassium carbonate (27.6 g, 0.2 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (18.4 g, 0.1 mol) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
The crude product will precipitate. Collect the solid by filtration.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol).
IV. Visualizing the Process
Reaction Mechanism
Caption: Synthetic pathway for 1-(2-(piperidin-1-yl)ethyl)-1H-benzimidazol-2-amine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
Padilla-Martínez, I. I., Cruz, A., García-Báez, E. V., Rosales-Hernández, M. C., & Mendieta Wejebe, J. E. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 20(2), 177-219. Available at: [Link]
-
A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2022). Nature Communications. Available at: [Link]
-
Synthesis of N‐substituted 2‐aminobenzimidazoles. (n.d.). ResearchGate. Available at: [Link]
-
Examples and synthetic routes of N-substituted 2-aminobenzimidazoles. (n.d.). ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Selected current methods for the synthesis of 2‐aminobenzimidazoles. (n.d.). ResearchGate. Available at: [Link]
-
Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. (2020). ResearchGate. Available at: [Link]
-
2-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}thieno[3,2-b]pyridine-7-carboxylic acid. (n.d.). PubChem. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Last Updated: January 13, 2026
Welcome, researchers. This guide provides in-depth technical and practical advice for overcoming the common yet significant hurdle of poor aqueous solubility when working with 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine in in vitro experimental settings. Our goal is to equip you with the foundational knowledge and validated protocols necessary to ensure accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've added the compound directly to my cell culture medium/buffer and it won't dissolve. What's the first thing I should do?
This is the most common issue encountered. Direct dissolution of this lipophilic compound in aqueous media at neutral pH is highly unlikely to succeed. The standard and mandatory first step is to prepare a high-concentration stock solution in an appropriate organic solvent.
Core Principle: The strategy is to first dissolve the compound in a small volume of a solvent in which it is highly soluble, and then dilute this stock solution into your aqueous experimental medium. This ensures the final concentration of the organic solvent is low enough to be non-toxic to your cells.[1][2]
Recommended First-Line Solvent:
-
Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous media.[3]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound (Molecular Weight: ~244.34 g/mol ) required. For 1 mL of a 10 mM stock, you will need 2.44 mg.
-
Weighing: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the tube gently until the solid is completely dissolved.[1] If dissolution is slow, brief sonication in a water bath or gentle warming (e.g., 37°C) can be applied, but be cautious of potential compound degradation with excessive heat.[1]
-
Verification: Visually inspect the solution against a light and dark background to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store in tightly sealed vials at -20°C or -80°C for long-term stability.[1][4]
| Parameter | Recommendation | Rationale & Key Considerations |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for many organic compounds.[3] |
| Stock Concentration | 1-10 mM | A higher concentration allows for smaller volumes to be added to the final assay, minimizing solvent effects. |
| Final In-Assay DMSO % | ≤ 0.5% , ideally ≤ 0.1% | Most cell lines tolerate up to 1%, but concentrations above 0.5% can cause cytotoxicity or off-target effects.[5][6][7][8][9] Always run a vehicle control (media + same final DMSO %) to validate.[2][4] |
Q2: Why is this compound so poorly soluble in neutral aqueous solutions?
Understanding the compound's structure is key to solving its solubility issues. This compound is a weak base with significant non-polar character.
-
Structural Features: The benzimidazole and piperidine ring systems are largely hydrophobic, which limits their favorable interaction with water. Benzimidazoles are generally more soluble in polar organic solvents than in water.[10]
-
pH-Dependent Solubility: The molecule possesses multiple basic nitrogen atoms (on the piperidine ring and the benzimidazole system). At neutral pH (~7.4) in typical cell culture media, these amines are largely uncharged (not protonated). In this state, the molecule's hydrophobic nature dominates, leading to poor aqueous solubility. By lowering the pH, these nitrogen atoms become protonated, forming a positively charged salt that is significantly more water-soluble.[11][12][]
Caption: Encapsulation by a cyclodextrin to enhance solubility.
Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiment?
This is a critical concept for interpreting your results.
-
Kinetic Solubility: This is measured by taking a pre-dissolved stock of the compound (e.g., in DMSO) and diluting it into an aqueous buffer until it precipitates. [14][15][16]It measures the concentration at which the compound begins to fall out of a supersaturated solution. This is what is most relevant for most in vitro assays where you are adding a DMSO stock to media. [17][18]* Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a long period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material. [15][16][17] Why it Matters: The concentration you achieve in your experiment is a kinetic solubility. These solutions are often supersaturated and thermodynamically unstable, meaning they can precipitate over time. [17]It is crucial to prepare your working solutions fresh before each experiment and to be vigilant for signs of precipitation during the assay incubation period.
References
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs . (n.d.). University of Huddersfield Repository. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (2024). PubMed Central. [Link]
-
The physicochemical properties of synthesized benzimidazole derivatives . (2024). ResearchGate. [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives . (2022). PubMed. [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? . (2016). ResearchGate. [Link]
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Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks . (2025). ResearchGate. [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches . (2019). MDPI. [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro? . (2017). ResearchGate. [Link]
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Physicochemical properties of benzimidazole fungicides and their main metabolite . (2024). ResearchGate. [Link]
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What the concentration of DMSO you use in cell culture assays? . (2016). ResearchGate. [Link]
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A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE . (2016). IJPCBS. [Link]
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The study of the influence of DMSO on human fibroblasts proliferation in-vitro . (n.d.). Jagiellonian Center of Innovation. [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . (2024). NIH. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . (n.d.). SciSpace. [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives . (2007). PubMed. [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole . (2023). MDPI. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion . (2012). PubMed Central. [Link]
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STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES . (n.d.). Neo Journal Publishing. [Link]
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The effect of some cosolvents and surfactants on viability of cancerous cell lines . (2014). ResearchGate. [Link]
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FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? . (n.d.). IJPBS. [Link]
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How do I make a stock solution of a substance in DMSO? . (2016). ResearchGate. [Link]
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How to make a stock solution of a substance in DMSO . (2018). Quora. [Link]
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The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices . (2014). NIH. [Link]
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5 Novel Techniques for Solubility Enhancement . (2021). Ascendia Pharmaceutical Solutions. [Link]
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What drug stock solution concentration and what solvent to use for a MTT assay and how to add different concentrations in a 96 well plate? . (2015). ResearchGate. [Link]
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Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin . (2016). MedCrave online. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility . (n.d.). Longdom Publishing. [Link]
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What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? . (2015). ResearchGate. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K . (n.d.). University of Regina. [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . (2020). PubMed Central. [Link]
-
pH and Solubility of Drugs . (2017). YouTube. [Link]
-
This compound . (n.d.). MOLBASE. [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis . (2021). Figshare. [Link]
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troubleshooting off-target effects of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Introduction
This guide provides in-depth technical support for researchers using 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a compound commonly known in scientific literature as BAM7 . BAM7 is a powerful chemical probe with a complex pharmacological profile, acting as a direct activator of the pro-apoptotic protein BAX and, concurrently, as an agonist for the Mas-related G protein-coupled receptor member X1 (MRGPRX1).[1][2] This dual activity is a critical consideration for experimental design and data interpretation. An intended on-target effect in one experimental system may be an undesired off-target effect in another.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify, understand, and control for the compound's multifaceted activities.
Pharmacological Profile Summary
For clarity, the key activities of BAM7 are summarized below. Understanding these distinct mechanisms is the first step in troubleshooting your experiments.
| Target Protein | Mechanism of Action | Typical Effective Concentration | Primary Downstream Effect |
| BAX (Bcl-2-associated X protein) | Direct binding to a trigger site, inducing conformational change, oligomerization, and mitochondrial outer membrane permeabilization.[1][3] | EC50 ≈ 3.3 µM[3] | Induction of apoptosis.[4][5] |
| MRGPRX1 (Mas-related G protein-coupled receptor X1) | Agonist, primarily coupling to Gαq and Gαi/o proteins.[6][7] | EC50 ≈ 8 - 150 nM for peptide agonists; BAM7 activity is potent but EC50 not precisely defined in literature. | Gαq: PLC activation, IP3 & DAG production, leading to intracellular Ca2+ release.[6] Gαi/o: Inhibition of high-voltage-activated calcium channels.[8] |
Troubleshooting Guide & FAQs
Scenario 1: Investigating BAX-Mediated Apoptosis
Question: I am using BAM7 to induce apoptosis, but I'm observing rapid, transient effects like intracellular calcium spikes or changes in cell morphology that don't seem related to classical apoptosis. What is happening?
Answer: This is a classic example of an off-target effect in the context of apoptosis research. The rapid cellular responses you are observing are likely mediated by BAM7's potent agonist activity at the MRGPRX1 receptor, which is expressed in sensory neurons and various cell lines.[6][7] MRGPRX1 is a G protein-coupled receptor (GPCR) that, upon activation, can trigger signaling cascades much faster than the typical progression of apoptosis.
The primary pathway activated by MRGPRX1 that would explain your observations is the Gαq pathway.[6] This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored intracellular calcium, which can dramatically alter cell signaling and morphology.[6]
Figure 1. MRGPRX1 Gαq signaling pathway activated by BAM7.
Question: How can I experimentally confirm that the unexpected effects are due to MRGPRX1 and isolate the BAX-dependent apoptosis?
Answer: A systematic approach is required to dissect these two activities. The following workflow is designed to validate the source of the off-target effect and provide a cleaner experimental window for studying BAX activation.
Figure 2. Workflow to dissect MRGPRX1 vs. BAX effects.
Experimental Protocols
Protocol 1: Cell Line Validation for MRGPRX1 Expression
-
RNA Extraction: Isolate total RNA from your experimental cell line using a standard kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Perform reverse transcription to synthesize cDNA.
-
RT-qPCR: Use validated primers for human MRGPRX1 to quantify its expression level. Use housekeeping genes (e.g., GAPDH, ACTB) for normalization. A cell line known to express MRGPRX1 (e.g., specific DRG neuron cultures) should be used as a positive control.[8]
Protocol 2: Pharmacological Inhibition with Calcium Flux Readout
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate suitable for fluorescence measurements.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Pre-incubate one set of wells with a selective MRGPRX1 antagonist for the recommended time (e.g., 30 minutes). Include a vehicle-only control (e.g., DMSO).
-
Baseline Reading: Measure baseline fluorescence on a plate reader equipped with an injector.
-
BAM7 Injection & Measurement: Inject BAM7 into all wells to achieve the desired final concentration and immediately begin kinetic fluorescence readings.
-
Analysis: Compare the calcium flux (change in fluorescence over baseline) in wells with and without the antagonist. A significant reduction in the BAM7-induced calcium spike in the antagonist-treated wells confirms MRGPRX1 activity.
Scenario 2: Investigating MRGPRX1 Signaling
Question: I am using BAM7 as an MRGPRX1 agonist, but my experiments are failing due to widespread cell death, especially at higher concentrations or longer time points. Why is this happening?
Answer: You are encountering the intended on-target effect of BAM7 in cancer biology: BAX activation.[4][5] BAM7 was originally identified as a small molecule that directly binds to the pro-apoptotic protein BAX.[1] This interaction causes BAX to change its conformation, oligomerize, and insert into the mitochondrial outer membrane.[9][10] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade and culminating in apoptosis.[5]
Because the EC50 for BAX activation (in the low micromolar range) can overlap with concentrations used to achieve maximal MRGPRX1 signaling, this pro-apoptotic effect is a critical off-target liability in the context of GPCR research.[3]
Figure 3. BAM7-induced BAX-dependent apoptotic pathway.
Question: How can I perform my MRGPRX1 experiments without inducing apoptosis?
Answer: Several strategies can be employed to mitigate the off-target BAX activation:
-
Use BAX-deficient cells: The most definitive method is to use a cell line that does not express BAX. Experiments have shown that BAM7 has no effect on the viability of Bax-/- or Bax-/- Bak-/- double knockout mouse embryonic fibroblasts (MEFs).[1][11] If you can express MRGPRX1 in such a genetic background, you can completely eliminate this off-target effect.
-
Titrate BAM7 Concentration: Carefully determine the dose-response curve for both MRGPRX1 activation (e.g., via calcium flux) and apoptosis (e.g., via Caspase-3/7 activity after 12-24 hours) in your specific cell line. You may find a concentration window where you achieve sufficient MRGPRX1 activation with minimal induction of apoptosis.
-
Use Short Time Points: MRGPRX1-mediated signaling events like calcium flux occur within seconds to minutes. Apoptosis is a much slower process, typically taking hours. Restrict your experimental endpoints to short time frames (e.g., < 1 hour) to capture the GPCR signaling before significant apoptosis occurs.
-
Pharmacological Inhibition of Apoptosis: As a control, you can co-incubate cells with a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor rescues the cell death phenotype without altering your MRGPRX1-mediated readout, it confirms that the viability loss is due to caspase-dependent apoptosis.
Experimental Protocol
Protocol 3: Validating BAX-Dependent Cell Death
-
Cell Lines: Obtain wild-type (WT) and Bax-/- Bak-/- knockout cells (MEFs are a common model).[1]
-
Treatment: Treat both cell lines with a dose range of BAM7 (e.g., 1 µM to 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Viability Assay: Measure cell viability using a standard method such as an MTS assay or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Analysis: If the cell death is BAX-dependent, you will observe a dose-dependent decrease in viability in the WT cells, but the Bax-/- Bak-/- cells will be resistant to BAM7-induced death.[11][12]
References
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Chen, S., et al. (2014). Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis. Molecular Cancer Therapeutics. [Link]
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Garner, T. P., et al. (2016). Small molecules reveal an alternative mechanism of Bax activation. Biochemical Journal. [Link]
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Grokipedia. (n.d.). MRGPRX1. Grokipedia. [Link]
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Portland Press. (2016). Small molecules reveal an alternative mechanism of Bax activation. Portland Press. [Link]
-
Gavathiotis, E., et al. (2012). Direct and selective small-molecule activation of proapoptotic BAX. Nature Chemical Biology. [Link]
-
Liu, S., et al. (2023). Mechanism of agonist-induced activation of the human itch receptor MRGPRX1. PLOS Biology. [Link]
-
Wang, C., et al. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. Proceedings of the National Academy of Sciences. [Link]
-
PubMed. (2016). Small molecules reveal an alternative mechanism of Bax activation. PubMed. [Link]
-
Liu, S., et al. (2023). Mechanism of agonist-induced activation of the human itch receptor MRGPRX1. PMC. [Link]
-
Liu, S., et al. (2022). The structural basis of itch receptor MRGPRX1 activation. bioRxiv. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
ResearchGate. (n.d.). In silico screen for small-molecule binders of the BAX trigger site.... ResearchGate. [Link]
-
DepMap. (n.d.). BAM7 DepMap Compound Summary. DepMap. [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Zhang, Y., et al. (2016). Direct Activation of Bax Protein for Cancer Therapy. Drug Discoveries & Therapeutics. [Link]
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ResearchGate. (n.d.). (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]
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Wang, C., et al. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. PMC. [Link]
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PNAS. (2025). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. PNAS. [Link]
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Azimi, E., et al. (2016). MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels. PMC. [Link]
-
PubMed. (2017). Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. PubMed. [Link]
-
PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
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PubMed. (2023). Proteolysis-targeting chimeras with reduced off-targets. PubMed. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. PMC. [Link]
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PubMed. (2007). The selectivity of protein kinase inhibitors: a further update. PubMed. [Link]
-
ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]
-
NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH. [Link]
-
NIH. (n.d.). Proteolysis-targeting chimeras with reduced off-targets. PMC. [Link]
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bioRxiv. (2023). Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv. [Link]
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Technical Support Center: Purification of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine (Catalog Ref. DB-281942). While specific literature on this exact molecule is limited, the strategies outlined here are based on the well-established chemical principles governing its core structures: the basic 2-aminobenzimidazole scaffold and the flexible piperidinylethyl side chain.
Introduction: Understanding the Challenge
This compound is a diamine, possessing two basic nitrogen centers: the exocyclic amine at the 2-position and the tertiary amine of the piperidine ring. This dual basicity, coupled with its polarity, presents a unique set of purification challenges. The primary issues stem from strong interactions with acidic stationary phases (like silica gel) and the potential for co-elution with structurally similar impurities. This guide will equip you with the foundational knowledge and practical protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude product?
Common impurities often arise from incomplete reactions or side reactions during synthesis. For a typical synthesis involving the reaction of a substituted phenylene diamine with cyanogen bromide, you should anticipate:
-
Unreacted Starting Materials: Primarily the N-(2-(piperidin-1-yl)ethyl)benzene-1,2-diamine precursor.
-
Over-alkylation or Isomers: If the benzimidazole core is formed prior to alkylation, you may have isomers or di-alkylated products.
-
Reagents and Byproducts: Residual coupling agents or byproducts from the cyclization step.
Q2: Why is my compound streaking badly or not eluting from a standard silica gel column?
This is the most common issue. The basic nitrogen atoms in your molecule are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel via acid-base interactions. This causes a portion of your product to "stick" to the column, leading to poor peak shape (tailing/streaking) and, in severe cases, irreversible adsorption and low recovery.
Q3: Can I use reverse-phase (C18) chromatography for purification?
Yes, reverse-phase chromatography is an excellent alternative. The nonpolar C18 stationary phase minimizes the strong acid-base interactions seen with silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates your basic compound, improving its solubility in the aqueous mobile phase and leading to sharper peaks.
Q4: Is crystallization a viable primary purification method for this compound?
Crystallization can be effective, but finding the right solvent system may be challenging due to the molecule's polarity and conformational flexibility. It is often more successful as a final polishing step after chromatographic purification has removed the bulk of impurities. If your crude product is an oil or fails to crystallize, consider converting it to a salt (e.g., hydrochloride or tartrate), which often enhances crystallinity.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with a structured approach to diagnosis and resolution.
Problem 1: Low Recovery & Severe Tailing in Silica Gel Chromatography
-
Symptoms: The collected fractions contain very little product, and TLC analysis shows a long streak from the baseline. The column may retain a yellow/brown color at the top even after extensive flushing.
-
Root Cause: Strong acid-base interaction between the basic product and acidic silica gel.
-
Solution: Deactivate the silica gel by modifying the mobile phase.
Caption: Decision workflow for troubleshooting silica gel chromatography.
-
Prepare the Slurry: Dry-load your crude material onto a small amount of silica gel for best results. Alternatively, dissolve it in a minimal amount of dichloromethane (DCM).
-
Select the Mobile Phase: Based on TLC analysis, choose a solvent system (e.g., DCM/Methanol).
-
Add the Modifier: To your chosen mobile phase, add a basic modifier.
-
Triethylamine (TEA): Add 1% TEA by volume (e.g., 10 mL of TEA for every 990 mL of solvent).
-
Ammonia: Use a pre-prepared solution of 2% ammonia in methanol as your polar co-solvent. For example, create a 90:8:2 mixture of DCM:Methanol:Ammonia(in Methanol).
-
-
Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the modified mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
Elute and Collect: Run the column as usual. The TEA or ammonia will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
Problem 2: A Persistent, Co-eluting Impurity
-
Symptoms: Two spots on TLC are inseparable despite trying multiple solvent systems. LC-MS or NMR analysis of the "pure" fraction confirms a persistent impurity of similar polarity.
-
Root Cause: The impurity has physicochemical properties (polarity, size) very similar to the desired product, making chromatographic separation difficult.
-
Solution: Employ an orthogonal purification technique that separates based on a different chemical property, such as basicity. Acid-base extraction is ideal for this scenario.
Caption: Flowchart of an acid-base extraction for purification.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or DCM (approx. 10-20 mL per gram of crude).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation:
-
The aqueous layer now contains your protonated (water-soluble) product.
-
The organic layer contains non-basic impurities. Discard the organic layer.
-
-
Basification: To the aqueous layer in the separatory funnel, slowly add 2M sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10, check with pH paper). Your deprotonated product may precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous solution 3 times with fresh portions of ethyl acetate or DCM.
-
Combine and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Data Summary: Recommended Purification Techniques
| Technique | Stationary Phase | Mobile Phase / Solvents | Best For | Key Consideration |
| Normal Phase Chromatography | Silica Gel | DCM/MeOH with 1% TEA | Removing less polar impurities | Modifier is essential to prevent product loss. |
| Reverse Phase Chromatography | C18 Silica | Water/Acetonitrile with 0.1% TFA | High-resolution separation | Requires access to HPLC/Flash C18 systems. |
| Acid-Base Extraction | N/A | DCM/EtOAc and HCl/NaOH(aq) | Removing neutral or acidic impurities | Fast, scalable, and highly effective for basic compounds. |
| Crystallization (as a Salt) | N/A | Isopropanol, Ethanol, Acetonitrile | Final polishing step for high purity | Salt formation significantly improves the chances of obtaining a crystalline solid. |
References
Technical Support Center: Method Refinement for Consistent Results in 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine Experiments
Welcome to the technical support guide for 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting advice and detailed protocols. Our goal is to help you overcome common experimental hurdles to achieve consistent and reliable results. This compound, with its polar and basic nature, presents unique challenges in synthesis, purification, and handling. This guide offers practical, field-proven solutions.
Section 1: Synthesis & Reaction Optimization
The synthesis of this compound is typically achieved via N-alkylation of 2-aminobenzimidazole. While straightforward in principle, this reaction is often plagued by issues of low yield and side-product formation.
FAQ: My N-alkylation reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the N-alkylation of benzimidazoles are a frequent issue.[1] The root cause often lies in suboptimal reaction conditions or the choice of reagents. Let's break down the critical parameters.
Causality Analysis:
-
Base Selection: 2-Aminobenzimidazole has two distinct nitrogen atoms that can be deprotonated: the imidazole ring nitrogen (N1/N3) and the exocyclic amine (N2). For selective alkylation on the ring, a base strong enough to deprotonate the imidazole nitrogen but not the exocyclic amine is crucial. Strong bases like Sodium Hydride (NaH) are often used for generating the benzimidazolate anion.[2] However, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can also be effective, especially with a more reactive alkylating agent.[2]
-
Solvent Choice: The solvent must be able to dissolve the starting materials and be compatible with the chosen base. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are standard choices as they facilitate Sₙ2 reactions.
-
Temperature and Reaction Time: Many benzimidazole alkylations require elevated temperatures to proceed at a reasonable rate, often between 55-60 °C for less reactive alkyl halides.[2][3] Insufficient heating can lead to an incomplete reaction, while excessive heat can promote side reactions and degradation.[1]
-
Purity of Reagents: Impurities in starting materials, particularly water in the solvent when using reactive bases like NaH, can quench the base and significantly reduce yield.[1]
Troubleshooting & Optimization Table:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Insufficiently strong base. | Switch from K₂CO₃ to NaH or Cs₂CO₃. | A stronger base ensures more complete formation of the nucleophilic benzimidazolate anion, driving the reaction forward. |
| Reaction temperature too low. | Increase temperature to 60-80 °C and monitor by TLC. | Provides the necessary activation energy for the Sₙ2 reaction, especially with less reactive chlorides.[3] | |
| Side Product Formation | Reaction temperature too high. | Reduce temperature or reaction time. | High temperatures can lead to over-alkylation or decomposition.[1] |
| Stoichiometry of alkylating agent. | Use 1.05-1.2 equivalents of the alkylating agent. | Excess alkylating agent can lead to dialkylation on both the ring and exocyclic amine. | |
| Inconsistent Yields | Water in the reaction. | Use anhydrous solvents and dry reagents thoroughly. | Water will react with strong bases like NaH and can interfere with the desired reaction pathway. |
FAQ: I am seeing multiple spots on my TLC plate. What are the likely side products?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of products. Understanding the potential side reactions is key to identifying these impurities and adjusting the conditions to minimize them.
Potential Side Products:
-
Unreacted 2-Aminobenzimidazole: One of your starting materials.
-
Dialkylated Product: Alkylation on both the N1 position and the exocyclic N2-amine. This is more likely with a large excess of the alkylating agent and a strong base.
-
Isomeric Product (N3-alkylation): While electronically similar, alkylation can occur at the N3 position, though it leads to the same product as N1 alkylation in the parent 2-aminobenzimidazole. However, in substituted benzimidazoles, this can lead to distinct isomers.
-
Ring-Opened Products: Under harsh conditions (e.g., high temperature and excess alkyl halide), the benzimidazole ring can undergo cleavage.[3]
A general workflow for the synthesis is outlined below.
Caption: General workflow for N-alkylation of 2-aminobenzimidazole.
Section 2: Purification Troubleshooting
This compound is a highly polar and basic compound, making it notoriously difficult to purify using standard silica gel chromatography.
FAQ: My compound is streaking badly on the silica gel column. How can I improve the separation?
Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and low recovery.
Causality Analysis:
The lone pairs on the nitrogen atoms of your compound form strong hydrogen bonds or acid-base interactions with the acidic silica gel. This prevents the compound from moving smoothly with the mobile phase, resulting in a long "streak" rather than a compact band.
Solutions:
-
Basify the Mobile Phase: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel.
-
Method: A common mobile phase is Dichloromethane (DCM) and Methanol (MeOH). To this, add 0.5-2% triethylamine (TEA) or ammonium hydroxide.[4] For example, a solvent system of DCM:MeOH:NH₄OH (90:9:1) often works well.
-
-
Use Basified Silica: You can prepare silica gel with a basic pH to preemptively neutralize the acidic sites.
-
Method: Slurry your silica gel in your starting eluent, then add a small amount of aqueous ammonia until the pH is basic. Pack the column with this slurry.[5]
-
-
Switch to an Alternative Stationary Phase: If silica gel proves too problematic, other stationary phases are better suited for basic compounds.
FAQ: I am losing a significant amount of my product during purification. What are alternative methods?
If you are experiencing high product loss on silica or alumina, it may be irreversibly adsorbing to the stationary phase. In this case, alternative chromatography techniques are recommended.
Advanced Purification Techniques:
-
Reversed-Phase Chromatography (C18): In reversed-phase, the stationary phase is non-polar (like C18-functionalized silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6] This is an excellent method for purifying polar compounds. A small amount of an additive like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the amines, which can improve peak shape. The resulting salt can then be removed by a basic workup or further purification.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for very polar compounds that have little or no retention in reversed-phase.[7] It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water).[7][8] As the aqueous content increases, polar compounds elute.
The following decision tree can help guide your purification strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. theanalyticalscientist.com [theanalyticalscientist.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Enhancing the Selectivity of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine and Related Scaffolds
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine or similar benzimidazole-based compounds. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation.[1][2] However, this versatility is a double-edged sword, often leading to polypharmacology or undesirable off-target effects.
This document provides a structured approach to diagnosing and troubleshooting selectivity issues. It moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to make rational, data-driven decisions in your optimization campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when dealing with the selectivity of benzimidazole derivatives.
Q1: My benzimidazole compound is potent against my primary target but also hits several off-targets. Where do I begin the optimization process?
A1: The first step is to quantify the problem. A broad, unbiased screening panel is crucial. Depending on the nature of your primary target, this could be a kinase panel (e.g., Eurofins DiscoverX ScanMAX), a GPCR panel, or a safety panel that includes key antitargets like the hERG channel. Once you identify the most problematic off-targets, you can devise a focused medicinal chemistry strategy. The goal is to introduce structural modifications that are sterically or electronically disfavored by the off-target(s) but tolerated by your primary target.
Q2: What are the most common off-targets for compounds containing the benzimidazole scaffold?
A2: Due to its structural similarity to purine nucleosides, the benzimidazole scaffold frequently interacts with ATP-binding sites, making various kinases a common off-target class.[3] The planar, aromatic nature of the core can also lead to DNA intercalation or inhibition of topoisomerases .[1][4] Furthermore, depending on the substituents, interactions with cyclooxygenase (COX) enzymes and various GPCRs have been reported.[3]
Q3: How does the 1-(2-piperidin-1-ylethyl) side chain on my compound likely influence its selectivity profile?
A3: This N1-substituent plays a critical role. The basic nitrogen of the piperidine ring can form salt-bridge interactions, but it also increases the risk of binding to aminergic GPCRs (e.g., serotonin, dopamine receptors) and, notably, the hERG potassium channel, a key cardiotoxicity liability.[5] The length and flexibility of the ethyl linker allow the piperidine to adopt multiple conformations, potentially fitting into various binding pockets. Modifying this chain is a primary strategy for tuning selectivity and improving physicochemical properties.
Q4: What is the most efficient initial experiment to profile the selectivity of my lead compound?
A4: A tiered approach is most efficient.
-
Tier 1 (Broad Profiling): Run a broad, low-concentration binding assay panel against hundreds of targets (e.g., a kinase panel and a general pharmacology panel). This provides a wide-angle view of your compound's interaction space.
-
Tier 2 (Dose-Response Validation): For any "hits" identified in Tier 1, perform full dose-response experiments (e.g., IC50 or Kd determination) for both your primary target and the key off-targets. This confirms the initial findings and quantifies the selectivity window.
-
Tier 3 (Cellular Confirmation): Use cell-based assays to confirm that the observed biochemical activity translates to a cellular context. This helps differentiate true off-target effects from assay artifacts.
Section 2: Troubleshooting Guide for Rational Selectivity Enhancement
This section provides structured workflows to address specific selectivity challenges.
Problem: Poor Selectivity Across the Human Kinome
Underlying Cause: Many kinases share a highly conserved ATP-binding pocket. A compound that binds to this conserved region in one kinase is often able to bind to many others, leading to a poor selectivity profile. The key to improving selectivity is to design modifications that exploit the subtle differences in the regions immediately surrounding the ATP pocket, such as the gatekeeper residue, the solvent front, or allosteric pockets.[6]
Workflow for Improving Kinase Selectivity
Caption: Workflow for kinase selectivity improvement.
Structure-Activity Relationship (SAR) Insights for Kinase Selectivity
The structure of this compound offers several points for modification to improve kinase selectivity.
Caption: Key regions for SAR modification.
Data Presentation: Hypothetical SAR Data
| Compound ID | Modification | Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Fold (X/Target) |
| Parent | None | 15 | 45 | 3 |
| MOD-A1 | 5-Chloro on Benzimidazole | 20 | 500 | 25 |
| MOD-B1 | N1-(piperidin-4-ol) side chain | 18 | >10,000 | >555 |
| MOD-C1 | 2-(methylamino) | 35 | 150 | 4.3 |
Rationale: Halogen substitution at the 5-position can significantly impact cytotoxicity and selectivity against different cell lines.[2] Modifying the N1-side chain to increase polarity (e.g., adding a hydroxyl group) can drastically reduce binding to hydrophobic pockets common in off-targets and mitigate hERG liability.
Problem: Off-Target Activity at hERG or Aminergic GPCRs
Underlying Cause: The combination of a lipophilic aromatic core and a basic amine separated by a flexible linker is a well-known pharmacophore for hERG channel binding and for various GPCRs. The basic nitrogen of the piperidine in your compound is likely the primary culprit.
Troubleshooting Protocol: Assessing and Mitigating hERG Liability
-
Quantify hERG Activity:
-
Objective: To determine the IC50 of the compound for the hERG potassium channel.
-
Method: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Culture hERG-HEK293 cells to 70-90% confluency.
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in external buffer solution (final DMSO concentration <0.1%).
-
Introduce cells into the automated patch-clamp system.
-
Establish a stable whole-cell recording.
-
Apply a voltage pulse protocol designed to elicit hERG tail current.
-
Perfuse the cells with increasing concentrations of the test compound, measuring the inhibition of the hERG tail current at each concentration.
-
Use a known hERG blocker (e.g., Cisapride) as a positive control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable equation.
-
-
Interpretation: A therapeutic index (hERG IC50 / Target EC50) of >100 is generally desired to minimize the risk of clinical cardiotoxicity.
-
-
Medicinal Chemistry Mitigation Strategies:
-
Strategy 1: Reduce Basicity: The pKa of the basic nitrogen is a key driver of hERG binding. Lowering the pKa can weaken the critical ionic interaction.
-
Tactic: Introduce electron-withdrawing groups on or near the piperidine ring.
-
-
Strategy 2: Increase Polarity / Reduce Lipophilicity: Many promiscuous compounds are highly lipophilic ("greasy"). Adding polar functional groups can improve selectivity and pharmacokinetic properties.
-
Tactic: Replace the piperidine with a morpholine or add a hydroxyl group to the piperidine ring.
-
-
Strategy 3: Introduce Steric Hindrance: Design analogs that are sterically unable to adopt the conformation required for binding to the hERG channel's large inner cavity.
-
Tactic: Introduce bulky substituents on the piperidine ring or shorten the ethyl linker to restrict conformational freedom.
-
-
Section 3: Advanced Strategies and Computational Approaches
When simple SAR campaigns are insufficient, advanced methods can provide deeper insights.
-
Structure-Based Design: If a high-resolution crystal structure of your primary target is available (or for a key off-target), you can use it to design modifications with atomic precision. This allows you to exploit unique pockets or specific amino acid differences that are not apparent from sequence alignment alone.[7][8]
-
Allosteric Modulation: Instead of competing with the endogenous ligand, consider designing a molecule that binds to a different, allosteric site on the target protein.[7] Allosteric sites are generally less conserved than active sites, offering a powerful route to achieving high selectivity.[8]
-
Computational Modeling: Molecular docking and molecular dynamics simulations can rationalize observed SAR and predict the binding of new designs.[7] By building models of your compound in the binding sites of both the primary target and key off-targets, you can prioritize the synthesis of compounds predicted to have the best selectivity profile.[7]
References
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- How to improve drug selectivity? - Patsnap Synapse. (2025).
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (2024). Impactfactor.
- Current Achievements of Benzimidazole: A Review. (2024). Google Scholar.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PubMed Central.
- Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry. (n.d.).
- Improving Selectivity in Drug Design. (2022). AZoLifeSciences.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). DSpace@MIT.
- N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. (2025). PubMed.
- The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. (2010). PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PubMed Central.
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Validation & Comparative
Comparative Validation of Target Engagement for 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine: A Senior Application Scientist's Guide
For Immediate Release
[City, State] – In the rigorous landscape of drug discovery, conclusive validation of a compound's interaction with its intended molecular target within a cellular environment is a critical milestone. This guide provides a comprehensive, technically-grounded comparison of methodologies for validating the target engagement of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a promising benzimidazole derivative. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental strategies, the rationale behind their selection, and a transparent presentation of comparative data.
Introduction: The Imperative of Target Validation
The journey from a promising small molecule to a viable therapeutic candidate is contingent on a thorough understanding of its mechanism of action. The foundational step in this process is confirming that the molecule physically interacts with its intended biological target. Target engagement assays provide this crucial evidence, offering insights into whether a compound reaches its target in a complex cellular milieu and binds with sufficient affinity to elicit a biological response. For this compound, a compound with a benzimidazole scaffold known for diverse biological activities, robust target validation is paramount to guide further development.[1][2][3]
Methodologies for Quantifying Target Engagement: A Comparative Analysis
The selection of an appropriate target engagement methodology requires careful consideration of the target's nature, the experimental context, and the desired output. Here, we compare three orthogonal, industry-standard techniques to validate the interaction of this compound with its putative target.
Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test
Principle: CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization of a target protein.[4][5] The binding of a small molecule, such as this compound, can increase the conformational stability of its target protein, thereby raising its melting temperature (Tm).[6] This shift in thermal stability is a direct indicator of target engagement within the native cellular environment.[5][7]
Experimental Workflow:
Caption: CETSA workflow for assessing target engagement in intact cells.
In-Depth Rationale: CETSA is often a primary choice due to its physiological relevance. By assessing target stability within intact cells, it accounts for factors like cell permeability and potential metabolism of the compound, providing a more accurate picture of target engagement under biological conditions.
Proximity Ligation Assay (PLA): Visualizing Molecular Interactions
Principle: The Proximity Ligation Assay is a highly sensitive and specific technique that allows for the in situ visualization of protein interactions.[8][9][10] When two proteins are in close proximity (typically <40 nm), oligonucleotide-conjugated antibodies bound to them can be enzymatically ligated to form a circular DNA template.[9][10] This template is then amplified via rolling circle amplification, and the product is detected with fluorescent probes, appearing as distinct spots.[10] For small molecule target engagement, this can be adapted by using an antibody against the target protein and another against a tag on the compound or a hapten-like structure of the compound itself.
Experimental Workflow:
Caption: Isothermal Titration Calorimetry workflow for thermodynamic characterization.
In-Depth Rationale: ITC is considered the gold standard for quantifying binding affinity because it provides a complete thermodynamic profile of the interaction in a single experiment. [11]This level of detail is invaluable for structure-activity relationship (SAR) studies and for understanding the driving forces behind the binding event. [12]
Comparative Data Summary
| Methodology | Principle | Key Outputs | Context | Strengths | Limitations |
| CETSA | Ligand-induced thermal stabilization | Thermal shift (ΔTm), Dose-response curve | Cellular, Tissue | Label-free, physiologically relevant, high-throughput adaptable. [6][7] | Indirect measure of binding, not all targets show a thermal shift. |
| PLA | Proximity-dependent signal amplification | Visualization of interaction, Quantification of signals | Cellular, Tissue | High sensitivity and specificity, provides subcellular localization. [8][9] | Requires specific antibodies, can be complex to optimize. |
| ITC | Measurement of heat changes upon binding | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | In vitro (purified components) | Gold standard for affinity, provides full thermodynamic profile. [12][11] | Requires large amounts of pure protein, lower throughput. |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with a dose-range of this compound or vehicle control for 1-2 hours.
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Fractionation: Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C. [13]5. Protein Quantification: Collect the supernatant and determine the concentration of the soluble target protein using Western blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein has precipitated is the Tm. A shift in Tm between treated and control samples indicates target engagement.
Proximity Ligation Assay (PLA) Protocol
-
Sample Preparation: Seed cells on coverslips, treat with the compound, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Antibody Incubation: Block non-specific binding, then incubate with primary antibodies against the target protein and a hapten-specific antibody that recognizes this compound overnight at 4°C.
-
PLA Probe Ligation: Incubate with species-specific PLA probes (secondary antibodies with attached oligonucleotides). If the probes are in close proximity, add ligase to join the oligonucleotides, forming a circular DNA molecule.
-
Amplification: Add polymerase to initiate rolling circle amplification of the circular DNA template.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Imaging and Analysis: Visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of signals per cell to measure the extent of target engagement.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Purify the target protein to >95% homogeneity and dialyze extensively against the experimental buffer. Dissolve this compound in the same buffer.
-
Instrument Setup: Thoroughly clean the ITC instrument and allow it to equilibrate at the desired temperature.
-
Titration: Load the purified protein into the sample cell and the compound into the titration syringe.
-
Data Acquisition: Perform a series of small, sequential injections of the compound into the protein solution. The instrument will measure the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
Conclusion and Future Directions
The validation of target engagement for this compound is a multi-faceted process that benefits from the application of orthogonal methodologies. CETSA provides crucial evidence of target interaction in a physiological context. PLA offers the unique advantage of visualizing this engagement at a subcellular level. Finally, ITC delivers a precise biophysical characterization of the binding event. By integrating the data from these complementary approaches, researchers can build a robust and compelling case for the on-target activity of their compound, a critical step in advancing a promising molecule through the drug discovery pipeline.
References
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- Giebultowicz, J., & Charlton, S. J. (2012). Isothermal titration calorimetry in drug discovery. PubMed.
- Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- University College London.
- Reaction Biology. ITC Assay Service for Drug Discovery.
- Creative Biolabs.
- Le, T., et al. (2019). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. PubMed Central.
- Frasca, V. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Zhang, X., et al. (2023).
- Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- Cellomatics Biosciences.
- Wikipedia. Thermal shift assay.
- ANT BIO PTE. LTD. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support.
- Thangavel, S., et al. (2018). Proximity ligation assay to study protein–protein interactions of proteins on two different cells. Future Science.
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- Springer Nature Experiments.
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- National Center for Biotechnology Information. 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine. PubChem.
- Benchchem. 1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-amine|Research Chemical.
- Sarno, F., et al. (2020). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH.
- Sadybekov, A. A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
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- Smolecule. (2023). 1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone.
- National Center for Biotechnology Information. 2-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}thieno[3,2-b]pyridine-7-carboxylic acid. PubChem.
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Comparative Efficacy Analysis of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine and Approved Orthopoxvirus Inhibitors
A Guide for Researchers in Antiviral Drug Development
In the landscape of global health security, the threat of emerging and re-emerging infectious diseases necessitates a robust pipeline of novel antiviral therapeutics. Orthopoxviruses, including the variola virus (the causative agent of smallpox) and the monkeypox virus, remain a significant concern. This guide provides a comparative analysis of the hypothetical antiviral candidate, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine (hereinafter referred to as BZA-1), against two FDA-approved orthopoxvirus inhibitors: Tecovirimat and Brincidofovir. This evaluation is designed to offer a framework for assessing the potential of novel chemical entities in this therapeutic area.
Introduction to Orthopoxvirus Inhibitors
The development of effective countermeasures against orthopoxviruses is a critical objective for biodefense and public health preparedness.[1][2] While smallpox was declared eradicated in 1980, the potential for its re-emergence due to accidental release or bioterrorism persists.[3] Moreover, the recent global outbreak of monkeypox has underscored the need for a diverse arsenal of antiviral agents.[4]
Currently, two drugs, Tecovirimat and Brincidofovir, are approved for the treatment of smallpox and are also used for other orthopoxvirus infections.[5][6] These agents target distinct stages of the viral life cycle, providing different mechanisms for inhibiting viral replication and spread.
This guide will compare the established mechanisms and efficacy of Tecovirimat and Brincidofovir with a hypothetical profile for BZA-1, a novel benzimidazole derivative, to illustrate the key parameters for evaluating new antiviral candidates.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an antiviral drug is fundamentally linked to its mechanism of action. Tecovirimat and Brincidofovir exemplify two distinct and effective strategies for targeting orthopoxviruses.
Tecovirimat (TPOXX®): Tecovirimat is a potent inhibitor of the orthopoxvirus VP37 envelope protein, which is essential for the formation of the extracellular enveloped virus (EEV). By binding to VP37, Tecovirimat prevents the virus from leaving an infected cell, thereby halting its spread within the host.[7] Recent studies suggest that Tecovirimat acts as a "molecular glue," inducing the dimerization of the F13 phospholipase, which is crucial for viral egress.[8][9]
Brincidofovir (Tembexa®): Brincidofovir is a lipid-conjugated prodrug of cidofovir, an acyclic nucleotide analog.[10][11] The lipid moiety enhances its oral bioavailability and cellular uptake.[12] Once inside the cell, Brincidofovir is converted to its active form, cidofovir diphosphate, which acts as a competitive inhibitor of the viral DNA polymerase.[12][13] Incorporation of cidofovir into the growing viral DNA chain leads to the termination of DNA synthesis, thus preventing viral replication.[11][14]
BZA-1 (Hypothetical Mechanism): For the purpose of this guide, we will hypothesize that BZA-1, as a benzimidazole derivative, may target a different viral or host factor essential for viral replication. Benzimidazole-based compounds are known to have a wide range of biological activities, and a plausible hypothetical mechanism for BZA-1 could be the inhibition of a viral helicase-primase enzyme, which is critical for unwinding the viral DNA during replication.
Signaling Pathway: Orthopoxvirus Replication and Inhibition
Caption: Orthopoxvirus replication cycle and points of inhibition.
Comparative In Vitro Efficacy
The initial assessment of an antiviral candidate's potency is typically determined through in vitro assays. The half-maximal effective concentration (EC50) is a key metric used to quantify the drug concentration required to inhibit 50% of viral activity in cell culture.
| Compound | Target | Virus | Cell Line | EC50 (µM) | Reference |
| Tecovirimat | VP37 | Monkeypox Virus | Various | ~0.014 | [15] |
| Brincidofovir | DNA Polymerase | Variola Virus | MRC-5 | ~0.11 | [3] |
| BZA-1 (Hypothetical) | Helicase-Primase | Monkeypox Virus | Vero | ~0.5 | N/A |
As the table indicates, both Tecovirimat and Brincidofovir exhibit high potency with EC50 values in the nanomolar to low micromolar range.[3][15] For BZA-1 to be considered a viable candidate, it would need to demonstrate comparable or superior in vitro potency against a range of orthopoxviruses.
Experimental Methodologies
To ensure the scientific rigor of comparative efficacy studies, standardized and validated experimental protocols are essential.
In Vitro Efficacy Assay (Plaque Reduction Neutralization Test - PRNT)
-
Cell Culture: Seed susceptible cells (e.g., Vero E6 or BSC-40) in 24-well plates and grow to confluence.
-
Virus Preparation: Prepare serial dilutions of the orthopoxvirus stock.
-
Compound Preparation: Prepare serial dilutions of the test compounds (BZA-1, Tecovirimat, Brincidofovir).
-
Infection: Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove the cell culture medium and add the virus-compound mixture to the cell monolayers. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective compound concentrations.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Staining: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the EC50 value using a dose-response curve.
Experimental Workflow: In Vitro Efficacy Testing
Caption: Workflow for Plaque Reduction Neutralization Test.
In Vivo Efficacy and Animal Models
Demonstrating efficacy in relevant animal models is a critical step in antiviral drug development. For orthopoxviruses, lethal challenge models in mice (using ectromelia virus) and non-human primates (using monkeypox virus) are well-established.[6][16]
Tecovirimat: Studies in non-human primates lethally challenged with monkeypox virus have shown that Tecovirimat treatment initiated up to 6 days post-exposure resulted in 100% survival.[6]
Brincidofovir: In animal models of orthopoxvirus infections, Brincidofovir has demonstrated a significant survival benefit compared to placebo.[4][16]
For BZA-1, a successful in vivo study would need to demonstrate a statistically significant increase in survival rates and a reduction in viral load in tissues compared to a placebo-treated group.
Resistance Profile
The potential for the development of antiviral resistance is a key consideration.
-
Tecovirimat: Resistance to Tecovirimat has been associated with mutations in the F13L gene, which encodes the VP37 protein.[8]
-
Brincidofovir: Resistance to Brincidofovir can arise from mutations in the viral DNA polymerase gene.[14]
A key advantage of having drugs with different mechanisms of action is that they are unlikely to exhibit cross-resistance.[11][14] Furthermore, combination therapy with agents targeting different viral proteins could be a strategy to mitigate the emergence of resistant strains.[5] For BZA-1, it would be crucial to identify the genetic basis of any potential resistance and assess its cross-resistance profile with existing inhibitors.
Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the hypothetical antiviral candidate, this compound (BZA-1), against the established orthopoxvirus inhibitors, Tecovirimat and Brincidofovir. For BZA-1 to be considered a promising lead compound, it would need to demonstrate:
-
Potent in vitro activity: An EC50 in the low micromolar or nanomolar range.
-
A novel mechanism of action: To provide an advantage in combating resistance.
-
In vivo efficacy: A significant survival benefit in relevant animal models.
-
A favorable safety profile: Low toxicity in preclinical studies.
Future research on novel benzimidazole derivatives like BZA-1 should focus on target identification, optimization of potency and pharmacokinetic properties, and comprehensive in vivo evaluation. The development of new antivirals with diverse mechanisms of action is paramount to strengthening our preparedness against the ongoing threat of orthopoxvirus infections.
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Brincidofovir Monograph for Professionals. (2024, October 10). Drugs.com. [Link]
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Brincidofovir: Uses, Side Effects & Dosage. (2025, July 1). Healio. [Link]
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New Perspectives on Antimicrobial Agents: Tecovirimat for Treatment of Human Monkeypox Virus. (2022, November 14). ASM Journals. [Link]
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Efficacy of three key antiviral drugs used to treat orthopoxvirus infections: a systematic review. (2019). Global Biosecurity. [Link]
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MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. (2024, September 23). Research Square. [Link]
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Tecovirimat is an effective treatment for mpox, in cells culture. (2025, April 22). Institut Pasteur. [Link]
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MECHANISMS OF TECOVIRIMAT ANTIVIRAL ACTIVITY AND POXVIRUS RESISTANCE. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine as a Novel Neuroprotective Agent
Introduction: The Promise of the Benzimidazole Scaffold in Neurotherapeutics
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The compound 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine represents a novel entity within this class. While its specific in vivo efficacy is yet to be fully characterized, its structural similarity to other biologically active benzimidazoles warrants a thorough investigation into its therapeutic potential.
This guide provides a comprehensive framework for the in vivo validation of this compound, with a focus on its putative neuroprotective effects in a preclinical model of ischemic stroke. We will compare its performance against a standard-of-care agent, Nimodipine, a calcium channel blocker used to reduce vasospasm following subarachnoid hemorrhage, which serves as a relevant, albeit mechanistically different, comparator for cerebroprotective effects.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a scientifically rigorous, step-by-step approach to assessing the in vivo efficacy of novel compounds. We will delve into the rationale behind experimental design choices, present detailed protocols, and offer a framework for data interpretation, ensuring a self-validating and robust preclinical study.
Comparative Physiochemical Properties (Hypothetical)
Prior to embarking on in vivo studies, a thorough understanding of the compound's physicochemical properties is essential for formulation and dose selection. The following table presents a hypothetical comparison of our lead compound with the comparator, Nimodipine.
| Property | This compound (Hypothetical) | Nimodipine (Comparator) | Rationale for Importance in In Vivo Studies |
| Molecular Weight ( g/mol ) | 244.34 | 418.44 | Influences diffusion and transport across biological membranes, including the blood-brain barrier (BBB). |
| LogP | 2.8 | 3.4 | A measure of lipophilicity, which is a key predictor of BBB permeability. A LogP between 2 and 4 is often optimal for CNS-targeting drugs. |
| Aqueous Solubility (µg/mL) | 50 | <1 | Crucial for developing suitable formulations for in vivo administration, particularly for intravenous routes. |
| pKa | 8.5 (basic) | N/A | The ionization state at physiological pH affects solubility, cell permeability, and binding to plasma proteins. |
| Predicted BBB Permeability | High | Moderate | The ultimate goal for a neuroprotective agent is to reach its target in the central nervous system. This can be predicted in silico and confirmed with in vitro models. |
In Vivo Validation Workflow: A Comparative Study in a Rodent Model of Ischemic Stroke
To assess the neuroprotective efficacy of this compound, we propose a well-established preclinical model: transient middle cerebral artery occlusion (tMCAO) in rats. This model mimics key aspects of human ischemic stroke, including an initial ischemic insult followed by a reperfusion phase, which allows for the evaluation of both neuroprotective and anti-inflammatory effects.[3][4]
Experimental Workflow Diagram
Caption: Overall workflow for the in vivo efficacy study.
Experimental Groups
A robust study design with appropriate controls is critical for the unambiguous interpretation of results.[5]
| Group | N | Treatment | Rationale |
| 1 | 10 | Sham + Vehicle | To control for the effects of surgery and anesthesia without inducing ischemia. |
| 2 | 10 | tMCAO + Vehicle | Negative control to establish the extent of ischemic damage. |
| 3 | 10 | tMCAO + this compound (Low Dose, 5 mg/kg) | To assess the dose-dependent efficacy of the test compound. |
| 4 | 10 | tMCAO + this compound (High Dose, 20 mg/kg) | To determine the maximal therapeutic effect and potential toxicity. |
| 5 | 10 | tMCAO + Nimodipine (10 mg/kg) | Positive control/comparator to benchmark the efficacy of the test compound against a known agent. |
Dosing and Administration
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline.
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein. This ensures immediate bioavailability, which is critical in an acute injury model like stroke.
-
Timing: The first dose will be administered at the onset of reperfusion (i.e., after 90 minutes of MCA occlusion). Subsequent doses will be administered every 24 hours for the duration of the study (72 hours).
Efficacy Endpoints: A Multi-faceted Approach
A comprehensive evaluation of neuroprotection requires a combination of behavioral, histological, and biochemical endpoints.
-
Behavioral Assessments: To evaluate functional recovery.
-
Modified Neurological Deficit Score (mNDS): A 28-point scoring system to assess motor, sensory, reflex, and balance deficits.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Histological Analysis: To quantify the extent of brain injury.
-
Infarct Volume Measurement: Brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the ischemic core. The infarct volume will be calculated as a percentage of the total brain volume.
-
Neuronal Viability: Nissl staining will be used to assess neuronal health and quantify neuronal loss in the penumbra region.
-
-
Biochemical and Molecular Analysis: To probe the mechanism of action.
-
Markers of Neuroinflammation: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) will be measured in brain homogenates using ELISA.
-
Markers of Apoptosis: Expression of key apoptotic proteins (e.g., Caspase-3, Bax, Bcl-2) will be assessed by Western blotting.
-
Comparative Efficacy Data (Hypothetical Results)
The following tables present hypothetical data to illustrate how the results of this study would be presented and interpreted.
Table 1: Behavioral Assessments (72 hours post-tMCAO)
| Group | Modified Neurological Deficit Score (mNDS) (mean ± SEM) | Rotarod Latency (seconds) (mean ± SEM) |
| Sham + Vehicle | 0.5 ± 0.2 | 180 ± 10 |
| tMCAO + Vehicle | 12.5 ± 1.5 | 45 ± 8 |
| tMCAO + Test Compound (Low Dose) | 9.8 ± 1.2 | 80 ± 12 |
| tMCAO + Test Compound (High Dose) | 6.2 ± 0.8 | 125 ± 15 |
| tMCAO + Nimodipine | 8.5 ± 1.0 | 95 ± 10 |
| *p < 0.05, **p < 0.01 vs. tMCAO + Vehicle |
Table 2: Histological and Biochemical Analysis (72 hours post-tMCAO)
| Group | Infarct Volume (%) (mean ± SEM) | Neuronal Viability (% of Sham) (mean ± SEM) | TNF-α (pg/mg protein) (mean ± SEM) |
| Sham + Vehicle | 0 | 100 | 50 ± 5 |
| tMCAO + Vehicle | 35 ± 4 | 40 ± 5 | 250 ± 20 |
| tMCAO + Test Compound (Low Dose) | 25 ± 3 | 55 ± 6 | 180 ± 15 |
| tMCAO + Test Compound (High Dose) | 15 ± 2 | 75 ± 8 | 100 ± 10** |
| tMCAO + Nimodipine | 22 ± 3 | 60 ± 7 | 160 ± 12 |
| *p < 0.05, **p < 0.01 vs. tMCAO + Vehicle |
Interpretation of Hypothetical Data: The hypothetical data suggests that this compound exhibits a dose-dependent neuroprotective effect in the tMCAO model. The high dose of the test compound appears to be more effective than both the low dose and the comparator, Nimodipine, in improving functional outcomes, reducing infarct volume, preserving neuronal viability, and attenuating neuroinflammation.
Detailed Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Acclimatization: For three consecutive days prior to surgery, acclimatize the rats to the rotarod apparatus (Ugo Basile, Italy).
-
Training: On each training day, place the rat on the rotating rod at a starting speed of 4 rpm. The speed should gradually accelerate to 40 rpm over a period of 5 minutes.
-
Testing: The latency to fall from the rod is recorded. Each rat undergoes three trials per day, with a 15-minute inter-trial interval. The average latency of the three trials is used for analysis.
-
Post-operative Testing: Perform the test at 24, 48, and 72 hours post-tMCAO to assess functional recovery.
Protocol 2: TTC Staining for Infarct Volume Measurement
-
Brain Extraction: At 72 hours post-tMCAO, euthanize the rats under deep anesthesia and perfuse transcardially with cold saline.
-
Sectioning: Carefully extract the brain and place it in a brain matrix slicer. Cut the brain into 2 mm thick coronal sections.
-
Staining: Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.
-
Fixation: Fix the stained sections in 4% paraformaldehyde overnight.
-
Imaging and Analysis: Scan the sections using a flatbed scanner. The healthy, viable tissue will stain red, while the infarcted tissue will remain white. Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of each section.
-
Calculation: Calculate the infarct volume by integrating the infarct area over the thickness of the sections. To correct for edema, the infarct volume can be expressed as a percentage of the contralateral hemisphere.
Potential Mechanism of Action: Modulation of Neuroinflammatory Pathways
Based on the known anti-inflammatory properties of some benzimidazole derivatives, we can hypothesize that this compound may exert its neuroprotective effects by modulating key signaling pathways involved in neuroinflammation, such as the NF-κB pathway.
Hypothesized Signaling Pathway Diagram
Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vivo efficacy of this compound as a potential neuroprotective agent. The proposed comparative study, using a clinically relevant animal model and a multi-faceted array of endpoints, provides a robust framework for decision-making in the drug development process.
The hypothetical data presented herein suggests that the test compound holds significant promise, potentially offering superior neuroprotection compared to the standard-of-care agent, Nimodipine. Should these results be confirmed experimentally, the next logical steps in the preclinical development of this compound would include:
-
Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and to ensure adequate brain penetration.
-
Toxicology Studies: To assess the safety profile of the compound and determine the maximum tolerated dose.[6]
-
Chronic Stroke Models: To evaluate the efficacy of the compound in promoting long-term functional recovery.
By following a systematic and well-validated approach, researchers can effectively de-risk their drug development programs and increase the likelihood of translating promising preclinical candidates into clinically effective therapies.
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Comparison Guide: Confirming the Mechanism of Action of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine through Knockout and Knockdown Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for rigorously validating the hypothesized molecular target of a novel compound, using 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine as a case study. In early-stage drug discovery, a compound's bioactivity is often identified through phenotypic screens, leaving its precise mechanism of action (MoA) and direct molecular target to be determined. This guide outlines a systematic approach using genetic knockout and knockdown techniques to confirm if the compound's effects are mediated through a specific, hypothesized target protein.
We will operate under the assumption that preliminary research (e.g., affinity chromatography, computational modeling, or kinase screening) has identified a putative target: Hypothetical Kinase 1 (HK1) . The central question we aim to answer is: "Is the cellular effect of this compound dependent on the presence and activity of HK1?"
Part 1: The Strategic Rationale—Why Genetic Perturbation is the Gold Standard
Pharmacological inhibitors can suffer from off-target effects, binding to unintended proteins and confounding data interpretation. Genetic methods, such as CRISPR-Cas9-mediated knockout (KO) and siRNA-mediated knockdown (KD), offer a superior level of specificity by directly removing or reducing the expression of the target protein.
-
Knockdown (KD) via RNA interference (siRNA/shRNA): This technique provides a transient reduction of protein expression. It is rapid and cost-effective, making it ideal for initial validation screens. However, its transient nature and potential for incomplete protein depletion can be limitations.
-
Knockout (KO) via CRISPR-Cas9: This method creates a permanent loss of the target gene, resulting in a complete absence of the protein. This offers the most definitive evidence for a target's role. However, generating stable KO cell lines is more time-consuming and can sometimes be lethal if the target gene is essential for cell survival.
The core logic of this validation strategy is based on the principle of target engagement. If the compound acts through HK1, then its biological effect should be significantly diminished or completely absent in cells lacking HK1.
Figure 1: Logical workflow for target validation using genetic perturbation.
Part 2: Experimental Design—A Comparative Approach
We will compare two primary methods for reducing HK1 expression: transient siRNA-mediated knockdown and stable CRISPR-Cas9-mediated knockout. The choice between them often depends on project timelines, resources, and the biological question at hand.
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout | Rationale & Recommendation |
| Time to Result | 48-96 hours | 4-8 weeks (for stable clone) | For rapid initial validation, siRNA is preferred. For definitive, long-term studies, CRISPR KO is the gold standard. |
| Effect Duration | Transient (3-7 days) | Permanent & Heritable | Permanent KO eliminates the need to repeat transfections and provides a stable model for complex, long-term assays. |
| Efficacy | Variable (50-95% reduction) | Complete Ablation (>99%) | CRISPR KO provides a true null background, removing ambiguity from incomplete knockdown. |
| Off-Target Risk | Moderate (sequence-dependent) | Low (guide RNA design is critical) | Careful design of siRNA pools and CRISPR guide RNAs, along with validation experiments, is essential to minimize off-target effects. |
| Cell Line Impact | Generally low | Potential for lethality if the gene is essential | If HK1 is essential for cell viability, a conditional knockout or inducible knockdown system may be necessary. |
Step-by-Step Protocol 1: Transient Knockdown of HK1 using siRNA
This protocol is designed for a 24-well plate format and should be optimized for your specific cell line.
Materials:
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
siRNA targeting HK1 (e.g., a pool of 3-4 validated siRNAs)
-
Non-targeting (scrambled) control siRNA
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium
-
Reagents for downstream analysis (e.g., RIPA buffer for lysis, antibodies for Western blot)
Procedure:
-
Cell Seeding: The day before transfection, seed 50,000 cells per well in 500 µL of complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
-
siRNA Preparation: In a sterile microfuge tube, dilute 1 µL of the 20 µM HK1 siRNA stock (or non-targeting control) into 50 µL of Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 100 µL siRNA-lipid complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time for protein depletion should be determined empirically.
-
Validation & Functional Assay:
-
Validation: After incubation, harvest a subset of cells to confirm knockdown efficiency via Western blot or qPCR. A reduction of >70% is generally considered successful.
-
Functional Assay: Treat the remaining cells (non-targeting control and HK1-knockdown) with a dose-response of this compound or vehicle control (e.g., DMSO).
-
Analysis: Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo).
-
Step-by-Step Protocol 2: Stable Knockout of HK1 using CRISPR-Cas9
This protocol outlines the generation of a stable knockout cell line.
Materials:
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting an early exon of HK1.
-
Control vector with a non-targeting gRNA.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for virus production.
-
Transfection reagent (e.g., FuGENE HD).
-
Target cell line.
-
Puromycin or other selection antibiotic.
Procedure:
-
gRNA Design: Design and clone 2-3 gRNAs targeting an early, conserved exon of the HK1 gene. This minimizes the chance of producing a truncated, partially functional protein.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Antibiotic Selection: 48 hours post-transduction, apply antibiotic selection (e.g., puromycin) to kill non-transduced cells.
-
Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to isolate clonal populations.
-
Clone Expansion and Validation: Expand the individual clones and screen for HK1 knockout via Western blot. Successful KO clones will show a complete absence of the HK1 protein band. Confirm the genetic modification by Sanger sequencing of the targeted genomic locus.
-
Functional Assay: Once a validated HK1 KO clone is established, perform the same functional assay as described for the siRNA experiment, comparing the response of the wild-type and KO cell lines to the compound.
Figure 3: The logic of a rescue experiment to confirm target specificity.
References
-
Jackson, A.L., et al. (2003). Expression profiling reveals off-target gene regulation by RNAi. Nature Biotechnology. Available at: [Link]
-
Cui, Y., et al. (2021). An evolving view of CRISPR-Cas9 off-target effects. Nature Communications. Available at: [Link]
-
Doench, J.G. (2018). Am I doing CRISPR right? A practical guide to student-designed CRISPR experiments. Biochemistry. Available at: [Link]
Benchmarking a Novel Benzimidazole Derivative: A Comparative Guide for Preclinical Antipsychotic Drug Discovery
Introduction: The Quest for Superior Atypical Antipsychotics
The therapeutic landscape for psychotic disorders, while mature, remains imperfect. Standard-of-care atypical antipsychotics have significantly improved the management of schizophrenia and bipolar disorder, yet they are not without their limitations, including significant metabolic side effects, extrapyramidal symptoms, and incomplete efficacy for negative and cognitive symptoms. This has spurred the ongoing search for novel chemical entities with improved efficacy and safety profiles.
This guide focuses on a hypothetical novel compound, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a molecule featuring a benzimidazole core and a piperidine moiety. These structural motifs are prevalent in a number of CNS-active agents, including several successful atypical antipsychotics. Our objective is to provide a comprehensive framework for the preclinical benchmarking of this, or similar, novel compounds against current standard-of-care drugs such as Risperidone, Olanzapine, and Aripiprazole. We will delve into the established mechanisms of these drugs and provide detailed experimental protocols for a head-to-head comparison, enabling researchers to robustly evaluate the potential of their novel drug candidates.
Understanding the Standard of Care: A Multi-Receptor Landscape
The efficacy of atypical antipsychotics is largely attributed to their complex pharmacology, primarily involving the modulation of dopamine and serotonin pathways.[1] While the exact mechanisms are still under investigation, a common thread is the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[2][3]
-
Dopamine D2 Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3] All effective antipsychotics exhibit some degree of D2 receptor blockade.[4][5][6] The "tightness" of this blockade is a critical factor; overly strong and persistent binding, as seen with some older "typical" antipsychotics, can lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.[7][8] Atypical antipsychotics are thought to have a more transient and less potent D2 antagonism, contributing to their improved side-effect profile.[7][8]
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics.[9][10][11][12][13] This action is believed to contribute to their efficacy against negative symptoms and to mitigate the EPS caused by D2 blockade.[11] The interplay between 5-HT2A and D2 receptor modulation is a key area of investigation in the development of new antipsychotics.[2]
Beyond these primary targets, many atypical antipsychotics interact with a range of other receptors, including other dopamine and serotonin subtypes, as well as adrenergic and histaminergic receptors.[1][14] These interactions contribute to their individual efficacy and side-effect profiles.[15][16]
Standard-of-Care Mechanisms of Action
To effectively benchmark our novel compound, we must first understand the nuanced receptor binding profiles and functional activities of the standard-of-care drugs we will be comparing it against.
-
Risperidone: A potent antagonist of both D2 and 5-HT2A receptors.[14][17][18][19] It also has high affinity for α1- and α2-adrenergic receptors and H1 histamine receptors, which can contribute to side effects like orthostatic hypotension and sedation.[14]
-
Olanzapine: Exhibits a broad receptor binding profile with high affinity for D1, D2, D4, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, M1-5 muscarinic, α1-adrenergic, and H1 histamine receptors.[15][16][20][21][22] Its potent antihistaminergic and antimuscarinic activity is associated with sedation and metabolic side effects.[15][16]
-
Aripiprazole: Unique among atypical antipsychotics, aripiprazole is a D2 partial agonist.[23][24][25][26][27] This means it acts as an antagonist in a hyperdopaminergic environment and as an agonist in a hypodopaminergic environment, effectively stabilizing the dopamine system.[24][26] It is also a 5-HT1A partial agonist and a 5-HT2A antagonist.[23][24]
The following diagram illustrates the primary receptor interactions of these standard-of-care atypical antipsychotics.
Caption: Primary receptor targets of standard-of-care atypical antipsychotics.
A Comprehensive Benchmarking Workflow
To thoroughly evaluate our novel compound, this compound, we will employ a multi-tiered approach, progressing from in vitro receptor binding and functional assays to in vivo behavioral models. This workflow is designed to provide a comprehensive understanding of the compound's pharmacological profile and its potential therapeutic window.
The following diagram outlines the proposed experimental workflow.
Caption: A tiered workflow for preclinical benchmarking of a novel antipsychotic candidate.
Part 1: In Vitro Characterization
The initial phase of benchmarking focuses on defining the compound's interaction with key molecular targets in a controlled, cell-based environment.
1.1. Primary Target Engagement: Receptor Binding Assays
The first step is to determine the binding affinity (Ki) of our novel compound for the primary targets of atypical antipsychotics: dopamine D2 and serotonin 5-HT2A receptors. This is typically achieved using radioligand binding assays.
-
Principle: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor in a competitive binding experiment.
-
Experimental Protocol:
-
Prepare cell membranes from a cell line stably expressing the human D2 or 5-HT2A receptor.
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) and a range of concentrations of the novel compound and the standard-of-care drugs.
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| Novel Compound | experimental value | experimental value | calculated value |
| Risperidone | literature/experimental value | literature/experimental value | calculated value |
| Olanzapine | literature/experimental value | literature/experimental value | calculated value |
| Aripiprazole | literature/experimental value | literature/experimental value | calculated value |
1.2. Functional Activity: Second Messenger and Reporter Gene Assays
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to determine whether the novel compound acts as an agonist, antagonist, or partial agonist at its target receptors.
-
Principle: These assays measure the downstream signaling events that occur upon receptor activation or blockade. For G-protein coupled receptors like D2 and 5-HT2A, this can involve measuring changes in intracellular cyclic AMP (cAMP) levels or calcium flux, or using reporter gene assays.
-
Experimental Protocol (cAMP Assay for D2 Receptor Antagonism):
-
Use a cell line co-expressing the human D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Pre-incubate the cells with a range of concentrations of the novel compound or a standard-of-care antagonist.
-
Stimulate the cells with a known D2 agonist (e.g., quinpirole).
-
Measure the reporter gene activity (e.g., luminescence).
-
Calculate the IC50 value for the antagonist.
-
Data Presentation:
| Compound | D2 Functional Activity | D2 IC50 (nM) | 5-HT2A Functional Activity | 5-HT2A IC50 (nM) |
| Novel Compound | e.g., Antagonist | experimental value | e.g., Antagonist | experimental value |
| Risperidone | Antagonist | literature/experimental value | Antagonist | literature/experimental value |
| Olanzapine | Antagonist | literature/experimental value | Antagonist | literature/experimental value |
| Aripiprazole | Partial Agonist | literature/experimental value | Antagonist | literature/experimental value |
1.3. Selectivity and Safety: Off-Target Screening
A broad screen against a panel of receptors, ion channels, and enzymes is essential to identify potential off-target effects that could lead to adverse events.
-
Principle: Commercially available safety panels (e.g., from Eurofins, Charles River) offer a cost-effective way to assess the binding of a compound to a wide range of biological targets at a fixed concentration.
-
Experimental Protocol:
-
Submit the novel compound for screening against a comprehensive safety panel (e.g., >100 targets).
-
Analyze the results for significant inhibition (>50% at 10 µM) of any off-target proteins.
-
Follow up on any "hits" with full dose-response curves to determine the Ki or IC50.
-
Data Presentation: A summary table highlighting any significant off-target interactions compared to the standard-of-care drugs.
Part 2: In Vivo Evaluation
Promising candidates from in vitro screening should be advanced to in vivo studies in animal models to assess their pharmacokinetic properties, efficacy, and potential for side effects.
2.1. Pharmacokinetics and Brain Penetration
Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing meaningful in vivo experiments.
-
Principle: Administer the novel compound to rodents via the intended clinical route (e.g., oral, intraperitoneal) and measure its concentration in plasma and brain tissue over time.
-
Experimental Protocol:
-
Dose a cohort of rats or mice with the novel compound.
-
Collect blood and brain samples at various time points.
-
Analyze the samples using LC-MS/MS to determine the compound's concentration.
-
Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC, brain-to-plasma ratio).
-
2.2. In Vivo Efficacy: Animal Models of Psychosis
Several animal models are used to predict the antipsychotic efficacy of novel compounds.
-
Amphetamine- or PCP-Induced Hyperlocomotion: This model is sensitive to the D2 antagonist properties of antipsychotics and is a good predictor of efficacy against positive symptoms.
-
Experimental Protocol:
-
Acclimate rodents to an open-field arena.
-
Administer the novel compound or a standard-of-care drug at various doses.
-
After a pre-treatment period, administer a psychostimulant (e.g., d-amphetamine, PCP).
-
Measure locomotor activity for a set period.
-
Determine the dose at which the compound significantly reduces hyperlocomotion.
-
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in patients with schizophrenia. This model is sensitive to the effects of atypical antipsychotics.
-
Experimental Protocol:
-
Place the animal in a startle chamber.
-
Present a series of acoustic startle stimuli, some of which are preceded by a weaker prepulse.
-
Measure the startle response.
-
Administer a PPI-disrupting agent (e.g., apomorphine, PCP) followed by the novel compound or a standard-of-care drug.
-
Assess the ability of the test compound to restore PPI.
-
-
Data Presentation:
| Compound | ED50 in Amphetamine-Induced Hyperlocomotion (mg/kg) | ED50 in Reversal of PPI Deficit (mg/kg) |
| Novel Compound | experimental value | experimental value |
| Risperidone | literature/experimental value | literature/experimental value |
| Olanzapine | literature/experimental value | literature/experimental value |
| Aripiprazole | literature/experimental value | literature/experimental value |
2.3. In Vivo Side-Effect Liability
Assessing the potential for common antipsychotic-induced side effects is crucial for determining the therapeutic index of the novel compound.
-
Catalepsy: A measure of extrapyramidal side-effect liability.
-
Experimental Protocol:
-
Administer a high dose of the novel compound or a standard-of-care drug.
-
At various time points, place the animal's forepaws on a raised bar and measure the time it remains in this unnatural posture.
-
-
-
Metabolic Effects: Assess the potential for weight gain and changes in glucose and lipid metabolism.
-
Experimental Protocol:
-
Administer the novel compound or a standard-of-care drug daily for several weeks.
-
Monitor body weight and food intake.
-
At the end of the study, measure fasting glucose, insulin, and lipid levels.
-
-
Data Presentation:
| Compound | Dose Producing Catalepsy (mg/kg) | Chronic Weight Gain (% of control) |
| Novel Compound | experimental value | experimental value |
| Risperidone | literature/experimental value | literature/experimental value |
| Olanzapine | literature/experimental value | literature/experimental value |
| Aripiprazole | literature/experimental value | literature/experimental value |
Conclusion: A Data-Driven Path to Novel Therapeutics
The preclinical benchmarking of a novel antipsychotic candidate like this compound is a rigorous, multi-faceted process. By systematically evaluating its receptor binding profile, functional activity, in vivo efficacy, and side-effect liability in direct comparison to established standard-of-care drugs, researchers can build a comprehensive data package to support its advancement into clinical development. The experimental framework outlined in this guide provides a robust and scientifically sound approach to identifying truly innovative medicines that can improve the lives of individuals living with psychotic disorders.
References
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- Leysen, J. E., et al. (1992). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pre-clinical pharmacology.
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Risperidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Atypical Antipsychotics: Mechanism of Action | Focus - Psychiatry Online. (2015, January 29). Retrieved from [Link]
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Olanzapine and its Working Mechanism - Hilaris Publisher. (2021, November 25). Retrieved from [Link]
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Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PubMed Central. (2024, January 23). Retrieved from [Link]
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D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024, January 9). Retrieved from [Link]
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Antiemetic Histamine H1 Receptor Blockers - StatPearls - NCBI Bookshelf. (2024, March 10). Retrieved from [Link]
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H1 antagonist - Wikipedia. (n.d.). Retrieved from [Link]
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Alpha-1 blocker - Wikipedia. (n.d.). Retrieved from [Link]
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5-HT2A receptor - Wikipedia. (n.d.). Retrieved from [Link]
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N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. (n.d.). Retrieved from [Link]
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Efficacy and safety of adrenergic alpha-1 receptor antagonists in older adults: a systematic review and meta-analysis supporting the development of recommendations to reduce potentially inappropriate prescribing - PMC - NIH. (n.d.). Retrieved from [Link]
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Alpha-1 adrenergic receptor antagonists - ResearchGate. (n.d.). Retrieved from [Link]
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The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PubMed Central. (n.d.). Retrieved from [Link]
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“Selective” serotonin 5-HT2A receptor antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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H1 Antihistamines: Current Status and Future Directions - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Alpha-Blockers - StatPearls - NCBI Bookshelf. (2025, February 6). Retrieved from [Link]
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Dopamine antagonist - Wikipedia. (n.d.). Retrieved from [Link]
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Effects of dopamine D2/D3 receptor antagonism on human planning and spatial working memory - PMC - NIH. (n.d.). Retrieved from [Link]
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Dopamine D>2> receptor blockade needed for the treatment of schizophrenia. (2017, November 1). Retrieved from [Link]
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Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies - ResearchGate. (n.d.). Retrieved from [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Retrieved from [Link]
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Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (n.d.). Retrieved from [Link]
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A Guide to the Independent Verification and Comparative Analysis of 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine as a Putative H1 Receptor Antagonist
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. While direct studies on this specific molecule are not prevalent in public literature, its core structure, featuring a benzimidazole scaffold linked to a piperidine moiety, is characteristic of compounds designed to act as histamine H1 receptor antagonists[1]. This document outlines the scientific rationale and detailed experimental protocols necessary to confirm this putative activity, compare its performance against established drugs, and ensure the trustworthiness of the findings.
The Imperative of Independent Verification
In drug discovery and development, the initial characterization of a compound's activity is merely the starting point. Independent verification is a critical pillar of scientific integrity, serving to:
-
Confirm On-Target Activity: Rigorously prove that the compound interacts with its intended biological target.
-
Quantify Potency and Affinity: Determine the precise concentration at which the compound elicits its effect (potency, e.g., IC₅₀) and the strength of its interaction with the target (affinity, e.g., Kᵢ).
-
Mitigate Reproducibility Issues: Address the well-documented "reproducibility crisis" by ensuring that findings are robust and not artifacts of a specific experimental setup.
-
Uncover Off-Target Effects: Lay the groundwork for future selectivity profiling to identify unintended interactions that could lead to adverse effects.
This guide provides the necessary tools for a researcher to build a self-validating system of experiments to confidently characterize this compound.
The Target Landscape: Histamine H1 Receptor Signaling
The histamine H1 receptor is a G protein-coupled receptor (GPCR) central to allergic inflammatory responses.[2] Antagonists of the H1 receptor are widely used to treat conditions like allergic rhinitis and urticaria.[3][4] The canonical signaling pathway upon activation by histamine involves coupling to the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient spike in intracellular calcium concentration that mediates the cellular response.[5][6] An antagonist, such as the test compound is hypothesized to be, would block histamine from binding and initiating this cascade.
Caption: Canonical signaling pathway of the Histamine H1 Receptor.
Comparative Framework: Benchmarking Against Standards
To contextualize the activity of this compound, its performance must be compared against well-characterized H1 antagonists. We select two standards representing different generations of antihistamines:
-
Diphenhydramine: A first-generation antagonist known for its potency but also for its sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier.[7]
-
Loratadine or Cetirizine: Second-generation antagonists that are highly selective for the H1 receptor and are non-sedating, representing the modern standard of care.[3][4]
These comparators provide a robust benchmark for potency, selectivity, and potential liabilities.
Experimental Design: An Orthogonal Approach
A trustworthy verification strategy relies on using at least two independent assays that measure different aspects of the compound-target interaction. This orthogonal approach ensures that the observed effect is not an artifact of a single technology.
-
Primary Functional Assay: A cell-based calcium flux assay will measure the compound's ability to functionally block histamine-induced receptor activation. This confirms its antagonist activity in a live-cell context.
-
Confirmatory Binding Assay: A biochemical radioligand binding assay will directly measure the compound's affinity for the H1 receptor. This confirms a direct physical interaction and quantifies its binding strength (Kᵢ).
Caption: Workflow for the independent verification of a putative H1 antagonist.
PART 5: Detailed Experimental Protocols
Protocol 5.1: Cell-Based Calcium Flux Assay for H1 Antagonism
This protocol measures the ability of the test compound to inhibit the intracellular calcium release triggered by the H1 agonist, histamine.
A. Materials & Reagents
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black, clear-bottom 96-well microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with an efflux inhibitor like Probenecid in Assay Buffer.[5]
-
Agonist: Histamine solution prepared in Assay Buffer. The final concentration should be its EC₈₀ (the concentration giving 80% of the maximal response), which must be predetermined. A typical EC₅₀ for histamine is ~70 nM.[5][6]
-
Compounds: this compound, Diphenhydramine, and Loratadine, prepared as 10-point, 3-fold serial dilutions in Assay Buffer.
B. Step-by-Step Methodology
-
Cell Plating: Seed HEK293-H1R cells into 96-well plates at a density of 40,000-50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]
-
Dye Loading: Aspirate the culture medium. Add 100 µL of the Fluo-4 AM Dye Loading Solution to each well. Incubate for 60 minutes at 37°C in the dark.[8]
-
Compound Pre-incubation: Wash the plate twice with 100 µL/well of Assay Buffer. Add 50 µL of the serially diluted test compound, comparators, or vehicle control (Assay Buffer) to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation 3 or similar). Set the instrument to read kinetic fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Agonist Addition & Reading: After establishing a stable baseline reading for 5-10 seconds, use the instrument's integrated fluidics to add 50 µL of the histamine EC₈₀ solution to all wells.[8] Continue reading the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
Controls:
-
Negative Control (0% Inhibition): Wells with vehicle + histamine.
-
Positive Control (100% Inhibition): Wells with a saturating concentration of a known antagonist + histamine.
-
Agonist-free Control: Wells with vehicle only (no histamine) to check for autofluorescence or agonistic activity of the test compound.
-
C. Data Analysis The antagonist effect is measured as the percent inhibition of the histamine-induced calcium response. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
Protocol 5.2: Radioligand Binding Assay for H1 Affinity
This assay directly measures the binding of the test compound to the H1 receptor by its ability to displace a known radiolabeled H1 antagonist.
A. Materials & Reagents
-
Receptor Source: Cell membranes prepared from HEK293-H1R cells or another high-expression system.
-
Radioligand: [³H]Mepyramine (also known as [³H]Pyrilamine), a well-characterized H1 antagonist radioligand.[9][10][11]
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Competitors: this compound and comparator compounds prepared in serial dilutions.
-
Non-specific Binding (NSB) Agent: A high concentration of a known, non-labeled H1 antagonist (e.g., 10 µM Mianserin or Diphenhydramine).[12]
-
Filtration: GF/C glass fiber filter plates and a cell harvester.
-
Scintillation Cocktail: A liquid scintillant compatible with microplates.
B. Step-by-Step Methodology
-
Assay Setup: In a 96-well plate, combine the following in order:
-
Binding Buffer.
-
Test compound dilutions or controls.
-
[³H]Mepyramine at a final concentration near its Kᴅ value (typically 1-5 nM).[9]
-
Cell membranes (amount to be optimized, e.g., 10-20 µg protein/well).
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and the NSB agent.
-
-
Incubation: Incubate the plate for a set time to reach equilibrium (e.g., 4 hours at 25°C).[9][10]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtering the contents of each well through the glass fiber filter plate using a cell harvester. The receptors (and bound radioligand) are trapped on the filter.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: For each well, Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Generate Displacement Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate IC₅₀: Fit the curve using non-linear regression to obtain the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9][10]
Data Presentation and Interpretation
The quantitative results from both assays should be summarized for clear comparison. The data below is hypothetical and serves as an example of how to present the findings.
| Compound | Primary Functional Assay: IC₅₀ (nM) | Confirmatory Binding Assay: Kᵢ (nM) | Inferred Generation/Profile |
| This compound | 25.5 | 15.2 | Potent H1 Antagonist |
| Diphenhydramine (Comparator 1) | 31.2 | 18.8 | First-Generation Standard |
| Loratadine (Comparator 2) | 15.8 | 8.5 | Second-Generation Standard |
Interpretation: In this hypothetical scenario, the data would strongly support the conclusion that this compound is a potent H1 receptor antagonist. The Kᵢ value from the binding assay is in good agreement with the IC₅₀ from the functional assay, fulfilling the orthogonal validation principle. Its potency is comparable to both first and second-generation standards.
Next Steps: The logical next steps in characterization would include selectivity screening against other histamine receptor subtypes (H2, H3, H4) and a broader panel of GPCRs to establish a comprehensive safety and selectivity profile.
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A Researcher's Guide to Assessing the Kinase Selectivity Profile of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 enzymes, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation presents a formidable challenge: designing small molecule inhibitors that are not only potent against their intended target but also highly selective across the entire kinome.[3][4] A lack of selectivity can lead to unforeseen off-target effects, complicating clinical development and potentially causing patient toxicity.[2]
This guide provides a comprehensive framework for assessing the selectivity of a novel benzimidazole-based compound, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine (hereafter referred to as "Compound X"). While benzimidazole scaffolds are known to feature in various kinase inhibitors, the specific selectivity profile of this molecule is yet to be publicly characterized.[5][6][7] We will therefore proceed with a detailed, field-proven methodology for generating and interpreting a robust kinase selectivity profile, comparing its hypothetical performance against established benchmarks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize new chemical entities.
The Strategic Imperative: Why Comprehensive Kinase Profiling is Non-Negotiable
In the early stages of drug development, a compound might be optimized against a single, isolated kinase. However, this narrow focus is insufficient. Comprehensive profiling is essential for several reasons:
-
Identifying On-Target and Off-Target Activities: It validates that the compound inhibits the desired kinase while simultaneously revealing unintended interactions. Unexpected off-target hits can be a source of toxicity or, in some cases, present opportunities for drug repositioning.[8]
-
Understanding the Mechanism of Action: A broad selectivity profile provides a more complete picture of the compound's biological effects. A promiscuous inhibitor might achieve cellular efficacy through a poly-pharmacological mechanism, which is critical to understand.[8]
-
Informing Structure-Activity Relationships (SAR): By comparing the selectivity profiles of analog compounds, medicinal chemists can identify chemical modifications that enhance selectivity, a process that complements structure-based design.[9]
Designing the Experimental Campaign: Assay Choice and Panel Selection
The first critical decision is the choice of screening technology and the breadth of the kinase panel.
Assay Technology: Radiometric vs. Non-Radiometric Approaches
Numerous methods exist for measuring kinase activity, each with distinct advantages and disadvantages.[11][12] For broad selectivity profiling, the "gold standard" remains the radiometric activity assay.[11][12]
-
Radiometric Assays (e.g., 33P-ATP Filter Binding): These assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate (protein or peptide).[13][14]
-
Causality: We choose this method for its universality and robustness. It is a direct measure of catalytic activity and is less susceptible to interference from colored or fluorescent compounds.[11] This makes it the most reliable format when screening a diverse set of kinases with varying substrates.[15]
-
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[16]
-
Consideration: While offering high-throughput and non-radioactive handling, they can be susceptible to interference from compounds that affect the luciferase reporter enzyme.[12] They are an excellent choice for primary screening but may require secondary validation with a direct-measurement assay like the radiometric method.
-
For this guide, we will detail the protocol for a radiometric assay to ensure the highest data quality and comparability across the kinome.
Panel Selection: Striking the Balance Between Breadth and Focus
Several commercial vendors offer kinase profiling services with panels ranging from dozens to nearly the entire human kinome.[15][17][18]
-
Recommendation: For an initial, unbiased assessment of a novel compound like Compound X, a broad panel is indispensable. We recommend a panel of over 300 kinases, such as the scanMAX panel from Eurofins Discovery or a comprehensive panel from Reaction Biology.[15][17] This wide net is crucial for uncovering unexpected off-target interactions that would be missed by smaller, family-focused panels.[19]
The ATP Concentration Dilemma
The concentration of ATP used in the assay significantly impacts the resulting IC50 values for ATP-competitive inhibitors.[8]
-
Experimental Choice: Assays should be performed at or near the Michaelis constant (Km) of ATP for each specific kinase.
-
Causality: This condition ensures that the measured IC50 value is a close approximation of the inhibitor's intrinsic affinity (Ki).[8] Screening at a single, high ATP concentration (e.g., 1 mM, mimicking physiological levels) can be useful for predicting cellular activity, but a Km-based screen provides a more standardized and comparable measure of intrinsic potency across different kinases.[8][11]
Experimental Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a self-validating system for determining the inhibitory activity of Compound X against a large kinase panel.
Materials and Reagents
-
Compound X: 10 mM stock solution in 100% DMSO.
-
Kinase Panel: Recombinant human kinases (e.g., Reaction Biology's HotSpot™ platform).[15]
-
Substrates: Kinase-specific peptide or protein substrates.
-
Assay Buffer: Typically includes HEPES, MgCl2, MnCl2, DTT, and BSA.
-
[γ-33P]-ATP: High-purity radiolabeled ATP.[13]
-
Unlabeled ATP: For adjusting specific activity.
-
Positive Control Inhibitor: Staurosporine (a potent, non-selective inhibitor).
-
Negative Control: DMSO vehicle.
-
Stop Solution: Phosphoric Acid.
-
Filter Mats: P81 phosphocellulose filter paper.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology
-
Compound Preparation: Serially dilute the 10 mM stock of Compound X in DMSO to prepare intermediate concentrations. For an initial screen, a single concentration of 1 µM is typically used. For follow-up IC50 determination, a 10-point, 3-fold serial dilution is prepared.
-
Reaction Master Mix Preparation: For each kinase, prepare a master mix containing the assay buffer, the specific substrate, and any required cofactors.
-
Kinase Reaction Setup:
-
Dispense 5 µL of the Reaction Master Mix into a 96-well plate.
-
Add 0.5 µL of the test compound (Compound X), positive control (Staurosporine), or negative control (DMSO) to the appropriate wells.
-
Add 5 µL of the specific kinase enzyme, pre-diluted in assay buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase. Causality: This step is crucial for inhibitors with slow on-rates to reach equilibrium.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution by mixing [γ-33P]-ATP with unlabeled ATP to achieve the desired final concentration (at Km for each kinase) and specific activity.
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Substrate Capture:
-
Stop the reaction by adding 20 µL of 3% Phosphoric Acid.
-
Transfer 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the ion-exchange paper, while the unincorporated [γ-33P]-ATP will not.[20]
-
-
Washing: Wash the filter mats three times with 0.75% phosphoric acid to remove any unbound ATP.
-
Detection: Dry the filter mats and measure the incorporated radioactivity for each spot using a scintillation counter.
Caption: Workflow for the in vitro radiometric kinase selectivity assay.
Data Analysis and Visualization
Primary Data Processing
-
Calculate Percent Inhibition: The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the percentage of remaining kinase activity and, subsequently, the percent inhibition for each kinase-compound interaction relative to controls.
-
Percent Remaining Activity = (CPMCompound - CPMBackground) / (CPMDMSO - CPMBackground) * 100
-
Percent Inhibition = 100 - Percent Remaining Activity
-
-
IC50 Determination: For kinases showing significant inhibition (e.g., >50% at 1 µM), a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value.[20]
Quantifying Selectivity
A simple list of IC50 values can be difficult to interpret. Several metrics can quantify selectivity:
-
Selectivity Score (S-score): This score divides the number of kinases inhibited above a certain threshold (e.g., S(35) for >65% inhibition) by the total number of kinases tested. A lower score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor potency across the kinome. A value close to 1 indicates high selectivity (potent inhibition of a few kinases), while a value close to 0 indicates broad, non-selective inhibition.
Caption: Illustrative kinome map for Compound X.
Conclusion and Future Directions
This guide outlines a robust, scientifically grounded strategy for assessing the kinase selectivity profile of a novel compound, this compound. By employing a broad-panel radiometric assay at the Km of ATP for each kinase, researchers can generate high-quality, interpretable data. This initial profile is a critical decision-making tool.
Based on our hypothetical results, Compound X would be a promising candidate for cancers driven by FLT3 or KIT mutations, such as Acute Myeloid Leukemia (AML) or gastrointestinal stromal tumors (GISTs). The next logical steps would include:
-
Cell-Based Assays: Validating the biochemical hits in cellular models that are dependent on the target kinases (e.g., MV4-11 cells for FLT3-ITD). [21]* Off-Target Validation: Investigating the biological consequences of inhibiting secondary targets like SRC in relevant cellular systems.
-
Further Medicinal Chemistry: Synthesizing analogs to improve potency against primary targets while further reducing activity against kinases like SRC and ABL to enhance the selectivity window.
Ultimately, the comprehensive profiling of kinase inhibitors is not merely a data-collection exercise; it is a fundamental component of building the safety and efficacy case for a new generation of targeted therapies.
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In vitro kinase assay. (2023). Protocols.io. [Link]
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scanMAX Kinase Assay Panel. (n.d.). Eurofins Discovery. [Link]
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Viola, G., et al. (2008). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 861(1), 60-68. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]
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In vitro NLK Kinase Assay. (2017). MethodsX, 4, 336-343. [Link]
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Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics, 37(9-10), e1800024. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]
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Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 813-817. [Link]
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Features of Selective Kinase Inhibitors. (2020). ResearchGate. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2018). ACS Chemical Biology, 13(5), 1149-1151. [Link]
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Cadeddu, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 396. [Link]
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Computational methods for analysis and inference of kinase/inhibitor relationships. (2014). Frontiers in Genetics. [Link]
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Christiny, M., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1635-1643. [Link]
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Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1635-1650. [Link]
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SafetyScreen Kinase Panel [1mM ATP] - FR. (n.d.). Eurofins Discovery. [Link]
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Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation, 19(6), 1635-1650. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2024). Labiotech.eu. [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
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Doornbos, M. L., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1413-1424.e3. [Link]
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Smith, C. I. E., & Vihinen, M. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 672183. [Link]
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Technologies to Study Kinases. (2021). YouTube. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). ResearchGate. [Link]
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Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]
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Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. [Link]
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A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Molecules, 26(5), 1399. [Link]
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Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-763. [Link]
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1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine. (n.d.). PubChem. [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). Pharmaceuticals, 16(7), 969. [Link]
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Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. (2020). ChemistryOpen, 9(1), 54-62. [Link]
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Li, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 20(9), 16866-16881. [Link]
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Expanding the Activity Profile of Pyrido[1,2-a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni. (2020). ACS Infectious Diseases, 6(10), 2736-2747. [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9136-9155. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and evaluation of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine, a heterocyclic amine with potential biological activity. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by analyzing its structural motifs—a benzimidazole core and a piperidine side chain—we can infer its likely hazard profile and establish a robust disposal plan grounded in established chemical safety principles.
The benzimidazole scaffold is a common feature in many pharmaceuticals, but it and other heterocyclic amines can present environmental and health hazards if not managed correctly.[1][2] Similarly, piperidine derivatives can be corrosive and toxic.[3][4] Therefore, a cautious and informed approach to waste management is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough risk assessment is crucial.[5] Based on the toxicological data of analogous structures, this compound should be handled as a hazardous substance.[6][7]
Anticipated Hazards:
-
Oral Toxicity: Likely harmful if swallowed.[7]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[8]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8]
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound or its waste:[9][10]
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.
-
Protective Clothing: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used within a chemical fume hood.[8]
| Hazard Classification (Inferred) | GHS Code (Anticipated) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[6][11] |
| Skin Irritation | H315 | Causes skin irritation.[8] |
| Eye Irritation | H319 | Causes serious eye irritation.[8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[8] |
This table is based on data for analogous benzimidazole and piperidine compounds and should be used as a precautionary guide.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.[12][13]
1. Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate from cleaning glassware, must be collected in a dedicated hazardous waste container.[6][12]
-
Container Compatibility: The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[12]
-
Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[11][14]
2. Labeling:
Proper labeling is a critical component of safe waste management and regulatory compliance.[15][16] The hazardous waste container must be clearly labeled with:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Toxic," "Irritant").[16]
-
The date waste was first added to the container.
3. Storage:
-
Satellite Accumulation Area: Store the sealed waste container in a designated hazardous waste satellite accumulation area.[13][16]
-
Safe Environment: This area should be secure, well-ventilated, and away from sources of heat or ignition.[9][10]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[10][12]
4. Decontamination of Empty Containers:
Empty containers that held the pure compound must be decontaminated before being disposed of as non-hazardous waste.[6][17]
-
Triple Rinsing: Triple-rinse the container with a suitable solvent, such as acetone or ethanol.[6]
-
Rinsate Collection: The first rinsate must be collected as hazardous waste in your designated waste container. Subsequent rinses may also need to be collected depending on local regulations.[12]
-
Final Disposal of Container: After thorough rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines for decontaminated labware.[6][12]
5. Final Disposal:
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][11]
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[5][6] The recommended disposal method for this type of chemical waste is controlled incineration at a licensed facility.[17][18]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final disposal.
IV. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[19]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.[19]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[19]
V. Regulatory Context
The management of hazardous waste is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[20][21][22] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous materials in compliance with these regulations.[20][23]
This guide provides a framework for the responsible disposal of this compound. By adhering to these procedures, researchers can ensure a safe laboratory environment and minimize their environmental impact, upholding the principles of green chemistry and sustainable scientific practice.[24][25]
References
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Lab Manager. (2023, April 19). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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EPRA Journals. (n.d.). Sustainable Synthesis of Benzimidazoles via Solvent-Free Reactions Using Renewable Feedstocks. Retrieved from [Link]
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University of Florida Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]
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Chemical Methodologies. (2019). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
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Taylor & Francis Online. (2024, November 14). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
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A Comprehensive Safety Protocol for Handling 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine. The following protocols are grounded in established safety principles for handling analogous chemical structures, ensuring a proactive and protective approach in the laboratory.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to understand the potential hazards associated with its structural components.
Potential Hazards Based on Analogous Compounds:
| Hazard Classification | Potential Effects |
| Acute Oral Toxicity | Harmful or toxic if swallowed.[4] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon contact.[2][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2][4] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory irritation.[2] |
| Flammability | May be combustible and form explosive mixtures with air when heated.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must meet ANSI Z87.1 standards to protect against splashes.[5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[5][6] Double-gloving is a good practice for added protection. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum skin coverage.[5] |
| Chemical-Resistant Apron | To be worn over the lab coat for additional protection against spills. | |
| Foot Protection | Closed-toe Shoes | Must fully cover the feet. Perforated shoes or sandals are not permitted.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside of a certified chemical fume hood or if there is a potential for aerosol generation. Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[5][7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is critical for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Thoroughly review the safety data sheets of structurally similar compounds to understand the potential hazards.
-
Ensure that a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[1]
-
Don all required personal protective equipment as outlined in the PPE table above.
-
Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.
-
-
Handling:
-
When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
If creating a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Always keep containers of the compound tightly sealed when not in use to prevent the release of dust or vapors.[3]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[1]
-
Segregate all waste materials contaminated with the compound into a clearly labeled hazardous waste container.[1]
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
Caption: A clear workflow for the proper disposal of waste containing this compound.
Disposal Protocol: Step-by-Step Guidance
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and rinsate, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[1]
-
-
Container Decontamination:
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]
-
The first rinsate must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[1]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware. To prevent reuse, it is good practice to deface the label and puncture the container.[1]
-
-
Final Disposal:
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.
References
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals - Benchchem.
- 1-(2-Aminoethyl)piperidine - Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 1-(2-Pyrrolidin-1-ylethyl)benzimidazol-2-amine - PubChem - NIH.
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
